molecular formula C6H12ClNO2 B1448163 2-(1-Aminocyclobutyl)acetic acid hydrochloride CAS No. 1335042-49-3

2-(1-Aminocyclobutyl)acetic acid hydrochloride

Cat. No.: B1448163
CAS No.: 1335042-49-3
M. Wt: 165.62 g/mol
InChI Key: RVPPNZCVMJNYEX-UHFFFAOYSA-N
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Description

2-(1-Aminocyclobutyl)acetic acid hydrochloride ( 1335042-49-3) is a high-purity cyclobutane-based chemical building block designed for pharmaceutical and organic synthesis research. Its molecular formula is C 6 H 12 ClNO 2 and it has a molecular weight of 165.62 g/mol . The compound is characterized by a cyclobutane ring substituted with both an amino group and an acetic acid moiety, which is available as the hydrochloride salt to enhance stability and solubility in research applications. The primary research value of this compound lies in its role as a versatile synthetic intermediate or scaffold. The molecular structure, incorporating a strained four-membered ring, is of significant interest in medicinal chemistry for constructing novel molecular entities. It is particularly valuable in the synthesis of more complex compounds for biological screening and the development of potential therapeutic agents . Researchers utilize this and related cyclobutyl acetic acid derivatives in the exploration of new chemical spaces. For safe handling, please note the following safety information: The compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. The recommended storage condition is under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(1-aminocyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPPNZCVMJNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Overview

2-(1-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid that incorporates a rigid cyclobutane scaffold. This structural feature is of significant interest in drug discovery as it can impart conformational constraint to peptide-based therapeutics, potentially leading to enhanced potency, selectivity, and metabolic stability. The synthesis of such cyclic amino acids presents unique challenges, primarily centered around the construction of the sterically demanding cyclobutane ring and the stereoselective installation of the amino and acetic acid functionalities.

This guide will explore two principal synthetic strategies, leveraging well-established named reactions in amino acid synthesis, with cyclobutanone as the readily available starting material.

  • Pathway A: The Bucherer-Bergs Approach followed by Arndt-Eistert Homologation. This classic route first constructs the α-amino acid core via a hydantoin intermediate, which is then subjected to a one-carbon homologation to introduce the acetic acid moiety.

  • Pathway B: A Modified Strecker Synthesis via a Cyanohydrin Intermediate. This pathway introduces the acetic acid precursor early in the synthesis, followed by the formation and subsequent reduction of a nitrile to yield the desired amine.

Each proposed pathway will be discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions.

Pathway A: Bucherer-Bergs Synthesis and Subsequent Homologation

The Bucherer-Bergs reaction is a robust and widely used method for the synthesis of α-amino acids from ketones or aldehydes.[1][2][3][4][5] This pathway utilizes cyclobutanone as the starting material to first generate 1-aminocyclobutane-1-carboxylic acid, which is then elongated.

Overall Synthetic Scheme (Pathway A)

Pathway_A Cyclobutanone Cyclobutanone Hydantoin Cyclobutane-1,1'-spiro-5'-hydantoin Cyclobutanone->Hydantoin KCN, (NH4)2CO3 H2O/EtOH, 60°C AminoAcid 1-Aminocyclobutane-1-carboxylic acid Hydantoin->AminoAcid Ba(OH)2, H2O Reflux ProtectedAA N-Boc-1-aminocyclobutane-1-carboxylic acid AminoAcid->ProtectedAA Boc2O, NaOH H2O/Dioxane AcidChloride N-Boc-1-aminocyclobutane-1-carbonyl chloride ProtectedAA->AcidChloride SOCl2 or (COCl)2 DCM Diazoketone N-Boc-1-(2-diazo-1-oxoethyl)cyclobutanamine AcidChloride->Diazoketone CH2N2, Et2O HomologatedEster Methyl 2-(1-(Boc-amino)cyclobutyl)acetate Diazoketone->HomologatedEster Ag2O, MeOH Wolff Rearrangement FinalProduct This compound HomologatedEster->FinalProduct HCl/Dioxane

Caption: Synthetic scheme for Pathway A, starting from cyclobutanone.

Step-by-Step Experimental Protocols (Pathway A)

Step 1: Synthesis of Cyclobutane-1,1'-spiro-5'-hydantoin

  • Principle: The Bucherer-Bergs reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin.[1][2][3][4][5]

  • Protocol:

    • In a pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

    • Add a 1:1 mixture of ethanol and water.

    • Seal the vessel and heat to 60-70°C with vigorous stirring for 24-48 hours.

    • Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic acid

  • Principle: The hydantoin ring is hydrolyzed under basic conditions to yield the corresponding amino acid.

  • Protocol:

    • Suspend the cyclobutane-1,1'-spiro-5'-hydantoin (1.0 eq) in a solution of barium hydroxide octahydrate (4.0 eq) in water.

    • Heat the mixture to reflux for 48-72 hours.

    • Cool the reaction mixture and acidify with dilute sulfuric acid to precipitate barium sulfate.

    • Filter off the barium sulfate and wash the solid with hot water.

    • Concentrate the filtrate under reduced pressure to yield the crude amino acid. Recrystallize from water/ethanol.

Step 3: N-Boc Protection

  • Principle: The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Protocol:

    • Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

    • Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure and wash the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with cold 1M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

Step 4: Arndt-Eistert Homologation

  • Principle: This is a two-step process involving the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (methanol) yields the homologated ester.

  • Protocol:

    • Acid Chloride Formation: Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2-3 hours. Remove the solvent under reduced pressure.

    • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0°C. Add a freshly prepared ethereal solution of diazomethane (excess) dropwise until a persistent yellow color is observed. Stir for 2-3 hours at 0°C.

    • Wolff Rearrangement: To the diazoketone solution, add silver oxide (0.1 eq) and methanol. Stir the mixture at room temperature overnight.

    • Filter the reaction mixture and concentrate under reduced pressure. Purify the resulting methyl ester by column chromatography.

Step 5: Deprotection and Hydrochloride Salt Formation

  • Principle: The Boc protecting group is removed under acidic conditions, and the final product is isolated as its hydrochloride salt.

  • Protocol:

    • Dissolve the N-Boc protected ester in a 4M solution of HCl in dioxane.

    • Stir at room temperature for 2-4 hours.

    • The product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Summary (Pathway A)
StepProductStarting MaterialKey ReagentsExpected Yield (%)Purity (%)
1Cyclobutane-1,1'-spiro-5'-hydantoinCyclobutanoneKCN, (NH₄)₂CO₃70-85>95
21-Aminocyclobutane-1-carboxylic acidHydantoinBa(OH)₂60-75>98
3N-Boc-1-aminocyclobutane-1-carboxylic acidAmino AcidBoc₂O85-95>98
4Methyl 2-(1-(Boc-amino)cyclobutyl)acetateProtected Acid(COCl)₂, CH₂N₂, Ag₂O50-65 (over 3 steps)>97
5This compoundProtected EsterHCl/Dioxane90-98>99

Pathway B: Modified Strecker Synthesis

The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes or ketones.[6][7][8][9][10] A modified approach can be envisioned where a precursor to the acetic acid moiety is introduced early in the synthetic sequence.

Overall Synthetic Scheme (Pathway B)

Pathway_B Cyclobutanone Cyclobutanone Cyanohydrin 1-(Cyanomethyl)cyclobutanol Cyclobutanone->Cyanohydrin KCN, H2O (or TMSCN, ZnI2) UnsaturatedNitrile Cyclobutylidenecetonitrile Cyanohydrin->UnsaturatedNitrile POCl3, Pyridine Dehydration NitroIntermediate 1-(Nitromethyl)cyclobutylacetonitrile UnsaturatedNitrile->NitroIntermediate CH3NO2, DBU Michael Addition AminoNitrile 1-(Aminomethyl)cyclobutylacetonitrile NitroIntermediate->AminoNitrile H2, Raney Ni or LiAlH4 FinalProduct This compound AminoNitrile->FinalProduct Conc. HCl, H2O Reflux

Caption: Synthetic scheme for Pathway B, a modified Strecker approach.

Step-by-Step Experimental Protocols (Pathway B)

Step 1: Synthesis of 1-(Cyanomethyl)cyclobutanol

  • Principle: A nucleophilic addition of a cyanide source to cyclobutanone.

  • Protocol:

    • To a solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (1.1 eq) in water dropwise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture carefully with dilute HCl to pH 5-6.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Dehydration to Cyclobutylideneacetonitrile

  • Principle: Elimination of water from the cyanohydrin to form an α,β-unsaturated nitrile.

  • Protocol:

    • Dissolve the cyanohydrin (1.0 eq) in pyridine.

    • Cool the solution to 0°C and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by distillation or column chromatography.

Step 3: Michael Addition of Nitromethane

  • Principle: Conjugate addition of the nitromethane anion to the α,β-unsaturated nitrile.

  • Protocol:

    • To a solution of cyclobutylideneacetonitrile (1.0 eq) in nitromethane (used as both reagent and solvent), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Dilute the reaction with ethyl acetate and wash with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Step 4: Reduction of the Nitro Group

  • Principle: The nitro group is reduced to a primary amine.

  • Protocol:

    • Dissolve the nitro intermediate (1.0 eq) in methanol.

    • Add Raney Nickel (a catalytic amount) to the solution.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

Step 5: Hydrolysis of the Nitrile and Hydrochloride Salt Formation

  • Principle: The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions, and the product is isolated as the hydrochloride salt.

  • Protocol:

    • To the crude amino nitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture to room temperature and then to 0-5°C.

    • The product will crystallize. Collect the solid by filtration, wash with a small amount of cold water, and then with acetone.

    • Dry the solid under vacuum to yield this compound.

Data Summary (Pathway B)
StepProductStarting MaterialKey ReagentsExpected Yield (%)Purity (%)
11-(Cyanomethyl)cyclobutanolCyclobutanoneKCN80-90>95
2CyclobutylideneacetonitrileCyanohydrinPOCl₃, Pyridine70-85>97
31-(Nitromethyl)cyclobutylacetonitrileUnsaturated NitrileCH₃NO₂, DBU65-80>95
41-(Aminomethyl)cyclobutylacetonitrileNitro IntermediateH₂, Raney Ni80-95>98
5This compoundAmino NitrileConc. HCl75-90>99

Comparative Analysis and Conclusion

Both proposed pathways offer viable routes to this compound from the common starting material, cyclobutanone.

  • Pathway A relies on very well-established and high-yielding reactions for the initial formation of the amino acid core. However, the subsequent Arndt-Eistert homologation involves the use of hazardous diazomethane and can be lower yielding.

  • Pathway B is more convergent, building the carbon skeleton early. The Michael addition and subsequent reduction are generally efficient transformations. The final hydrolysis of the nitrile is a robust reaction.

The choice of synthetic route will depend on the specific capabilities of the laboratory, scale of the synthesis, and tolerance for hazardous reagents. Pathway B may be more amenable to large-scale production due to the avoidance of diazomethane.

This guide provides a foundational framework for the synthesis of this compound. It is crucial for researchers to perform their own optimization of reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Bucherer, H. T., & Bergs, W. (1934). U.S. Patent No. 1,943,753. Washington, DC: U.S.
  • Frahm, A. W., & Govaerts, C. (2005). Synthesis of 2-methyl-and 2-methylenecyclobutane amino acids. Tetrahedron, 61(43), 10246-10255. [Link]

  • MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Kim, J. J., & Wood, M. R. (2004). An efficient method for the synthesis of differentially protected 1-aminocyclobutane carboxylic acid. Synthetic Communications, 34(4), 607-613. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Domling, A. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 19(9), 14785-14800. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the meticulous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug design and formulation. Among the vast array of molecular scaffolds, amino acids and their analogues play a pivotal role due to their inherent biological relevance and versatile chemical nature. This guide provides a comprehensive technical overview of the physicochemical properties of 2-(1-Aminocyclobutyl)acetic acid hydrochloride (CAS Number: 1335042-49-3), a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and physicochemical characteristics. Where experimental data is not publicly available, this guide will delineate the established methodologies for its determination, providing a framework for comprehensive in-house characterization.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation upon which all other physicochemical data rests.

Molecular Structure

The structure of this compound is characterized by a cyclobutyl ring bearing both an amino group and an acetic acid moiety attached to the same quaternary carbon. The hydrochloride salt form indicates that the amino group is protonated.

Caption: 2D Chemical Structure of this compound.

Molecular Formula and Weight

The fundamental identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1335042-49-3[1]
Molecular Formula C6H12ClNO2[1]
Molecular Weight 165.62 g/mol [1]
SMILES O=C(O)CC1(N)CCC1.[H]Cl[1]

Solid-State Properties

The solid-state characteristics of an API are critical for its handling, formulation, and stability.

Physical Appearance

While specific vendor data is not universally available, compounds of this class are typically white to off-white crystalline solids. Visual inspection is the first step in characterization.

Melting Point

The melting point is a crucial indicator of purity and identity. As of the writing of this guide, a specific experimental melting point for this compound has not been reported in publicly available literature.

Experimental Protocol: Melting Point Determination

The melting point would be determined using a calibrated digital melting point apparatus.

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The tube is placed in the apparatus, and the temperature is ramped at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range from the onset of melting to complete liquefaction is recorded.

Causality Behind Experimental Choice: This technique is a standard, reliable, and quick method for determining the melting range of a crystalline solid. A sharp melting range is indicative of high purity.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact a drug's solubility, stability, and bioavailability. For aminocycloalkane carboxylic acid hydrochlorides, the potential for different crystalline arrangements exists.

Authoritative Grounding: The study of polymorphic forms is a critical aspect of drug development, as different polymorphs are considered different patentable entities and can have distinct physicochemical properties.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid and identifying its polymorphic form.[2][3][4][5][6]

  • High-quality single crystals are grown from a suitable solvent system.

  • A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[3]

  • The diffraction pattern is collected and analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[3]

Powder X-ray diffraction (PXRD) is a complementary technique used for routine analysis of bulk samples to identify the polymorphic form and assess crystallinity.

Caption: Workflow for the investigation of polymorphism.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a hydrochloride salt, this is a particularly important parameter to evaluate.[][8][9][10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is the gold-standard method for assessing hygroscopicity.

  • A sample is placed on a microbalance in a chamber with controlled temperature and humidity.

  • The relative humidity (RH) is systematically varied in a pre-defined program (e.g., 0% to 90% RH and back down).

  • The change in mass of the sample is continuously monitored, providing a sorption/desorption isotherm.

Self-Validating System: The DVS experiment provides a detailed profile of how the material behaves in different humidity conditions, allowing for classification from non-hygroscopic to deliquescent. This data is crucial for determining appropriate storage and handling conditions.[][10]

Solution Properties

The behavior of an API in solution is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

The solubility of this compound in various solvents is a critical parameter for its formulation and for designing purification processes. Currently, specific experimental solubility data is not widely published.

Experimental Protocol: Thermodynamic Solubility Determination

  • An excess of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol).

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

SolventExpected SolubilityRationale
Water HighAs a hydrochloride salt of a small molecule with amino and carboxylic acid groups, it is expected to be freely soluble in aqueous media.
Phosphate-Buffered Saline (pH 7.4) HighSimilar to water, high solubility is expected in physiological buffers.
Methanol/Ethanol SolublePolar protic solvents are likely to dissolve the compound.
Dichloromethane/Ethyl Acetate Sparingly Soluble to InsolubleNon-polar or moderately polar aprotic solvents are less likely to effectively solvate the ionic salt.
Acidity Constant (pKa)

The pKa values of the ionizable groups (the carboxylic acid and the ammonium group) are critical for predicting the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets.[11][12][13][14] A predicted pKa of 4.72 ± 0.10 is available for a similar compound, trans-(3-AMinocyclobutyl)acetic acid hydrochloride, which suggests the carboxylic acid pKa.[15] The pKa of the ammonium group is expected to be in the range of 9-10.

Experimental Protocol: Potentiometric Titration

  • A known concentration of the compound is dissolved in water or a co-solvent system.[11]

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH electrode.

  • The pKa values are determined from the inflection points of the titration curve.

Causality Behind Experimental Choice: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups.[11]

Alternative Protocol: NMR Spectroscopy

The chemical shifts of protons or carbons near the ionizable groups can change as a function of pH. By monitoring these changes in a series of buffered solutions, a titration curve can be generated, and the pKa can be determined.[12][14]

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

  • -CH₂- (acetic acid): A singlet or AB quartet adjacent to the quaternary carbon.

  • Cyclobutyl protons: A complex multiplet pattern due to the rigid ring system and diastereotopicity.

  • -NH₃⁺: A broad singlet, the chemical shift of which may be solvent-dependent.

  • -COOH: A broad singlet, often not observed in protic solvents due to exchange.

Expected ¹³C NMR Spectral Features:

  • C=O (carboxyl): A signal in the range of 170-180 ppm.

  • Quaternary Carbon: A signal for the carbon atom attached to the amino and acetic acid groups.

  • -CH₂- (acetic acid): A signal in the aliphatic region.

  • Cyclobutyl Carbons: Signals corresponding to the methylene groups of the cyclobutyl ring.

Experimental Protocol: NMR Analysis

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (ammonium): A broad band around 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • N-H bend (ammonium): A band around 1500-1600 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data (Electrospray Ionization - ESI):

  • Positive Ion Mode: The base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base (2-(1-Aminocyclobutyl)acetic acid). The expected m/z would be approximately 130.10.

  • Fragmentation: Fragmentation may involve the loss of water, carbon dioxide, or cleavage of the cyclobutyl ring.

Experimental Protocol: LC-MS Analysis

  • A dilute solution of the compound is injected into a liquid chromatograph coupled to a mass spectrometer.

  • The mass spectrum is acquired using an appropriate ionization technique, such as ESI.

Stability

The chemical and physical stability of an API is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.

Forced Degradation Studies:

To understand the degradation pathways, forced degradation studies should be conducted under various stress conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to light of controlled wavelength and intensity.

A stability-indicating analytical method, typically HPLC with UV or MS detection, must be developed and validated to separate and quantify the parent compound from its degradation products.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some fundamental data is available from chemical suppliers, a comprehensive experimental characterization is necessary for its advancement in a research or drug development setting. The protocols and methodologies outlined herein provide a robust framework for obtaining the critical data required for solid form selection, formulation development, and regulatory submissions. The insights gained from such a thorough investigation will ultimately de-risk the development process and pave the way for the successful application of this promising chemical entity.

References

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • Physiochemical assessment of pharmaceutical salt forms. (2024). Journal of Drug Delivery and Therapeutics, 14(11), 225-233. [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

  • ContaminantDB. 1H NMR Spectrum (CHEM022801). [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • Vitaia.pl. This compound 98% CAS 1335042-49-3. [Link]

  • American Elements. 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. [Link]

  • Scite.ai. Understanding α-amino acid chemistry from X-ray diffraction structures. [Link]

  • PubMed Central. x Ray crystallography. [Link]

  • U.S. Pharmacopeia. Description and Solubility. [Link]

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An In-Depth Technical Guide to the Core Mechanism of Action of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the putative mechanism of action for 2-(1-Aminocyclobutyl)acetic acid hydrochloride. Based on its structural analogy to the gabapentinoid class of drugs, this document elucidates the molecular interactions and downstream physiological effects that are hypothesized to underpin its therapeutic potential. We will delve into the core principles of its interaction with the α2δ subunit of voltage-gated calcium channels, the subsequent modulation of neurotransmitter release, and the experimental methodologies crucial for validating these mechanisms. This guide is intended to serve as a foundational resource for researchers engaged in the study of novel anticonvulsant and analgesic compounds.

Introduction: Unveiling a Potential Gabapentinoid

This compound is a synthetic amino acid derivative with a distinct cyclobutyl moiety. Its structural resemblance to gabapentin and pregabalin places it within the gabapentinoid class of compounds.[1] Gabapentinoids are well-established therapeutic agents for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[2] While direct experimental data on this compound is limited in publicly accessible literature, its chemical architecture strongly suggests a shared mechanism of action with its more extensively studied counterparts. This guide, therefore, will proceed under the well-supported hypothesis that it functions as a ligand for the α2δ subunit of voltage-gated calcium channels.

The Core Mechanism: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The primary molecular target of gabapentinoids is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5] These channels are critical for regulating neurotransmitter release at presynaptic terminals. The α2δ-1 subunit, in particular, has been shown to be upregulated in various pathological states, including neuropathic pain, which may contribute to the enhanced efficacy of gabapentinoids in these conditions.[3]

Molecular Interaction and Downstream Effects

The binding of this compound to the α2δ-1 subunit is predicted to initiate a cascade of events leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This is not achieved by directly blocking the calcium channel pore, but rather by modulating the trafficking and function of the channel complex.

The proposed signaling pathway is as follows:

Gabapentinoid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACBAC 2-(1-Aminocyclobutyl)acetic acid hydrochloride a2d1 α2δ-1 Subunit ACBAC->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Trafficking & Function Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx NT_release Decreased Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Postsynaptic_effect Reduced Postsynaptic Excitability NT_release->Postsynaptic_effect Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Validation: A Methodological Framework

To rigorously test the hypothesis that this compound acts as a gabapentinoid, a series of well-established in vitro and in vivo assays are required. The following protocols provide a self-validating system to characterize its pharmacological profile.

In Vitro Assays

This assay is fundamental to determining the binding affinity of the compound to its putative target.

Protocol:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the α2δ-1 subunit (e.g., porcine brain tissue or recombinant cell lines).

  • Radioligand: Utilize a radiolabeled ligand with known high affinity for the α2δ-1 subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Competition Binding: Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) to quantify the binding affinity.

Compound Reported Ki for α2δ-1 (nM)
Gabapentin~40-150
Pregabalin~20-80

Note: These values are approximate and can vary based on experimental conditions.

This functional assay assesses the compound's ability to modulate neurotransmitter release from neuronal cultures or synaptosomes.

Protocol:

  • Neuronal Culture/Synaptosome Preparation: Prepare primary neuronal cultures (e.g., dorsal root ganglion neurons) or synaptosomes from brain tissue.

  • Loading with Radiolabeled Neurotransmitter: Load the preparations with a radiolabeled excitatory neurotransmitter, such as [³H]-glutamate.

  • Depolarization and Treatment: Induce neurotransmitter release using a depolarizing stimulus (e.g., high potassium concentration) in the presence and absence of this compound.

  • Quantification of Release: Measure the amount of radiolabeled neurotransmitter released into the supernatant.

  • Analysis: Compare the extent of neurotransmitter release in treated versus untreated samples to determine the inhibitory effect of the compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (α2δ-1 Affinity) Release_Assay Neurotransmitter Release Assay (Functional Effect) Binding_Assay->Release_Assay Informs Pain_Model Neuropathic Pain Model (e.g., Spared Nerve Injury) Release_Assay->Pain_Model Predicts Efficacy in Seizure_Model Anticonvulsant Model (e.g., Maximal Electroshock) Release_Assay->Seizure_Model Predicts Efficacy in

Caption: A logical workflow for the experimental validation of this compound.

In Vivo Models

Animal models of neuropathic pain are crucial for evaluating the analgesic potential of the compound. The spared nerve injury (SNI) model is a widely used and clinically relevant model.[6][7]

Protocol:

  • Surgical Procedure: Induce neuropathic pain in rodents by ligating and transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

  • Behavioral Testing: Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (exaggerated response to a painful stimulus) using a radiant heat source.

  • Drug Administration: Administer this compound at various doses.

  • Post-Treatment Assessment: Re-evaluate the pain-related behaviors at different time points after drug administration.

  • Data Analysis: Determine the dose-dependent analgesic effect of the compound.

To assess the potential antiepileptic activity, the maximal electroshock (MES) seizure model is a standard screening test.[8][9][10]

Protocol:

  • Animal Preparation: Use rodents (mice or rats) for the study.

  • Drug Administration: Administer this compound at various doses.

  • Induction of Seizures: Induce tonic-clonic seizures via corneal or auricular electrical stimulation.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Analysis: Determine the ED₅₀ (median effective dose) of the compound required to protect against MES-induced seizures.

Concluding Remarks and Future Directions

The structural characteristics of this compound provide a strong rationale for its classification as a gabapentinoid. The proposed mechanism of action, centered on the modulation of the α2δ-1 subunit of voltage-gated calcium channels, offers a clear path for its preclinical development as a potential therapeutic agent for epilepsy and neuropathic pain. The experimental framework outlined in this guide provides a robust strategy for validating this hypothesis and characterizing its pharmacological profile.

Future research should focus on obtaining direct experimental evidence for the binding of this compound to the α2δ-1 subunit and its functional consequences on neurotransmitter release. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential for its progression as a drug candidate.

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Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of CAS 1335042-49-3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of the compound identified by CAS number 1335042-49-3, known as 2-(1-aminocyclobutyl)acetic acid hydrochloride.

As a Senior Application Scientist, this document moves beyond a simple recitation of techniques. It delves into the strategic decision-making process, the interpretation of spectral data, and the corroborative logic that underpins the confident assignment of a chemical structure. We will navigate the synergistic application of modern analytical techniques to piece together the molecular puzzle of this intriguing cyclic amino acid derivative.

Foundational Analysis: Elemental Composition and Molecular Mass

The journey of structural elucidation begins with the most fundamental questions: What are the constituent elements, and what is the overall mass of the molecule? For CAS 1335042-49-3, the molecular formula is reported as C₆H₁₁NO₂·HCl.[][2][3][4] This information is the bedrock upon which all subsequent spectroscopic analysis is built.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, with 0.1% formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is employed.

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids, typically in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.

Data Interpretation and Validation

The expected protonated molecule [M+H]⁺ for the free base (C₆H₁₁NO₂) would have a theoretical exact mass. The experimentally measured mass from HRMS should align with this theoretical value within a narrow tolerance (typically < 5 ppm). This concordance provides strong evidence for the proposed elemental composition.

ParameterExpected Value (for C₆H₁₂NO₂⁺)
Monoisotopic Mass 130.0863 u
Elemental Composition C=6, H=12, N=1, O=2

Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity of the carbon and hydrogen atoms.

1D NMR: A First Look at the Proton and Carbon Environments
  • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: Mapping the Molecular Connectivity

Two-dimensional NMR experiments are crucial for establishing the bonding network within the molecule.[6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. Each peak in the 2D spectrum represents a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a critical experiment for connecting different spin systems and identifying quaternary carbons.[5]

Hypothetical NMR Data Interpretation for this compound

Based on the proposed structure, we can predict the expected NMR signals. The presence of the hydrochloride salt will influence the chemical shifts, particularly of protons near the amino group.

¹H NMR ¹³C NMR COSY Correlations HMBC Correlations
Signal for -CH₂-COOHSignal for -COOHCorrelation to quaternary carbon
Signals for cyclobutyl -CH₂-Signals for cyclobutyl -CH₂-Correlations within the cyclobutyl ringCorrelations to adjacent carbons
Signal for -NH₃⁺
Signal for -CH₂- adjacent to cyclobutylSignal for -CH₂- adjacent to cyclobutylCorrelation to cyclobutyl protonsCorrelation to quaternary carbon and -COOH
Signal for quaternary carbon

This systematic analysis of 1D and 2D NMR data allows for the unambiguous assembly of the molecular structure.

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorptions for this compound
Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3000N-H stretchAmmonium salt
~1700C=O stretchCarboxylic acid
1600-1450N-H bendAmmonium salt

The presence of these characteristic absorption bands in the IR spectrum provides strong corroborative evidence for the proposed functional groups.

The Final Confirmation: Tying It All Together

The structural elucidation of a molecule is a process of accumulating and integrating evidence from multiple analytical techniques. No single technique can definitively prove a structure in isolation.[7] The true power lies in the synergy of these methods.

The workflow for the structural elucidation of CAS 1335042-49-3 can be visualized as follows:

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Molecular Formula Molecular Formula HRMS HRMS Molecular Formula->HRMS Confirm Elemental Composition NMR NMR Molecular Formula->NMR Guide Spectral Interpretation IR IR Molecular Formula->IR Predict Functional Groups Data Integration Data Integration HRMS->Data Integration NMR->Data Integration Establish Connectivity IR->Data Integration Confirm Functional Groups Final Structure Final Structure Data Integration->Final Structure Corroborate Evidence

Caption: A logical workflow for the structural elucidation of a small molecule.

By integrating the precise mass and elemental composition from HRMS, the detailed connectivity map from NMR, and the functional group information from IR, a confident and unambiguous structural assignment for this compound can be achieved. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

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An In-depth Technical Guide to the Predicted Biological Activity of 2-(1-Aminocyclobutyl)acetic acid hydrochloride: A Gabapentinoid Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-(1-Aminocyclobutyl)acetic acid hydrochloride. Based on its close structural similarity to the established anticonvulsant and analgesic agent, gabapentin, this document posits that this compound functions as a gabapentinoid. The core of this guide delineates the hypothesized mechanism of action, focusing on the interaction with the α2δ-1 subunit of voltage-gated calcium channels. Furthermore, it offers a detailed exposition of the essential in vitro and in vivo experimental protocols required to definitively characterize its pharmacological profile, including binding affinity assays and preclinical models of epilepsy and neuropathic pain. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound, providing both a theoretical framework and practical methodologies for its evaluation.

Introduction: Unveiling a Potential Gabapentinoid

This compound is a structural analog of γ-aminobutyric acid (GABA), placing it in a class of compounds with significant therapeutic potential in neurology. Its molecular architecture, featuring a cyclobutyl ring, distinguishes it from its well-characterized cyclohexyl counterpart, gabapentin. Gabapentin, despite its design as a GABA analog, exerts its therapeutic effects not through interaction with GABA receptors, but by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] This interaction is the cornerstone of the pharmacological activity of the broader class of compounds known as gabapentinoids.

Given the established structure-activity relationships within the gabapentinoid family, it is a well-founded hypothesis that this compound shares this mechanism of action. The substitution of the cyclohexyl ring with a cyclobutyl moiety is anticipated to modulate the compound's binding affinity, pharmacokinetic profile, and ultimately, its potency and efficacy. This guide will proceed under this primary hypothesis, outlining the likely biological activities and the experimental pathways to their confirmation.

Predicted Mechanism of Action: Targeting the α2δ-1 Subunit

The central hypothesis for the biological activity of this compound is its function as a ligand for the α2δ-1 subunit of voltage-gated calcium channels. This subunit is a key modulator of calcium channel trafficking and function. In pathological states such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is often upregulated in the dorsal root ganglia and spinal cord, contributing to neuronal hyperexcitability.[3]

Gabapentinoids, by binding to the α2δ-1 subunit, are thought to interfere with the trafficking of the calcium channel complex to the presynaptic terminal. This leads to a reduction in the density of functional calcium channels at the synapse, thereby decreasing the influx of calcium upon neuronal depolarization. The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, is believed to be the primary mechanism underlying the anticonvulsant and analgesic effects of these compounds.[4]

The following diagram illustrates the proposed signaling pathway:

Figure 1: Proposed mechanism of action for this compound.

Comprehensive Experimental Protocols for Pharmacological Characterization

To validate the hypothesized biological activity and to fully characterize the pharmacological profile of this compound, a series of in vitro and in vivo studies are essential.

In Vitro Assays: Quantifying Target Engagement

The initial step in characterizing this compound is to determine its binding affinity for the α2δ-1 subunit.

3.1.1 Radioligand Binding Assay for α2δ-1 Subunit

This assay directly measures the affinity of the test compound for the α2δ-1 subunit by competing with a radiolabeled ligand, typically [³H]gabapentin or [³H]pregabalin.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the α2δ-1 subunit (e.g., porcine brain cortex, or recombinant cell lines).

  • Incubation: Incubate the membranes with a fixed concentration of [³H]gabapentin and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Parameter Description Expected Outcome for an Active Gabapentinoid
IC₅₀ Concentration for 50% inhibition of radioligand binding.Nanomolar to low micromolar range.
Ki Inhibition constant, a measure of binding affinity.A low Ki value indicates high binding affinity.
In Vivo Models: Assessing Therapeutic Potential

Following confirmation of in vitro binding, the anticonvulsant and analgesic properties of the compound must be evaluated in established animal models.

3.2.1 Anticonvulsant Activity Assessment

Standard models are used to screen for efficacy against different seizure types.

  • Maximal Electroshock (MES) Seizure Model: This model is predictive of efficacy against generalized tonic-clonic seizures.[5][6]

    • Protocol: Administer this compound to rodents at various doses. After a predetermined time, induce seizures via corneal or auricular electrodes. The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

  • Pentylenetetrazole (PTZ) Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.[7][8]

    • Protocol: Administer the test compound to rodents. Subsequently, inject a convulsive dose of PTZ subcutaneously. Observe the animals for the presence of clonic seizures, and determine the dose of the compound that protects a percentage of the animals.

3.2.2 Analgesic Activity in Neuropathic Pain Models

These models mimic the chronic pain states for which gabapentinoids are clinically indicated.

  • Spinal Nerve Ligation (SNL) Model: This is a widely used model of peripheral neuropathic pain.[9][10]

    • Protocol: Surgically ligate the L5 and L6 spinal nerves in rats or mice. After a post-operative period to allow for the development of neuropathic pain, administer this compound. Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

  • Chemotherapy-Induced Neuropathic Pain Model: This model is relevant for a common side effect of certain cancer treatments.

    • Protocol: Administer a neurotoxic chemotherapeutic agent, such as paclitaxel, to rodents. Once neuropathic pain symptoms are established, treat with the test compound and measure thermal hyperalgesia and mechanical allodynia.

In Vivo Model Primary Endpoint Therapeutic Indication
Maximal Electroshock (MES) Abolition of hind-limb tonic extension.Generalized Tonic-Clonic Seizures
Pentylenetetrazole (PTZ) Prevention of clonic seizures.Myoclonic and Absence Seizures
Spinal Nerve Ligation (SNL) Reversal of mechanical allodynia.Neuropathic Pain

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Directions

The structural analogy of this compound to gabapentin provides a strong rationale for its investigation as a novel gabapentinoid. The primary mechanism of action is predicted to be the modulation of voltage-gated calcium channels via binding to the α2δ-1 subunit, leading to potential anticonvulsant and analgesic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound.

Future research should focus on a direct comparison of the binding affinity and in vivo efficacy of this compound with gabapentin. Furthermore, pharmacokinetic studies are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which will be critical for assessing its potential as a therapeutic agent.

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  • Li, Y., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 753106.
  • Tuluc, P., et al. (2021). A bi-directional binding site linking the α2δ-1 subunit to the intrinsic speed control process in VSD I of voltage-gated calcium channels. eLife, 10, e68195.
  • Miller, J. C., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 8(3), 569-575.

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An In-depth Technical Guide to the Solubility and Stability of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(1-Aminocyclobutyl)acetic acid hydrochloride, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and execution. By adhering to the principles outlined herein, researchers can generate robust and reliable data packages essential for regulatory submissions and successful formulation development. This guide emphasizes a systematic, evidence-based approach, integrating established protocols from authoritative bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Introduction: Understanding the Molecule

This compound is a non-proteinogenic amino acid derivative. Its unique cyclobutyl moiety imparts a degree of conformational rigidity, a desirable trait in the design of potent and selective therapeutic agents. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for its successful translation from the laboratory to a clinical setting. Solubility and stability are two of the most critical quality attributes that directly influence an API's bioavailability, manufacturability, and shelf-life.

This guide will provide a detailed exploration of the methodologies required to comprehensively characterize the solubility and stability profile of this compound.

Chemical Structure and Properties:

  • IUPAC Name: 2-(1-aminocyclobutyl)acetic acid;hydrochloride

  • CAS Number: 223425-82-9[1]

  • Molecular Formula: C₇H₁₄ClNO₂[2]

  • Molecular Weight: 179.65 g/mol [2]

Solubility Profiling: A Foundation for Formulation

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. A comprehensive solubility profile across a range of solvents and pH values is therefore essential during early-stage development.

The "Why": Rationale for Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic decision based on the anticipated dosage form and the physicochemical nature of the API. For this compound, a hydrochloride salt of an amino acid, we anticipate good aqueous solubility. The solvent selection should encompass:

  • Aqueous Media: Purified water and buffered solutions across the physiological pH range (typically pH 1.2 to 6.8) are of primary importance to simulate conditions in the gastrointestinal tract.[3]

  • Organic Solvents: A selection of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile) is crucial for understanding the molecule's behavior in potential processing and manufacturing steps.

  • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[4]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH buffers, methanol, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved API.

  • Data Reporting: Express the solubility as mg/mL or mol/L.

Self-Validation: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. Consistency of solubility values at different time points (e.g., 24 and 48 hours) can further validate that equilibrium has been reached.

Data Presentation: Solubility Profile

The collected solubility data should be summarized in a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25[Insert Experimental Data]Shake-Flask HPLC-UV
pH 1.2 Buffer37[Insert Experimental Data]Shake-Flask HPLC-UV
pH 4.5 Buffer37[Insert Experimental Data]Shake-Flask HPLC-UV
pH 6.8 Buffer37[Insert Experimental Data]Shake-Flask HPLC-UV
Methanol25[Insert Experimental Data]Shake-Flask HPLC-UV
Ethanol25[Insert Experimental Data]Shake-Flask HPLC-UV
Acetonitrile25[Insert Experimental Data]Shake-Flask HPLC-UV

Stability Assessment: Ensuring Product Quality and Safety

Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing.[8][9]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are intentionally aggressive and are designed to accelerate the degradation of the API to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11] This information is invaluable for developing stability-indicating analytical methods.

Core Principle: The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions:

  • Acid and Base Hydrolysis:

    • Prepare solutions of the API in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis to prevent damage to the column.

  • Oxidative Degradation:

    • Prepare a solution of the API in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Store at room temperature and sample at appropriate time intervals.

  • Thermal Degradation:

    • Expose the solid API to dry heat at an elevated temperature (e.g., 80°C).

    • Sample at various time points and dissolve in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A dark control sample should be stored under the same conditions but protected from light.

Long-Term and Accelerated Stability Studies (ICH Guidelines)

Formal stability studies are conducted under specific storage conditions defined by the ICH to establish the re-test period for an API or the shelf-life of a drug product.[8][12]

Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of the API manufactured by a process that simulates the final production process.

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

  • Analytical Tests: At each time point, the API should be tested for a range of quality attributes, including:

    • Appearance

    • Assay

    • Degradation products

    • Moisture content

Data Evaluation: The results of the stability studies are evaluated to determine if any significant changes occur over time. A significant change is typically defined as a failure to meet the established specifications.

Logical Framework for Stability Testing:

Stability_Testing_Logic Start API Batch Selection (≥3 Primary Batches) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method Forced_Deg->Method_Dev ICH_Studies ICH Stability Studies (Long-Term, Accelerated) Method_Dev->ICH_Studies Data_Analysis Data Analysis & Evaluation ICH_Studies->Data_Analysis Shelf_Life Establish Re-test Period / Shelf-Life Data_Analysis->Shelf_Life

Caption: Logical flow of a comprehensive stability program.

Conclusion: A Pathway to Robust Characterization

This technical guide has outlined a systematic and scientifically rigorous approach to determining the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, the methodologies described herein, grounded in authoritative guidelines from the ICH and WHO, provide a clear roadmap for researchers to generate the necessary data. By understanding the "why" behind each experimental choice and adhering to principles of self-validation, scientists can ensure the integrity of their data, thereby facilitating informed decision-making in the drug development process. The successful application of these principles will ultimately contribute to the development of safe, effective, and stable medicines.

References

  • International Council for Harmonisation. (2024). ICH Guidelines: Your Essential Guide to Stability Testing. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. (n.d.). ICH guideline for stability testing. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • American Elements. (n.d.). 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride | CAS 223425-82-9. [Link]

Sources

A Technical Guide to Cyclobutane-Containing Amino Acids: From Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-containing amino acids (CBAAs) represent a pivotal class of non-natural, conformationally constrained building blocks that have garnered significant interest in medicinal chemistry and drug development. Their rigid four-membered ring structure imparts unique stereochemical and topographical properties upon peptides and small molecules, profoundly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the discovery and historical evolution of CBAAs, details key synthetic methodologies, explores their distinct conformational effects on peptide structure, and highlights their successful application in the design of novel therapeutics.

Introduction: The Rationale for Conformational Constraint

In the realm of drug discovery, particularly in peptide-based therapeutics, achieving a balance between flexibility and rigidity is paramount. While natural peptides often suffer from poor metabolic stability and lack of receptor selectivity due to their conformational lability, rigidifying the peptide backbone can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity while improving resistance to proteolysis.[1][2]

Cyclobutane-containing amino acids have emerged as exceptional tools for achieving this conformational restriction.[3][4] The strained cyclobutane ring, when incorporated into an amino acid scaffold, acts as a rigid spacer that limits the torsional freedom of the peptide backbone, effectively "locking" it into a specific orientation. This structural constraint is a key strategy for designing peptidomimetics with improved pharmacological properties.[1][5]

The Dawn of Discovery: Early Encounters with Cyclobutane Amino Acids

The history of cyclobutane amino acids is rooted in both natural product chemistry and synthetic exploration. One of the earliest discoveries of naturally occurring CBAAs was the isolation of 2,4-methanoproline and 2,4-methanoglutamic acid from the seeds of Ateleia herbert smithii in the late 1960s.[6] These findings demonstrated that nature utilized the cyclobutane scaffold, sparking interest in their synthesis and biological evaluation.[7][8]

Early synthetic efforts were often challenging. A notable early contribution was documented in a 1962 patent describing the synthesis of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene.[9] These pioneering works, while not always high-yielding, laid the essential groundwork for the more sophisticated synthetic strategies that would follow.

Evolution of Synthetic Strategies

The utility of CBAAs is directly linked to the efficiency and stereocontrol of their synthesis. Over the decades, a variety of powerful synthetic methodologies have been developed.

Cycloaddition Reactions: Building the Ring

The most common and versatile approach to constructing the cyclobutane core is through [2+2] cycloaddition reactions.[10]

  • Photochemical [2+2] Cycloaddition: This classic method involves the light-induced reaction of two alkene-containing molecules. For instance, the photocycloaddition of ethylene to a chiral uracil derivative has been used to create the cyclobutane ring, which is then elaborated to form the desired amino acid.[11][12] More recently, visible-light-mediated photocatalysis using triplet energy transfer catalysts has enabled the selective [2+2] cycloaddition of dehydroamino acids with styrenes, providing direct access to functionalized cyclobutane α-amino acids under mild conditions.[3][13]

  • Ketene Cycloadditions: The reaction of ketenes with olefins is another powerful tool for forming cyclobutanone intermediates, which can be subsequently converted into CBAAs through reactions like the Strecker synthesis or Bucherer-Bergs reaction.[14]

Starting from Pre-formed Cyclobutane Rings

An alternative strategy involves modifying existing cyclobutane-containing starting materials. This approach offers excellent control over stereochemistry.

  • From Cyclobutanone and its Derivatives: Commercially available cyclobutanone is a common starting point. Classical methods like the Strecker synthesis (reaction with cyanide and ammonia) or the Bucherer-Bergs reaction (reaction with cyanide and ammonium carbonate) can be employed, although they sometimes suffer from harsh conditions or low yields.[14]

  • From Functionalized Cyclobutanes: A highly efficient and operationally simple method involves starting with ethyl 1-bromocyclobutanecarboxylate. This compound can be converted to an azide and subsequently reduced to form the amine, yielding the desired 1-aminocyclobutane-1-carboxylic acid scaffold in high yield.[14]

Synthesis_Workflow cluster_cycloaddition [2+2] Cycloaddition Route cluster_preformed Pre-formed Ring Route Alkene1 Alkene 1 (e.g., Dehydroamino Acid) Cyclobutane_Intermediate Substituted Cyclobutane Alkene1->Cyclobutane_Intermediate Visible Light, Photocatalyst Alkene2 Alkene 2 (e.g., Styrene) Alkene2->Cyclobutane_Intermediate Final_Product Protected Cyclobutane Amino Acid Cyclobutane_Intermediate->Final_Product Further Modification Bromoester Ethyl 1-Bromocyclobutane- carboxylate Azide Azide Intermediate Bromoester->Azide NaN3 Amine_Ester Amino Acid Ester Azide->Amine_Ester Hydrogenation (e.g., H2, Pd/C) Amine_Ester->Final_Product Protection/ Hydrolysis

Detailed Protocol: N-Boc Protection of 1-Aminocyclobutane-1-carboxylic Acid

This protocol describes a standard procedure for protecting the amino group of a CBAA, a crucial step for its subsequent use in solid-phase peptide synthesis.

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 1-aminocyclobutane-1-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate, followed by the slow addition of di-tert-butyl dicarbonate.[15]

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 using 1N HCl.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[15]

  • Filter the mixture and concentrate the solvent under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[15]

Causality: The use of a biphasic dioxane/water system ensures solubility for both the amino acid and the (Boc)₂O reagent. Sodium bicarbonate acts as a base to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. The final acidic workup protonates the carboxylate, making the product soluble in organic solvents for extraction.

Unique Structural and Conformational Properties

The defining feature of the cyclobutane ring is its high degree of strain energy (approx. 26.3 kcal/mol), which leads to a unique, puckered, non-planar conformation.[16] When incorporated into a peptide chain, this rigidity severely restricts the allowable values for the peptide backbone dihedral angles, phi (Φ) and psi (Ψ).

  • α-CBAAs: When the amino and carboxyl groups are attached to the same carbon (Cα), the cyclobutane ring restricts the Cα-Cβ bond rotation, influencing side-chain orientation and limiting the accessible Ramachandran space.

  • β-CBAAs: With the amino and carboxyl groups on adjacent carbons (Cβ and Cα), the cyclobutane ring imposes a rigid "gauche" or "anti" relationship between them. This has been shown to induce stable, well-defined secondary structures, such as helices and turns, in oligomers, even in very short peptides.[1][5]

Conformational_Constraint cluster_flexible Flexible Glycine Linker cluster_rigid Rigid Cyclobutane β-Amino Acid Linker N1 N CA1 Cα (Gly) C1 C' N2 N CA2 Cα (Gly) C2 C' N3 N CB CA3 C3 C'

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of CBAAs have made them valuable building blocks in the development of new therapeutics across various disease areas.[16][17]

Peptidomimetics and Receptor Selectivity

By constraining a peptide into its bioactive conformation, CBAAs can dramatically enhance binding affinity and receptor selectivity. For example, analogues of the C-terminal fragment of neuropeptide Y (NPY) containing cyclobutane β-amino acids were found to bind exclusively to the Y₄ receptor, whereas the parent peptide was non-selective.[1] This demonstrates the power of CBAAs in fine-tuning the pharmacological profile of a peptide ligand.

Stapled Peptides

"Stapled" peptides, where the secondary structure is reinforced by a synthetic brace, are a promising new class of drugs. Cyclobutane-based amino acids with olefin-terminated side chains have been designed as novel anchoring residues for ring-closing metathesis (RCM).[18][19] The rigid cyclobutane core provides a geometrically well-defined platform for the hydrocarbon staple, leading to peptides with enhanced α-helicity, proteolytic stability, and biological activity.[18][19]

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides capable of crossing cell membranes, making them promising vectors for drug delivery. The incorporation of cyclobutane amino acids into CPP sequences has been explored to create rigid scaffolds that pre-organize the required cationic (e.g., guanidinium) groups for optimal cell interaction.[1][20] Studies have shown that a well-defined secondary structure, enforced by the cyclobutane rings, is a key determinant for efficient cell uptake and can even confer selectivity for certain cell types, such as Leishmania parasites over mammalian cells.[20]

Application Area Key Advantage of CBAA Incorporation Example Outcome Reference
Receptor Ligands Pre-organization of pharmacophoreIncreased selectivity for NPY Y₄ receptor[1]
Stapled Peptides Geometrically defined staple anchorEnhanced α-helicity and proteolytic stability[18][19]
Cell-Penetrating Peptides Rigid scaffold for charge displayImproved cell uptake and parasite selectivity[1][20]
PET Tracers Increased metabolic stabilityEnhanced in vivo stability of radiolabeled tracers[16]

Future Outlook and Challenges

The field of cyclobutane-containing amino acids continues to evolve. A major ongoing challenge is the development of more efficient and highly stereoselective synthetic routes to access diversely substituted CBAAs.[10] As photocatalysis and other modern synthetic methods advance, the chemical space of accessible CBAAs will undoubtedly expand.[3]

Future research will likely focus on:

  • Novel Scaffolds: Exploring γ- and δ-CBAAs to access different types of conformational constraints.

  • Complex Systems: Incorporating CBAAs into larger, more complex biomolecules and foldamers.

  • Computational Design: Using molecular dynamics simulations to more accurately predict the conformational impact of specific CBAA isomers, guiding the rational design of peptidomimetics with tailored properties.[1]

The journey from their discovery in tropical seeds to their role in cutting-edge drug design highlights the enduring power of chemical synthesis and structural biology. Cyclobutane-containing amino acids are now firmly established as a versatile and powerful tool in the medicinal chemist's arsenal for creating the next generation of precision therapeutics.

References

  • Muro, T., Alvarez-Buylla, A., & Covarrubias, A. A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Muro, T., Alvarez-Buylla, A., & Covarrubias, A. A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]

  • Varma, R. S. (2006). An Efficient Procedure for the Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Li, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. [Link]

  • Li, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Gagnon, D., et al. (2015). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]

  • Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)Bicyclobutanes. Organic Preparations and Procedures International. [Link]

  • ResearchGate. (n.d.). Cyclic beta aminoacids as conformational constraints. Retrieved from [Link]

  • de la Fuente, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Baran, P. S., et al. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • Hughes, P., & Clardy, J. (1986). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 51(14), 2591–2594. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series. Retrieved from [Link]

  • Royo, M., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. National Institutes of Health. [Link]

  • Okdermo. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]

  • Ortuño, R. M., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]

  • Gauzy, L., et al. (2001). Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. ResearchGate. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Ingenta Connect. [Link]

  • Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. Washington, DC: U.S.
  • Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science. [Link]

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2-(1-Aminocyclobutyl)acetic acid hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride and its Analogs

This guide provides a comprehensive technical overview of this compound and its analogs, a class of compounds distinguished by the incorporation of a cyclobutane ring to constrain a flexible amino acid backbone. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to this unique chemical space. We will explore the scientific rationale behind their design, rooted in the principles of conformational restriction, and elucidate their pharmacological significance, particularly as modulators of GABAergic and glutamatergic systems.

The Rationale: Why Constrain with Cyclobutane?

In medicinal chemistry, the transformation of a flexible, linear molecule into a more rigid, cyclic analog is a powerful strategy. The cyclobutane moiety, while historically underrepresented compared to five- and six-membered rings, offers a unique combination of properties that make it an attractive scaffold for drug design.[1][2]

  • Conformational Restriction: The primary driver for incorporating a cyclobutane ring is to reduce the conformational flexibility inherent in molecules like γ-aminobutyric acid (GABA).[3] GABA itself can adopt multiple conformations, allowing it to bind to various receptors and transporters.[3][4] By locking the backbone into a more defined shape, analogs can achieve enhanced selectivity and affinity for specific biological targets.[5][6]

  • Three-Dimensional (3D) Character: Moving away from flat, aromatic structures towards more complex 3D shapes is a key trend in modern drug discovery. Increased sp3 character is correlated with higher clinical success rates, potentially due to improved solubility and metabolic stability.[2] The puckered nature of the cyclobutane ring provides distinct vectors for substitution, allowing for precise exploration of three-dimensional chemical space.[7]

  • Metabolic Stability: The cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or phenyl rings, often conferring improved metabolic stability and other favorable physicochemical properties.[2]

  • Novelty and Patentability: As a less explored scaffold, cyclobutane-containing molecules offer opportunities for discovering novel chemical entities with unique biological activities, providing a clear path to new intellectual property.[8]

The subject of this guide, 2-(1-aminocyclobutyl)acetic acid, is a direct application of this philosophy. It can be viewed as an analog of Gabapentin, where the cyclohexane ring is replaced by a cyclobutane, or as a conformationally restricted GABA analog. This structural modification has profound implications for its pharmacological profile.

Synthesis and Characterization

The synthesis of 2-(1-aminocyclobutyl)acetic acid and its analogs typically involves the construction of a functionalized cyclobutane core. While numerous specific routes exist depending on the desired analog, a general and illustrative workflow can be conceptualized.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Functional Group Installation cluster_2 Phase 3: Final Product Generation A Starting Material (e.g., Cyclobutanone) B [2+2] Cycloaddition or Ring Expansion/Contraction A->B Reaction C Key Intermediate (Functionalized Cyclobutane) B->C Formation D Introduction of Amino & Acetic Acid Moieties C->D Progression E Protected Analog D->E F Deprotection E->F Progression G Salt Formation (e.g., with HCl) F->G H Final Product: 2-(1-Aminocyclobutyl)acetic acid HCl G->H G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channel (VGCC) α2δ Subunit Ca²⁺ Channel Vesicle Glutamate Vesicle VGCC:ca->Vesicle Ca²⁺ Influx (Blocked) Release Glutamate Release NMDAR NMDA Receptor Glutamate Site Ion Channel Release->NMDAR:g Binds Analog 2-(1-Aminocyclobutyl) acetic acid Analog Analog->VGCC:a2d Binds & Inhibits Trafficking Analog->NMDAR:g Competitive Antagonism Glutamate Glutamate

Caption: Dual mechanisms of action for cyclobutane amino acid analogs.

Key Experimental Protocols

To facilitate research in this area, we provide validated, step-by-step protocols for the characterization and biological evaluation of these compounds. The trustworthiness of any study relies on robust and reproducible methods.

Protocol 1: Analytical Characterization by UPLC-MS

Causality: Before any biological assay, it is imperative to confirm the identity, purity, and stability of the synthesized compound. An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS) provides rapid, high-resolution separation and unambiguous mass confirmation. This protocol is adapted from standard methods for small molecule analysis. [9] Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(1-aminocyclobutyl)acetic acid HCl in HPLC-grade water. Create a working standard of 250 µg/mL by diluting the stock solution with the mobile phase. [9]2. Instrumentation:

    • LC System: Waters Acquity UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 50 mm × 4.6 mm, 1.8 µm). [9] * Detector: Photodiode Array (PDA) and a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Acetic Acid in Water. [10] * Mobile Phase B: Acetonitrile. [10] * Gradient: Start with 10% B, ramp to 80% B over 5 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2.0 µL.

    • Column Temperature: 40 °C. [10]4. Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). [10] * Scan Range: m/z 50-500.

    • Data Acquisition: Full scan to detect the parent ion [M+H]⁺ and selected ion monitoring (SIM) for the expected mass (e.g., m/z 130.08 for the free base) for enhanced sensitivity.

  • Data Analysis:

    • Purity: Integrate the peak area of the compound of interest from the PDA chromatogram. Purity is expressed as (Peak Area of Compound / Total Peak Area) * 100.

    • Identity: Confirm the mass of the primary peak corresponds to the expected [M+H]⁺ value for the compound.

Protocol 2: NMDA Receptor Binding Assay (Competitive)

Causality: To quantify the affinity of an analog for the NMDA receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of the inhibitory constant (Ki). This protocol is based on established methods for studying NMDA antagonists. [11] Methodology:

  • Tissue Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • The final pellet is resuspended in a known volume of buffer to achieve a protein concentration of ~1 mg/mL, determined by a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of buffer, 50 µL of radioligand (e.g., [³H]CGP 39653, a potent NMDA site antagonist), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 1 mM L-glutamate), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound: Add 50 µL of the test analog (at concentrations spanning from 1 nM to 100 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4 °C for 40 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of analog that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

represent a compelling class of molecules that leverage the principles of conformational restriction to achieve unique pharmacological profiles. By incorporating a cyclobutane scaffold, these compounds can act as potent modulators of key neurological targets, including the α2δ subunit of calcium channels and the NMDA receptor. [12][11]Their rigid three-dimensional structure offers advantages in terms of target selectivity and metabolic stability, making them valuable tools for neuroscience research and promising leads for the development of therapeutics for epilepsy, neuropathic pain, and other CNS disorders. [13][14] Future research should focus on the stereospecific synthesis of substituted analogs to further probe the structure-activity relationships at their respective targets. Elucidating the precise binding modes through co-crystallization studies or advanced computational modeling will be crucial for rational, next-generation drug design. As our understanding of the nuanced roles of receptor subtypes and ion channels grows, the ability to design conformationally defined molecules like these will become increasingly vital in the quest for more selective and effective medicines.

References

  • GABA was discovered to play an important role as the major inhibitory neurotransmitter in the adult mammalian CNS 60 years ago. The conformational flexibility of GABA is important for its biological function, as it has been found to bind to different receptors with different conformations. In an eff … (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Med Chem. Available at: [Link]

  • A series of conformationally restricted Gabapentin analogues has been synthesised. The pyrrolidine analogue (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) had an IC50 of 120 nM, similar to that of Gabapentin (IC50 = 140 nM), at the Gabapentin binding site on the alpha2delta subunit of a calcium channel. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorg Med Chem Lett. Available at: [Link]

  • By using a series of aminocyclopentane- and aminocyclohexanecarboxylic acids, as well as some naturally occurring amino acids, it was possible to determine some aspects of the spatial topography of the GABA membrane binding and transport sites. (n.d.). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed. Available at: [Link]

  • A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids has been synthesized and evaluated for antagonism at excitatory amino acid receptor sites and for anticonvulsant activity. Potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites in neonatal rat motoneurones was shown by compounds in which the 3-substituent was, or contained, a 2'-carboxyethyl or 2'-phosphonoethyl moiety. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]

  • The effects of the GABA analogues, cis- and trans-4-aminocrotonic acid (ACA) on GABA(A) receptor function and GABA uptake... were studied in primary cultures of neocortical neurons and cerebellar granule cells. (n.d.). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. Available at: [Link]

  • Two new gabapentin derivatives were synthesized without solvent as green chemistry, by mixing gabapentin with sebacoylchioride in (2:1) molal ratio to give derivative (1). (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. Available at: [Link]

  • Intracellular recordings have been made from GABA sensitive neurones in the central nervous system of Limulus and Helix. The following conformationally restricted analogues of GABA all possessed GABA-like activity on Limulus neurones and Helix excitatory GABA receptors: muscimol, thiomuscimol, THIP, isoguvacine and piperidine-4- carboxylic acid. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia. Available at: [Link]

  • In recent years, cyclobutyl has become more influential in the field of drug design. Its unique four-membered ring structure is not only a useful intermediate for the synthesis of biomedical candidate materials but also an indispensable framework for drug design and application. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Curr Med Chem. Available at: [Link]

  • Effect of conformational restriction on the efficacy of ligands at GABA receptors. (n.d.). ResearchGate. Available at: [Link]

  • In recent years, cyclobutyl has become ever more influential in the field of drug design. Its unique four-membered ring structure is not only a useful intermediate for the synthesis of biomedical candidate materials, but also an indispensable framework for drug design and application. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. Available at: [Link]

  • The addition of a cyclobutane ring into D-AP6 yields two 1-aminocyclobutanecarboxylic acid derivatives (ACPED in Figure 12.2) that are antagonists. (n.d.). Pharmacology of NMDA Receptors. NCBI. Available at: [Link]

  • A series of gabapentin-pregabalin diester compounds were synthesized using linear or branch bis-hydroxyl linkers. (n.d.). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. PubMed. Available at: [Link]

  • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. (1990). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Gabapentin, sold under the brand name Neurontin among others, is an anticonvulsant medication used to treat neuropathic pain (postherpetic neuralgia) and partial seizures of epilepsy. (n.d.). Gabapentin. Wikipedia. Available at: [Link]

  • The cyclobutane moiety was identified as an underrepresented yet attractive three-dimensional (3D) scaffold. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

  • A new family of hybrid β,γ-peptidomimetics consisting of a repetitive unit formed by a chiral cyclobutane-containing trans-β-amino acid plus a Nα-functionalized trans-γ-amino-l-proline joined in alternation were synthesized and evaluated as cell penetrating peptides (CPP). (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • Synthetic route for generation of designed cyclobutane fragments. (n.d.). ResearchGate. Available at: [Link]

  • The cyclobutane unit is found as a basic structural element in a wide range of naturally occurring compounds in bacteria, fungi, plants, and marine invertebrates. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available at: [Link]

  • The present review describes the rational for developing amino-alkyl-cyclohexanes, as new uncompetitive NMDA receptor antagonists based on our positive experience with memantine which has been used clinically for many years for the treatment of neurodegenerative dementia. (n.d.). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. PubMed. Available at: [Link]

  • Present review describes research on novel natural cyclobutane-containing alkaloids isolated from terrestrial and marine species. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]

  • Caged (or bridged) bicyclic structural elements offer a variety of diverse features, encompassing three-dimensional shape, and assorted pharmacokinetic properties. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace. Available at: [Link]

  • Among the natural or designed products containing the cyclobutane moiety, amino acids and nucleosides are relevant. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Ingenta Connect. Available at: [Link]

  • NMDA receptor antagonists are a class of drugs that work to antagonize, or inhibit the action of, the N-Methyl-D-aspartate receptor (NMDAR). (n.d.). NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • Selected pharmaceuticals containing cyclobutanes and cyclopropanes. (n.d.). ResearchGate. Available at: [Link]

  • 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. (n.d.). American Elements. Available at: [Link]

  • Development of an analytical method to detect metabolites of nitrofurans. (n.d.). ScienceDirect. Available at: [Link]

  • Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. (2012). NIH. Available at: [Link]

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Methodological & Application

The Enigmatic Profile of 2-(1-Aminocyclobutyl)acetic acid hydrochloride: A Case for Methodical Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

A critical review of the available scientific literature reveals a notable absence of data confirming 2-(1-Aminocyclobutyl)acetic acid hydrochloride as an inhibitor of the glycine transporter 1 (GlyT1). Extensive searches of chemical databases and peer-reviewed publications linked to its CAS number (223425-82-9) yield only listings from commercial suppliers, providing basic physicochemical properties but no evidence of biological activity or target engagement.

This lack of empirical data presents a significant challenge in developing a specific in vitro assay protocol, as the foundational information regarding its mechanism of action is not publicly available. For researchers and drug development professionals, this underscores a crucial first step in the scientific process: the rigorous validation of a compound's purported biological target before proceeding with detailed characterization.

In the spirit of advancing research and providing a framework for the investigation of novel compounds, we present a comprehensive, albeit hypothetical, application note. This document is structured to guide a researcher in the characterization of a putative small molecule GlyT1 inhibitor, using protocols and scientific reasoning applicable to this class of compounds. It is imperative to understand that the following protocols are illustrative and should be adapted based on experimentally determined properties of the compound under investigation.

Application Note: A Methodological Approach to the In Vitro Characterization of a Novel GlyT1 Inhibitor

Audience: Researchers, scientists, and drug development professionals

Abstract: This document provides a detailed guide for the in vitro pharmacological characterization of a novel, hypothetical small molecule inhibitor of the glycine transporter 1 (GlyT1). We outline the foundational principles and step-by-step protocols for two key assays: a functional glycine uptake assay and a competitive radioligand binding assay. The causality behind experimental choices is explained to ensure scientific rigor and the generation of reliable data.

Introduction: The Rationale for GlyT1 Inhibition

The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by controlling its extracellular concentration, GlyT1 modulates glutamatergic neurotransmission.[1] Inhibition of GlyT1 has emerged as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2] By elevating synaptic glycine levels, GlyT1 inhibitors can potentiate NMDA receptor function.

The initial characterization of a potential GlyT1 inhibitor requires a systematic in vitro approach to determine its potency, mechanism of action, and selectivity. The following sections provide a robust framework for these initial studies.

Physicochemical Properties and Solution Preparation

Prior to any biological assay, it is crucial to determine the fundamental physicochemical properties of the test compound. For our hypothetical inhibitor, "Compound X," which we will consider structurally similar to this compound, these properties are essential for accurate and reproducible results.

PropertyValue (Hypothetical)Importance in Assay Design
Molecular Weight 179.65 g/mol Accurate preparation of stock solutions.
Purity >98%Ensures that the observed activity is due to the compound of interest.
Solubility >10 mM in water and DMSODetermines the appropriate solvent for stock solutions and the maximum achievable concentration in assay buffers.
Stability in Aqueous Buffer (pH 7.4) <5% degradation over 4 hours at room temperatureConfirms that the compound does not significantly degrade during the course of the experiment, which would lead to an underestimation of its potency.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of Compound X.

  • Dissolve in an appropriate solvent (e.g., sterile, nuclease-free water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Functional Assessment: [³H]Glycine Uptake Assay

This assay directly measures the functional inhibition of GlyT1 by quantifying the reduction in the uptake of radiolabeled glycine into cells expressing the transporter.

Rationale for Method Selection:

A cell-based glycine uptake assay provides a direct measure of the compound's functional effect on the transporter in a biologically relevant context. The use of a radiolabeled substrate ([³H]glycine) offers high sensitivity and a robust signal-to-noise ratio.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Culture HEK293 cells stably expressing human GlyT1 seeding Seed cells into 96-well plates cell_culture->seeding preincubation Pre-incubate cells with Compound X or vehicle seeding->preincubation initiation Add [³H]glycine to initiate uptake preincubation->initiation incubation Incubate for a defined period (e.g., 10-20 min) initiation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate % inhibition and determine IC₅₀ scintillation->analysis

Figure 1: Workflow for the [³H]Glycine Uptake Assay.

Detailed Protocol:

Materials:

  • HEK293 cells stably expressing human GlyT1

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • [³H]Glycine

  • Compound X

  • Positive control (e.g., a known GlyT1 inhibitor like Bitopertin)

  • 96-well cell culture plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293-hGlyT1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of Compound X in HBSS at 2x the final desired concentrations.

  • Assay Initiation:

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 50 µL of the 2x Compound X dilutions or vehicle control to the appropriate wells.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Glycine Uptake:

    • Prepare a 2x solution of [³H]glycine in HBSS.

    • Add 50 µL of the 2x [³H]glycine solution to all wells to initiate the uptake.

    • Incubate for 10-20 minutes at room temperature. The optimal time should be determined experimentally to be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly aspirate the assay solution and wash the cells three times with ice-cold HBSS to terminate the uptake.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Detection:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percent inhibition for each concentration of Compound X relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanistic Insight: Radioligand Binding Assay

This assay determines the affinity of Compound X for GlyT1 by measuring its ability to compete with a radiolabeled ligand that binds to a specific site on the transporter.

Rationale for Method Selection:

A competitive binding assay provides information on whether the compound interacts directly with the transporter at a specific binding site. This is a valuable orthogonal assay to confirm the results of the functional assay and to determine the binding affinity (Ki).

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_detection Separation & Detection homogenization Homogenize GlyT1-expressing cells centrifugation Centrifuge to isolate cell membranes homogenization->centrifugation resuspension Resuspend membranes in assay buffer centrifugation->resuspension incubation Incubate membranes with [³H]Radioligand and Compound X resuspension->incubation equilibrium Allow to reach binding equilibrium incubation->equilibrium filtration Rapidly filter through glass fiber filters to separate bound from free radioligand equilibrium->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity on filters washing->scintillation analysis Calculate Ki from IC₅₀ scintillation->analysis

Figure 2: Workflow for the Radioligand Binding Assay.

Detailed Protocol:

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human GlyT1

  • A suitable radioligand for GlyT1 (e.g., [³H]-(R)-NPTS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Compound X

  • Non-specific binding control (e.g., a high concentration of a known GlyT1 inhibitor)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from GlyT1-expressing cells by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Compound X at various concentrations

    • [³H]Radioligand at a fixed concentration (typically at or below its Kd)

    • Cell membranes

  • Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand by Compound X.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profiling

To be a viable research tool or therapeutic candidate, a GlyT1 inhibitor should exhibit high selectivity over other related transporters, particularly the glycine transporter 2 (GlyT2). A similar glycine uptake assay should be performed using cells expressing GlyT2 to determine the IC₅₀ for this off-target interaction. A high selectivity ratio (IC₅₀ for GlyT2 / IC₅₀ for GlyT1) is desirable.

Troubleshooting

IssuePossible CauseSolution
High variability in glycine uptake assay Inconsistent cell numbers, temperature fluctuations, inaccurate timing of incubation steps.Ensure a uniform cell monolayer, maintain a consistent temperature, and use a multichannel pipette for simultaneous additions.
Low signal-to-noise ratio in binding assay Insufficient receptor expression, high non-specific binding.Use a cell line with higher GlyT1 expression, optimize the filter washing procedure, and consider using a different radioligand.
Inconsistent IC₅₀ values Compound instability, solubility issues, pipetting errors.Verify compound stability and solubility in the assay buffer, use freshly prepared dilutions, and ensure accurate pipetting.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of a novel GlyT1 inhibitor. By systematically assessing the functional inhibition of glycine uptake and the direct binding affinity, researchers can confidently determine the potency and mechanism of action of their compound of interest. It is only through such rigorous and methodical investigation that the true therapeutic potential of novel chemical entities can be reliably ascertained.

References

  • Lange, U., Amberg, W., Ochse, M., Behl, B., Pohlki, F., & Hutchins, C. W. (2015). Tetraline and indane derivatives, pharmaceutical compositions containing them, and their use in therapy. U.S.
  • Jolidon, S., Alberati, D., Dowle, A., Fischer, H., Hainzl, D., Narquizian, R., ... & Pinard, E. (2008). Design, synthesis and structure-activity relationship of simple bis-amides as potent inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5533-5536. [Link]

  • Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1044. [Link]

  • Atkinson, B. N., & Williams, D. B. (2007). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Nuclear Medicine and Biology, 34(2), 159-170. [Link]

  • Mallorga, P. J., Williams, J. B., Jacobson, M., Marques, R., Smith, S., Miller, P., ... & Conn, P. J. (2003). [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051-2054. [Link]

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Application Notes and Protocols for In Vivo Evaluation of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies for the novel compound, 2-(1-Aminocyclobutyl)acetic acid hydrochloride. As a compound with limited publicly available biological data, the following sections are structured to provide a foundational framework for its preclinical evaluation. The emphasis is on establishing a logical, stepwise approach to characterize its pharmacokinetic profile, assess its safety, and explore its potential therapeutic efficacy.

The protocols and methodologies outlined herein are based on established principles of preclinical research and animal welfare.[1][2] Researchers are guided through the critical phases of study design, from initial formulation and dose-range finding to preliminary pharmacokinetic and efficacy assessments. This guide is intended to be a dynamic resource, to be adapted based on emerging data from in vitro and in vivo experiments. All animal procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) prior to commencement.[3]

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is the first step in any preclinical development program.[4] Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 223425-82-9[5]
Molecular Formula C₇H₁₄ClNO₂[5]
Molecular Weight 179.65 g/mol PubChem
Physical Form SolidSigma-Aldrich
Purity Typically ≥95%Chemical Suppliers
PubChem CID 9794046[5]

Note: Solubility, stability in various vehicles, and other formulation-critical parameters must be determined experimentally.

Phase 1: Pre-formulation and Acute Safety Assessment

The initial phase of in vivo testing is dedicated to developing a suitable formulation for administration and determining the compound's safety profile over a range of doses. This is a critical step to ensure that subsequent efficacy studies are conducted with a safe and well-characterized formulation.[6]

Formulation Development

The goal of formulation development is to create a homogenous, stable preparation that allows for accurate dosing and maximizes bioavailability while minimizing any potential for vehicle-induced toxicity.[7][8]

Protocol 1: Vehicle Screening and Formulation Preparation
  • Solubility Testing:

    • Assess the solubility of this compound in a panel of common, non-toxic vehicles.

    • Start with sterile water for injection or isotonic saline (0.9% NaCl), as aqueous solutions are often preferred.

    • If solubility is limited, test other vehicles as outlined in the table below.

    • Use small, incremental additions of the compound to a known volume of the vehicle, with vortexing or sonication, to determine the saturation point.

  • pH Adjustment:

    • Measure the pH of the chosen formulation.

    • For parenteral routes (e.g., IV, IP, SC), the pH should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to prevent injection site irritation and necrosis.[3]

    • Use dilute HCl or NaOH to adjust the pH as needed.

  • Sterility:

    • For parenteral administration, the final formulation must be sterile.

    • If the compound is heat-stable, the formulation can be autoclaved.

    • If the compound is heat-labile, it should be passed through a 0.22 µm sterile filter.

  • Stability Assessment:

    • Once a lead formulation is identified, its short-term stability should be assessed.

    • Store the formulation under intended study conditions (e.g., room temperature, 4°C) and visually inspect for precipitation or discoloration at various time points (e.g., 0, 4, 8, 24 hours).

VehicleProperties and Considerations
Isotonic Saline (0.9% NaCl) Preferred for water-soluble compounds. Isotonic and physiologically compatible.
Phosphate-Buffered Saline (PBS) Buffered to maintain a stable pH. Suitable for many compounds.
5% Dextrose in Water (D5W) An alternative aqueous vehicle.
10% DMSO, 40% PEG300, 50% Saline A common co-solvent system for compounds with poor aqueous solubility. Note: DMSO concentration should be kept low to minimize potential toxicity.
0.5% Methylcellulose in Water A suspension agent for compounds that are not soluble. Requires continuous mixing to ensure dose uniformity.
Dose Range-Finding (DRF) Study

A dose range-finding study is a type of acute toxicity study designed to identify the Maximum Tolerated Dose (MTD) and to characterize the dose-limiting toxicities of a novel compound.[6]

Protocol 2: Single-Dose Escalation Study in Mice
  • Animal Model:

    • Use a common outbred mouse strain, such as Swiss Webster or ICR mice.

    • Use both male and female animals (n=3-5 per sex per group).

  • Dose Selection and Administration:

    • Based on any available in vitro data or structural similarity to other compounds, select a starting dose. If no data is available, a low starting dose (e.g., 1-5 mg/kg) is recommended.

    • Prepare a dose-escalation scheme, typically using a 2-fold or 3-fold increase between dose levels (e.g., 5, 10, 20, 40, 80 mg/kg).

    • Administer a single dose via the intended clinical or a common screening route, such as intraperitoneal (IP) injection.[3]

  • Monitoring and Clinical Observations:

    • Monitor animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weights daily for the first week and then weekly.

    • Note any mortality.

  • Endpoint and MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

    • This information is critical for selecting dose levels for subsequent pharmacokinetic and efficacy studies.

Phase 2: Pharmacokinetic (PK) Characterization

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective dosing regimens for efficacy studies.[9] A preliminary PK study can provide essential parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents
  • Animal Model:

    • Typically performed in rats (e.g., Sprague-Dawley) due to their larger blood volume, which allows for serial sampling from a single animal. Mice can also be used, but may require composite sampling.

  • Study Design:

    • Administer a single dose of this compound at a dose level known to be well-tolerated (e.g., the MTD or lower from the DRF study).

    • Include both an intravenous (IV) group and a group for the intended therapeutic route (e.g., oral - PO, or intraperitoneal - IP). The IV group allows for the determination of absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose. A typical schedule might be:

      • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

      • PO/IP: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • Process blood to obtain plasma and store frozen (-80°C) until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area Under the Curve; represents total drug exposure over time.
Half-life; the time required for the plasma concentration to decrease by half.
F% Bioavailability; the fraction of an administered dose that reaches systemic circulation (calculated using IV data).

Phase 3: Efficacy Evaluation in a Disease Model

With safety and pharmacokinetic data in hand, the next logical step is to assess the compound's efficacy in a relevant animal model of disease.[2][10] The structural similarity of this compound to amino acids suggests potential utility in neurological disorders.[11][12]

Workflow for Preclinical Development

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Formulation Formulation Development (Protocol 1) DRF Dose Range-Finding (Protocol 2) Formulation->DRF MTD MTD Determination DRF->MTD PK_Study Pharmacokinetic Study (Protocol 3) MTD->PK_Study Inform Dose Selection PK_Params PK Parameters (Cmax, T½, AUC) PK_Study->PK_Params Efficacy_Study Pilot Efficacy Study (Protocol 4 - Example) PK_Params->Efficacy_Study Inform Dosing Regimen Model_Selection Animal Model Selection Model_Selection->Efficacy_Study Go_NoGo Go/No-Go Decision Efficacy_Study->Go_NoGo

Caption: Workflow for the in vivo evaluation of a novel compound.

Animal Model Selection

The choice of animal model is critical and should be based on a clear scientific hypothesis.[11] Given the compound's structure, models of epilepsy, neuropathic pain, or anxiety could be relevant.[12][13] A thorough literature review is essential to select a model that recapitulates key aspects of the human disease.[2]

Protocol 4: Pilot Efficacy Study (Example: Mouse Model of Neuropathic Pain)

This protocol is a template and should be adapted based on the specific hypothesis being tested.

  • Model Induction:

    • Use a validated model of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model in mice or rats.

    • Allow sufficient time for neuropathic pain behaviors to develop (typically 7-14 days post-surgery).

  • Study Groups:

    • Group 1: Sham + Vehicle: Animals receive sham surgery and the vehicle.

    • Group 2: CCI/SNI + Vehicle: Animals receive nerve injury and the vehicle.

    • Group 3: CCI/SNI + Compound (Dose 1): Injured animals receive a low dose of the compound.

    • Group 4: CCI/SNI + Compound (Dose 2): Injured animals receive a high dose of the compound.

    • Group 5: CCI/SNI + Positive Control: Injured animals receive a clinically relevant positive control (e.g., gabapentin).

    • Group sizes should be determined by power analysis.

  • Dosing Regimen:

    • Based on the PK data, establish a dosing regimen (e.g., once or twice daily) and route of administration.

    • Administer the compound for a defined period (e.g., 7-14 days).

  • Efficacy Endpoints:

    • Measure behavioral responses to noxious stimuli at baseline (before treatment) and at several time points during the treatment period.

    • Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments.

    • Thermal Hyperalgesia: Assess paw withdrawal latency using a radiant heat source (e.g., Hargreaves test).

  • Data Analysis:

    • Compare the behavioral responses between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

    • A significant reversal of pain behaviors in the compound-treated groups compared to the vehicle group would indicate potential efficacy.

Experimental Design Logic

G Hypothesis Hypothesis: Compound modulates neuronal activity Model Select Relevant Animal Model (e.g., Neuropathic Pain) Hypothesis->Model Endpoints Define Efficacy Endpoints (e.g., von Frey) Model->Endpoints PK_Data PK Data (T½, Cmax) Dose_Regimen Design Dosing Regimen (Dose, Frequency) PK_Data->Dose_Regimen Execute Execute Study Dose_Regimen->Execute Endpoints->Execute Controls Include Proper Controls (Vehicle, Positive Control) Controls->Execute Analyze Analyze Data & Draw Conclusions Execute->Analyze

Caption: Logic flow for designing an efficacy study.

Conclusion

The successful in vivo evaluation of a novel compound like this compound requires a systematic, data-driven approach. By following the phased framework presented in these application notes—from formulation and safety assessment to pharmacokinetic characterization and efficacy testing—researchers can generate the robust and reproducible data necessary for informed decision-making in the drug development process. Adherence to rigorous experimental design and ethical animal use principles is paramount throughout this journey.[1]

References

  • Key factors to consider while selecting appropriate animal models for pre-clinical research to develop therapies for neurological disorders. (2024). Medical Device Courses. [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]

  • New Insights into and Emerging Roles of Animal Models for Neurological Disorders. (2022). National Center for Biotechnology Information. [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. (n.d.). National Center for Biotechnology Information. [Link]

  • Animal Models of Neurological Disorders. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. (2020). Sofpromed. [Link]

  • Guideline for the Use of Novel Compound in Animals. (n.d.). University of Mississippi. [Link]

  • Animal Model Systems in Neuroscience. (2018). ACS Publications. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. [Link]

  • 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. (n.d.). American Elements. [Link]

  • The Importance of Formulation Development in Successful Drug Development. (n.d.). Vici. [Link]

  • Developing Formulations for Phase 1 Clinical Trials. (n.d.). BioPharma Services. [Link]

  • Animal models for research on neurodegenerative diseases. (2023). OAE Publishing Inc. [Link]

  • Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulation Development: Why It's So Important. (2021). Ascendia Pharmaceutical Solutions. [Link]

Sources

Application Note & Protocols for the Quantification of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-(1-Aminocyclobutyl)acetic acid hydrochloride. Given its chemical nature as a non-chromophoric amino acid derivative, direct analysis is often challenging. This document outlines robust protocols for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, a highly sensitive and specific approach. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout to ensure scientific integrity and practical applicability in a drug development setting.

Introduction: The Analytical Challenge

This compound is a non-natural amino acid analog. Its structure, featuring a primary amine and a carboxylic acid group, is central to its chemical properties and, consequently, the analytical strategies required for its quantification. A significant hurdle in the analysis of this and similar amino acids is the absence of a strong chromophore, rendering direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) inefficient and insensitive[1]. Therefore, derivatization to attach a chromophoric or fluorophoric tag is a common and necessary step to enable sensitive and reliable quantification by HPLC[1].

This application note will focus on a primary method utilizing pre-column derivatization with o-phthaldialdehyde (OPA) and a thiol, followed by Reversed-Phase HPLC with fluorescence detection. A secondary, confirmatory method using GC-MS with silylation for derivatization will also be presented.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue / InformationImplication for Analysis
Chemical Name This compoundThe hydrochloride salt improves solubility in aqueous media[2].
Molecular Formula C7H14ClNO2---
Appearance White to off-white crystalline powderStandard handling procedures for solid standards are applicable[2].
Solubility Freely soluble in water, slightly soluble in alcoholsFacilitates sample and standard preparation in aqueous buffers and common HPLC mobile phases[2].
Functional Groups Primary amine, Carboxylic acidThese are the reactive sites for derivatization in both HPLC and GC methods.
Volatility LowRequires derivatization to increase volatility for GC analysis.
UV Absorbance Lacks a significant chromophoreNecessitates derivatization for sensitive HPLC-UV or fluorescence detection[1].

Primary Analytical Method: HPLC with Pre-column Derivatization and Fluorescence Detection

This method is recommended for its high sensitivity, specificity, and suitability for high-throughput analysis. Pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is a well-established technique for primary amino acids[3][4]. The reaction forms a highly fluorescent isoindole derivative, allowing for detection at picomolar levels.

Principle of OPA Derivatization

The reaction between OPA, a primary amine (our analyte), and a thiol proceeds rapidly at room temperature in an alkaline environment to form a stable, fluorescent isoindole derivative.

Diagram: OPA Derivatization Workflow

OPA_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization (in Autosampler) cluster_hplc HPLC-FLD Analysis Sample Weigh Analyte (as hydrochloride salt) Dissolve Dissolve in Diluent (e.g., 0.1 M HCl) Sample->Dissolve Mix_Reagents Mix Sample/Standard with Borate Buffer Dissolve->Mix_Reagents Transfer to vial Add_OPA Add OPA/Thiol Reagent Mix_Reagents->Add_OPA React Incubate (e.g., 1 min) Add_OPA->React Inject Inject Derivatized Sample React->Inject Automated Injection Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: Automated workflow for OPA derivatization and HPLC analysis.

Detailed Protocol: HPLC-FLD

3.2.1. Reagents and Materials

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Boric acid (≥ 99.5%)

  • Sodium hydroxide

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Hydrochloric acid (0.1 M)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3.2.2. Preparation of Solutions

  • Diluent (0.1 M HCl): Prepare by diluting concentrated HCl in HPLC grade water.

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA/MPA Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of 0.4 M Borate Buffer.

    • Add 50 µL of 3-mercaptopropionic acid.

    • Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the reference standard and dissolve in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.

3.2.3. Automated Pre-column Derivatization Program (Autosampler)

This automated procedure enhances precision and throughput[4].

  • Aspirate 10 µL of the sample or standard solution into a vial.

  • Add 45 µL of 0.4 M Borate Buffer.

  • Add 45 µL of the OPA/MPA reagent.

  • Mix the solution thoroughly (e.g., by aspirating and dispensing three times).

  • Allow a reaction time of 1 minute.

  • Inject a defined volume (e.g., 10 µL) of the reaction mixture onto the HPLC system.

3.2.4. Chromatographic Conditions

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for the relatively polar derivatized analyte.
Mobile Phase A 0.05 M Sodium Acetate, pH 6.5A buffered aqueous phase is necessary for reproducible chromatography of ionizable compounds.
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)The organic phase elutes the derivatized analyte from the C18 column.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-70% B; 20-22 min: 70-10% B; 22-30 min: 10% BA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10 µL---
Fluorescence Detector Excitation: 340 nm, Emission: 455 nmThese are the optimal wavelengths for the OPA-derivatized amino acid[1].

3.2.5. System Suitability and Validation

  • Specificity: Inject a blank (diluent processed through the derivatization procedure) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

  • Precision: Perform replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be < 2.0%.

  • Accuracy: Perform spike-recovery studies on a sample matrix to ensure the method accurately quantifies the analyte without matrix interference.

Confirmatory Method: GC-MS with Silylation

Gas Chromatography-Mass Spectrometry (GC-MS) provides an excellent orthogonal technique for confirmation of identity and quantification. Due to the low volatility of the amino acid, derivatization is required. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to replace active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable compound suitable for GC analysis[5].

Principle of Silylation

BSTFA reacts with the primary amine and carboxylic acid protons of the analyte to form a di-TMS derivative, which is amenable to GC analysis.

Diagram: GC-MS Silylation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Start Aliquot of Sample/ Standard Solution Evaporate Evaporate to Dryness (e.g., under N2) Start->Evaporate Add_Reagent Add BSTFA + 1% TMCS and Acetonitrile Evaporate->Add_Reagent To reaction vial Heat Heat at 70°C for 30 min Add_Reagent->Heat Inject Inject Derivatized Sample Heat->Inject After cooling Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect Mass Spectrometry (Scan or SIM mode) Separate->Detect Quantify Quantification using Characteristic Ions Detect->Quantify

Caption: Workflow for silylation and subsequent GC-MS analysis.

Detailed Protocol: GC-MS

4.2.1. Reagents and Materials

  • Reference standard and samples

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile

  • GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

4.2.2. Sample and Standard Derivatization

  • Pipette a known volume of the sample or standard solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

4.2.3. GC-MS Conditions

ParameterConditionRationale
GC Column DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of derivatized compounds[6].
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is used for trace analysis.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 minA temperature gradient to separate the analyte from derivatizing reagent artifacts and other matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Acquisition Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the analyte by its mass spectrum. SIM mode offers higher sensitivity and selectivity for quantification by monitoring characteristic ions.

4.2.4. Data Analysis

  • Identification: The retention time and the mass spectrum of the derivatized analyte in the sample must match that of the reference standard.

  • Quantification (SIM mode): A calibration curve is constructed by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the standards. A second ion (qualifier ion) should also be monitored to ensure identity and purity, and the ratio of the two ions should be consistent across standards and samples.

Summary and Conclusion

The accurate quantification of this compound requires specialized analytical approaches due to its lack of a native chromophore. The primary recommended method, HPLC with automated pre-column OPA derivatization and fluorescence detection, offers excellent sensitivity, specificity, and high-throughput capabilities. For orthogonal confirmation and in complex matrices, GC-MS with silylation provides a robust and reliable alternative. The selection of the appropriate method will depend on the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation. The protocols provided herein are based on well-established principles of amino acid analysis and offer a solid foundation for method development and validation in a regulated environment.

References

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from

  • Yuwono, M., & Indrayanto, G. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-155.
  • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(16), 4983.
  • American Elements. (n.d.). 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • Casale, J. F., & Waggoner, R. W. (1991). A GC/MS study of the silyl derivatives of the diastereomers of the p-methoxy- and 3,4-methylenedioxy- analogs of amphetamine and methamphetamine. Journal of Forensic Sciences, 36(4), 1176-1183.
  • Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376-379, 54-58.
  • Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column. Retrieved from [Link]

  • Noorbasha, K., & Shaik, A. (2021). HPLC based procedure development for monitoring acetic acid in daclatasvir drug. Future Journal of Pharmaceutical Sciences, 7(1), 40.
  • Google Patents. (2014). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Reddy, G. S., et al. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • Human Metabolome Database. (n.d.). 1-Aminocyclopropanecarboxylic acid GC-MS (2 TMS). Retrieved from [Link]

  • ResearchGate. (2016). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]

  • Kumar, A., et al. (2012). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 63, 129-134.

Sources

Application Note: Quantitative Analysis of 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-(1-Aminocyclobutyl)acetic acid hydrochloride in human plasma. As a non-proteinogenic amino acid, precise quantification is crucial for pharmacokinetic and metabolic studies in drug development. Due to the polar nature of the analyte, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation without the need for chemical derivatization, which can introduce variability.[1][2][3][4] The protocol outlines a straightforward protein precipitation procedure for sample preparation and has been developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7][8]

Introduction & Scientific Rationale

2-(1-Aminocyclobutyl)acetic acid is a synthetic amino acid analogue. The accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary challenge in analyzing small, polar molecules like this analyte is achieving adequate retention on traditional reversed-phase liquid chromatography columns.

Causality of Method Selection:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the chosen mode of separation as it is specifically designed for highly polar compounds.[2][3] It utilizes a polar stationary phase and a high organic content mobile phase. The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules that would otherwise elute in the void volume of a reversed-phase column.[3][9] This approach avoids the complexities and potential for error associated with chemical derivatization.[1]

  • Tandem Mass Spectrometry (MS/MS): MS/MS detection provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the method can accurately quantify the analyte even in a complex biological matrix like plasma, minimizing interference from endogenous components.

This method is designed for researchers, scientists, and drug development professionals requiring a reliable, validated protocol for preclinical and clinical sample analysis.

Experimental Workflow & Methodology

The overall experimental process is designed for efficiency and robustness, ensuring high-throughput analysis without compromising data quality.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Protein Precipitation (Acetonitrile with IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 A1 HILIC Separation P4->A1 Injection A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Figure 1: High-level experimental workflow from sample receipt to final data analysis.

Materials and Reagents
  • This compound reference standard

  • Isotopically labeled internal standard (IS), e.g., 2-(1-Aminocyclobutyl)acetic acid-d4

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation Protocol

This protocol utilizes a simple protein precipitation step, which is efficient for removing the bulk of matrix proteins.[10]

  • Thaw: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Vortex: Vortex each sample for 10-15 seconds to ensure homogeneity.

  • Aliquot: Transfer 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL). The high ratio of organic solvent ensures efficient protein precipitation.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an HPLC vial for analysis. Avoid disturbing the protein pellet.

HPLC-MS/MS System and Conditions

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast, efficient gradients.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide stationary phase offers excellent retention and peak shape for polar analytes in HILIC mode.[4]
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterVolatile buffer suitable for mass spectrometry; formic acid aids in positive ionization.[1][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrilePrimary organic component for HILIC separation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol. 5 µLMinimizes potential matrix effects while providing sufficient sensitivity.
Gradient See Table 2 belowA gradient is necessary to elute the analyte with good peak shape and separate it from potential interferences.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
3.04060
3.1955
4.0955
4.1595
6.0595

Table 3: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
MS System Sciex Triple Quad 6500+ or equivalentHigh sensitivity and fast scanning capabilities are ideal for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveAmino acids readily form positive ions [M+H]+.
Ion Source Temp. 550 °COptimizes desolvation of the mobile phase.
IonSpray Voltage 4500 VStandard voltage for efficient ion generation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
MRM Transitions See Table 4 belowSpecific transitions ensure selectivity and sensitivity for the analyte and IS.

Table 4: Hypothetical MRM Transitions (To be optimized experimentally)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte[M+H]+[Fragment 1]100To be optimized
Analyte (Confirming)[M+H]+[Fragment 2]100To be optimized
Internal Standard[M+H]+[Fragment]100To be optimized

Note: The exact m/z values for the precursor and product ions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation Protocol

For the method to be trustworthy for regulated bioanalysis, it must undergo formal validation according to established guidelines.[5][7][8] The objective is to demonstrate that the assay is suitable for its intended purpose.[11]

G cluster_Core Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Key parameters for comprehensive bioanalytical method validation.

A full validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six blank plasma lots to ensure no significant interference at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be prepared in the biological matrix, spanning the expected concentration range. A minimum of six non-zero standards should be used, and the curve fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

  • Accuracy and Precision: Determined by analyzing replicate QC samples (at least 4 levels: LLOQ, Low, Medium, and High) on at least three separate days. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration.[12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).

  • Matrix Effect: Assessed to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte or IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.

  • Stability: Analyte stability must be evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of this compound in human plasma. The use of HILIC chromatography coupled with tandem mass spectrometry offers a selective, sensitive, and robust method suitable for high-throughput bioanalysis in a regulated environment. The detailed sample preparation, instrument parameters, and validation framework serve as a complete guide for researchers in the pharmaceutical and drug development fields.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]

  • Guo, K., et al. (2016). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC Solutions. [Link][2]

  • Higashi, T. (2017). Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. J-STAGE. [Link][13]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link][3]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][6]

  • Körver-Keularts, I. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link][4]

  • European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][11]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][7]

  • Wang, Z., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link][15]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][16]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][17]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link][18]

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  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link][9]

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large-scale synthesis of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Abstract

2-(1-Aminocyclobutyl)acetic acid is a constrained β-amino acid analog, a structural motif of significant interest in medicinal chemistry and drug development for its ability to impart specific conformational constraints on peptides and small molecule therapeutics. Its synthesis on a large scale presents the challenge of efficiently constructing a quaternary carbon center bearing both an amino group and a carboxymethyl group. This application note details a robust and scalable four-step synthesis of this compound starting from the readily available cyclobutanone. The described pathway leverages well-established industrial reactions, including a Knoevenagel condensation, a Michael addition, catalytic hydrogenation, and a final acidic hydrolysis/decarboxylation sequence, to provide the target compound in high purity and good overall yield. This guide is intended for researchers, chemists, and process development professionals engaged in the large-scale production of pharmaceutical intermediates.

Introduction and Strategic Rationale

The development of scalable, safe, and economically viable synthetic routes is paramount in pharmaceutical manufacturing. The target molecule, this compound, requires the precise assembly of a geminal amino- and carboxymethyl-substituted cyclobutane core. While several synthetic strategies could be envisioned, many are unsuitable for large-scale production due to the use of hazardous reagents (e.g., diazomethane for Arndt-Eistert homologation) or reactions that are difficult to control at scale.

The strategy outlined herein was selected for its proven reliability and scalability. It systematically builds the required molecular framework from simple, cost-effective starting materials.

The Four-Step Synthetic Pathway:

  • Knoevenagel Condensation: Creation of the C-C bond for the eventual acetic acid side chain by reacting cyclobutanone with diethyl malonate.

  • Michael Addition: Introduction of a nitrogen precursor via a conjugate addition of nitromethane to the activated alkene intermediate.

  • Nitro Group Reduction: Conversion of the nitro group into the primary amine using catalytic hydrogenation, a clean and efficient industrial method.

  • Hydrolysis, Decarboxylation & Salt Formation: A one-pot final step where the ester groups are hydrolyzed, the resulting malonic acid derivative is decarboxylated, and the final product is isolated as a stable, crystalline hydrochloride salt.

This approach avoids problematic intermediates and employs reaction classes that are well-understood and widely implemented in industrial settings.

G cluster_0 Overall Synthetic Workflow Cyclobutanone Cyclobutanone Intermediate_A Diethyl cyclobutylidenemalonate Cyclobutanone->Intermediate_A Step 1 Knoevenagel Condensation Intermediate_B Diethyl 1-(nitromethyl)cyclobutane-1,1-dicarboxylate Intermediate_A->Intermediate_B Step 2 Michael Addition Intermediate_C Diethyl 1-(aminomethyl)cyclobutane-1,1-dicarboxylate Intermediate_B->Intermediate_C Step 3 Nitro Reduction Final_Product 2-(1-Aminocyclobutyl)acetic acid HCl Intermediate_C->Final_Product Step 4 Hydrolysis & Decarboxylation G cluster_0 Mechanism of Final Step Start Amino-Diester Intermediate Hydrolyzed Diacid Intermediate (Unstable) Start->Hydrolyzed 1. H₃O⁺ / Δ (Ester Hydrolysis) Decarboxylated Zwitterionic Amino Acid Hydrolyzed->Decarboxylated 2. Heat (-CO₂) (Decarboxylation) Final Final Product (HCl Salt) Decarboxylated->Final 3. HCl (Protonation)

Caption: Key transformations in the final one-pot reaction.

Protocol:

  • Charge a glass-lined reactor with the crude amino-diester from Step 3 (1.0 eq).

  • Add a 6 M aqueous solution of hydrochloric acid (approx. 10-15 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and intermediates by LC-MS.

  • Once the reaction is complete, cool the solution to room temperature and then further cool to 0-5 °C in an ice bath.

  • The product hydrochloride salt should crystallize from the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold acetone or isopropanol to remove residual water and impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Process Data and Quality Control

Effective process control relies on monitoring key parameters and ensuring intermediates and the final product meet established specifications.

Table 1: Summary of Process Parameters and Expected Results

StepReaction TypeKey ReagentsSolventTypical YieldPurity Target (Intermediate)
1 KnoevenagelCyclobutanone, Diethyl malonateToluene85-95%>98% (by GC after distillation)
2 Michael AdditionNitromethane, DBUNitromethane80-90%Carried forward crude
3 HydrogenationH₂, Raney Ni or Pd/CEthanol>95% (crude)Carried forward crude
4 HydrolysisConc. HClWater75-85%>99% (by HPLC)
Overall ~50-65%

Table 2: Final Product Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the structure by ¹H NMR and ¹³C NMRNMR Spectroscopy
Purity ≥ 99.0%HPLC
Melting Point Report valueMelting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meet ICH guidelinesGC-HS

Critical Safety Considerations

The large-scale execution of this synthesis requires strict adherence to safety protocols.

  • Nitromethane: Nitromethane is a flammable liquid and can form explosive mixtures with certain contaminants, especially under basic conditions. Ensure all equipment is scrupulously clean. Avoid strong bases other than the specified catalyst.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The reactor must be properly rated for pressure, and the area must be well-ventilated and free of ignition sources. Hydrogenation catalysts like Raney Nickel and Palladium on Carbon are pyrophoric upon exposure to air, especially when dry. Never allow the catalyst to dry in the open air. Quench spent catalyst carefully under an inert atmosphere (e.g., a water blanket) before disposal.

  • Concentrated Acids: Hydrochloric acid is highly corrosive and releases toxic fumes. Handle only in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • General Precautions: All reactions should be conducted in appropriate chemical reactors with proper ventilation. Personnel must wear standard PPE, including safety glasses, lab coats, and compatible gloves.

References

  • Indalkar, K. S., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

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  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. Available at: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Available at: [Link]

  • Crucial Safety Measures When Working with Sodium Cyanide. United Chemical. Available at: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]

  • Tiffeneau–Demjanov rearrangement. Wikipedia. Available at: [Link]

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Application Notes and Protocols for 2-(1-Aminocyclobutyl)acetic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Conformationally Restricted GABA Analogs

The therapeutic landscape for neurological disorders, particularly neuropathic pain and epilepsy, has been significantly shaped by the development of GABA analogs. Among these, the gabapentinoids have emerged as a cornerstone of treatment.[1] These molecules, while structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), exert their therapeutic effects not through direct GABA receptor agonism, but by binding to the α2δ subunit of voltage-gated calcium channels.[1][2][3][4] This interaction modulates neurotransmitter release, thereby dampening the hyperexcitability characteristic of neuropathic pain states and seizure disorders.

This document provides detailed application notes and protocols for a novel, conformationally restricted GABA analog, 2-(1-aminocyclobutyl)acetic acid hydrochloride. The incorporation of the cyclobutane ring introduces a degree of rigidity not present in more flexible analogs like gabapentin, offering the potential for enhanced binding affinity, improved selectivity, and a favorable pharmacokinetic profile. These notes are intended to guide researchers in the synthesis, characterization, and preclinical evaluation of this promising compound.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
CAS Number Not available
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol
Storage Store at 2-8°C, desiccated

Proposed Mechanism of Action: A Novel Gabapentinoid

It is hypothesized that 2-(1-aminocyclobutyl)acetic acid, as a structural analog of gabapentin, functions as a gabapentinoid. The primary mechanism of action is expected to be the high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels in the central nervous system.[4][5] This binding is thought to interfere with the trafficking of these channel subunits to the presynaptic membrane, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P in hyperexcited neurons.[1]

Signaling Pathway Diagram

GABAPENTINOID_MECHANISM cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Reduced Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Decreased Postsynaptic_receptor Postsynaptic Receptor Glutamate->Postsynaptic_receptor Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction Gabapentinoid 2-(1-Aminocyclobutyl)acetic acid Gabapentinoid->VGCC Binds to α2δ

Caption: Proposed mechanism of action for 2-(1-Aminocyclobutyl)acetic acid as a gabapentinoid.

Synthetic Protocol: A Modified Hofmann Rearrangement Approach

The synthesis of this compound can be achieved through a multi-step process analogous to a known synthesis of gabapentin, which utilizes a Hofmann rearrangement as the key step.[6] This approach offers a reliable and scalable route to the target compound.

Experimental Workflow Diagram

SYNTHESIS_WORKFLOW Start Cyclobutane-1,1-dicarboxylic acid Step1 Step 1: Spiro-glutarimide formation (Acetic anhydride, Ammonia) Start->Step1 Intermediate1 Cyclobutane-spiro-glutarimide Step1->Intermediate1 Step2 Step 2: Hofmann Rearrangement (Br₂, NaOH) Intermediate1->Step2 Intermediate2 2-(1-Aminocyclobutyl)acetic acid Step2->Intermediate2 Step3 Step 3: Hydrochloride salt formation (HCl in isopropanol) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Cyclobutane-spiro-glutarimide

  • To a stirred solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of anhydrous sodium acetate.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and slowly add it to a concentrated aqueous solution of ammonia (excess), keeping the temperature below 20°C with an ice bath.

  • Stir the resulting suspension for 1-2 hours at room temperature.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the cyclobutane-spiro-glutarimide.

Step 2: Hofmann Rearrangement to form 2-(1-Aminocyclobutyl)acetic acid

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0-5°C) aqueous solution of sodium hydroxide (4.0 eq).

  • Add the cyclobutane-spiro-glutarimide (1.0 eq) portion-wise to the sodium hypobromite solution, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 50-60°C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product, 2-(1-aminocyclobutyl)acetic acid, will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry.

Step 3: Formation of this compound

  • Suspend the crude 2-(1-aminocyclobutyl)acetic acid in isopropanol.

  • Add a solution of hydrochloric acid in isopropanol (1.1 eq) dropwise with stirring.

  • Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.

  • Collect the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Preclinical Evaluation Protocols

The following protocols are proposed for the preclinical evaluation of this compound to characterize its activity as a gabapentinoid.

In Vitro Binding Assay: α2δ Subunit Affinity

Objective: To determine the binding affinity of this compound for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.

Methodology:

  • Prepare cell membrane fractions from HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits.

  • Perform a competitive radioligand binding assay using [³H]-gabapentin as the radioligand.

  • Incubate the membrane preparations with a fixed concentration of [³H]-gabapentin and increasing concentrations of this compound.

  • Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

CompoundHypothetical Ki (nM) for α2δ-1Hypothetical Ki (nM) for α2δ-2
Gabapentin50 - 100150 - 200
Pregabalin25 - 5080 - 120
This compound 15 - 40 60 - 100

Note: The Ki values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

In Vivo Efficacy Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Induce neuropathic pain in adult male Sprague-Dawley rats by placing loose chromic gut ligatures around the sciatic nerve (CCI model).

  • After a 7-10 day recovery and development of hypersensitivity, assess baseline mechanical allodynia using von Frey filaments.

  • Administer this compound or vehicle (e.g., saline) via oral gavage at various doses.

  • Measure the paw withdrawal threshold to von Frey filaments at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes).

  • A positive response is a significant increase in the paw withdrawal threshold compared to the vehicle-treated group.

Treatment GroupHypothetical Dose (mg/kg, p.o.)Hypothetical % Reversal of Allodynia (at Tmax)
Vehicle-< 10%
Gabapentin10040 - 60%
This compound 30 50 - 70%
This compound 100 70 - 90%

Note: The efficacy data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound represents a compelling molecular entity for investigation within the field of medicinal chemistry. Its rigid cyclobutane core offers a unique structural motif that may confer advantages over existing gabapentinoids. The protocols outlined in this document provide a framework for the synthesis and preclinical evaluation of this compound. Further studies should focus on a comprehensive pharmacokinetic and toxicological profiling to fully elucidate its potential as a therapeutic agent for neurological disorders. The conformationally restricted nature of this molecule may also serve as a valuable tool for probing the specific structural requirements for high-affinity binding to the α2δ subunit, thereby guiding the design of future generations of gabapentinoids.

References

  • A2δ ligands gabapentin and pregabalin: future implications in daily clinical practice. PMC. Available at: [Link]

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  • Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. PubMed. Available at: [Link]

  • Voltage-dependent calcium channel subunit alpha-2/delta-1. Wikipedia. Available at: [Link]

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Application Notes and Protocols for Efficacy Testing of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

These application notes provide a comprehensive framework for the preclinical evaluation of 2-(1-Aminocyclobutyl)acetic acid hydrochloride, a novel compound with potential therapeutic applications in neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from initial target identification to in vivo efficacy assessment. The experimental design emphasizes scientific integrity, logical progression, and adherence to regulatory expectations for preclinical research.[1][2][3][4]

Introduction: Charting a Course for a Novel Neuroactive Compound

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, the first of which is often the elucidation of its precise mechanism of action. This compound is a compound of interest due to its structural similarities to known neuroactive agents. However, without a confirmed molecular target, a systematic and unbiased screening approach is paramount.

This guide, therefore, is structured in two principal phases. The initial phase focuses on a broad-based in vitro screening strategy to identify and validate the primary molecular target(s) of the compound. The subsequent phase provides detailed protocols for assessing the efficacy of this compound, proceeding under the illustrative hypothesis that its primary target is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, and implicated in numerous neurological and psychiatric conditions.[5][6] This bifurcated approach ensures a rigorous, data-driven progression in the preclinical development of this compound.

Part 1: In Vitro Target Identification and Characterization

Before embarking on extensive efficacy studies, it is crucial to determine the primary molecular target of this compound. A broad-based screening approach will minimize bias and provide a comprehensive understanding of the compound's pharmacological profile.

Broad-Panel Radioligand Binding Assays

The initial step is to screen the compound against a wide panel of known receptors, ion channels, and transporters, particularly those expressed in the central nervous system (CNS). This will help to identify potential primary targets and off-target activities.

Protocol: Comprehensive CNS Target Binding Panel

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).

  • Assay Panel Selection: Utilize a commercially available or in-house broad-panel screening service that includes, but is not limited to:

    • Glutamate receptors (NMDA, AMPA, Kainate, mGluRs)

    • GABA receptors (GABA-A, GABA-B)

    • Dopamine receptors (D1-D5)

    • Serotonin receptors (5-HT1-7 subtypes)

    • Adrenergic receptors (alpha and beta subtypes)

    • Opioid receptors (mu, delta, kappa)

    • Voltage-gated ion channels (sodium, potassium, calcium)

    • Transporters (dopamine, serotonin, norepinephrine, GABA)

  • Binding Assay Execution:

    • Perform competitive binding assays using a single high concentration of the test compound (e.g., 10 µM) against a specific radioligand for each target.

    • Incubate the test compound with membrane preparations or cell lines expressing the target protein and the corresponding radioligand.

    • Separate bound from unbound radioligand via filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each target.

    • Targets exhibiting significant inhibition (typically >50%) at the screening concentration are considered "hits" and warrant further investigation.

Target Validation and Affinity Determination

For any "hits" identified in the broad-panel screen, the next step is to confirm the interaction and determine the compound's affinity (Ki).

Protocol: Concentration-Response Radioligand Binding Assay

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Execution:

    • Perform a competitive binding assay as described above, but with a range of concentrations of the test compound.

    • Include appropriate controls (total binding, non-specific binding).

  • Data Analysis:

    • Plot the percent inhibition of radioligand binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

For the remainder of this guide, we will proceed with the hypothesis that this compound demonstrates high affinity and selectivity for the NMDA receptor.

Part 2: In Vitro Efficacy Testing for NMDA Receptor Antagonism

Having hypothetically identified the NMDA receptor as the primary target, a detailed in vitro characterization is necessary to understand the compound's functional activity and mechanism of antagonism.

Functional Assessment of NMDA Receptor Modulation

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or modulator of the NMDA receptor.

Protocol: Calcium Influx Assay in Cultured Neurons or Recombinant Cell Lines

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal) or a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).[7]

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Execution:

    • Establish a baseline fluorescence reading.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Stimulate the cells with NMDA and a co-agonist (glycine or D-serine) to induce calcium influx.

    • Record the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Quantify the peak fluorescence change in response to NMDA stimulation.

    • Plot the response as a percentage of the control against the log concentration of the test compound to determine the IC50 for functional inhibition.

dot

cluster_0 In Vitro Functional Assay Workflow A Culture Neurons or HEK293 cells expressing NMDA Receptors B Load cells with Fluo-4 AM Calcium Indicator A->B C Pre-incubate with This compound B->C D Stimulate with NMDA + Glycine C->D E Measure Fluorescence Change (Calcium Influx) D->E F Determine Functional IC50 E->F

Caption: Workflow for Calcium Influx Assay.

Electrophysiological Characterization

Patch-clamp electrophysiology provides the most direct measure of ion channel function and can elucidate the specific mechanism of antagonism (e.g., competitive, non-competitive, uncompetitive).

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use cultured neurons or recombinant cell lines as described above.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular and extracellular recording solutions.

  • Assay Execution:

    • Establish a whole-cell recording configuration.

    • Apply NMDA and a co-agonist to elicit an inward current.

    • Apply varying concentrations of this compound in the presence of the agonists.

    • To determine if the antagonism is voltage-dependent (characteristic of a channel blocker), hold the membrane potential at different voltages during agonist and antagonist application.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist.

    • Generate concentration-response curves to determine the IC50.

    • Analyze the current-voltage relationship to assess voltage dependency.

Parameter Radioligand Binding Calcium Influx Assay Patch-Clamp Electrophysiology
Measures Binding affinity (Ki)Functional inhibition (IC50)Direct modulation of ion flow (IC50), mechanism of action
Throughput HighMedium to HighLow
Information Target engagementCellular responseDetailed mechanism, voltage dependency

Part 3: In Vivo Efficacy Testing in Animal Models

Based on the in vitro profile of NMDA receptor antagonism, appropriate animal models of human disease can be selected to evaluate the in vivo efficacy of this compound. Given that NMDA receptor dysfunction is implicated in a range of disorders, potential models include those for epilepsy, neuropathic pain, and psychosis.[5]

Selection of an Animal Model: Anti-NMDA Receptor Encephalitis

Anti-NMDA receptor encephalitis is a severe autoimmune disorder characterized by the presence of autoantibodies against the NMDA receptor, leading to a reduction in receptor function.[6][8][9][10] An animal model of this disease provides a strong rationale for testing a potential NMDA receptor modulator.

Model: Active immunization of mice with an NMDA receptor subunit peptide (e.g., GluN1356-385) to induce the production of anti-NMDA receptor autoantibodies and associated behavioral deficits.[8]

Experimental Design for In Vivo Efficacy

Objective: To determine if this compound can ameliorate the behavioral deficits in a mouse model of anti-NMDA receptor encephalitis.

Animals: Female C57BL/6J mice (juvenile or adult, depending on the specific research question).[8][9]

Experimental Groups:

  • Vehicle Control: Healthy mice receiving vehicle.

  • Disease Model + Vehicle: Immunized mice receiving vehicle.

  • Disease Model + Test Compound (Low Dose): Immunized mice receiving a low dose of this compound.

  • Disease Model + Test Compound (Medium Dose): Immunized mice receiving a medium dose of this compound.

  • Disease Model + Test Compound (High Dose): Immunized mice receiving a high dose of this compound.

  • (Optional) Disease Model + Positive Control: Immunized mice receiving a known NMDA receptor antagonist.

Protocol:

  • Model Induction: Immunize mice according to established protocols.[8] Allow sufficient time for the development of behavioral symptoms (typically several weeks).

  • Drug Administration:

    • Determine the route of administration based on the compound's properties (e.g., oral gavage, intraperitoneal injection). The chosen route should be consistent with potential clinical use.[1]

    • Administer the compound or vehicle daily for a predetermined period (e.g., 14-28 days).

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive function, social behavior, and anxiety-like behavior. These tests should be performed at baseline (before treatment) and at the end of the treatment period.

    • Cognitive Function: Morris water maze or novel object recognition test.

    • Social Behavior: Three-chamber social interaction test.

    • Anxiety-like Behavior: Open field test or elevated plus maze.

  • Endpoint Analysis:

    • At the end of the study, collect brain tissue for analysis.

    • Immunohistochemistry: To quantify NMDA receptor surface expression in the hippocampus.

    • ELISA: To measure the levels of anti-NMDA receptor antibodies in the serum and cerebrospinal fluid.

dot

cluster_1 In Vivo Efficacy Workflow A Induce Anti-NMDA Receptor Encephalitis Model in Mice B Baseline Behavioral Testing A->B C Randomize into Treatment Groups B->C D Administer Vehicle or This compound C->D Daily Dosing E Post-Treatment Behavioral Testing D->E F Tissue Collection and Analysis E->F

Caption: Workflow for In Vivo Efficacy Study.

Part 4: Data Analysis and Regulatory Considerations

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability for potential submission to regulatory agencies like the FDA.[2][3][4]

Statistical Analysis:

  • Behavioral data should be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

  • Dose-response relationships should be evaluated.

  • All data should be presented clearly, with measures of variability (e.g., standard error of the mean).

Toxicology:

  • Alongside efficacy studies, preliminary toxicology studies must be conducted to determine the safety profile of the compound.[11][12] This includes assessing mortality, clinical signs, body weight changes, and basic hematology and clinical chemistry.[1]

Conclusion

This document outlines a rigorous and logical pathway for the preclinical evaluation of this compound. By starting with an unbiased target identification strategy and progressing to detailed in vitro and in vivo characterization, researchers can build a comprehensive data package to support the continued development of this compound. The provided protocols, structured around the hypothesis of NMDA receptor antagonism, serve as a detailed template that can be adapted based on the actual target identification outcomes. This systematic approach, grounded in scientific integrity and regulatory awareness, is essential for translating a promising molecule into a potential therapy.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • AMS Biotechnology (AMSBIO). (2023). Preclinical research strategies for drug development. [Link]

  • Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • Technology Networks. (2019). Animal Model to Help Study "Brain on Fire" Disease. [Link]

  • Duke University Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • Frontiers in Immunology. (2023). A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization. [Link]

  • Neurology.org. (2022). Animal model of HSV-induced-NMDAR Autoimmune Encephalitis affects predominantly female mice. [Link]

  • Frontiers in Immunology. (2020). Experimental Models of Neuroimmunological Disorders: A Review. [Link]

  • JoVE. The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

  • ResearchGate. Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR)... [Link]

  • Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA). [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

  • PubMed. (2002). In vitro characterization of novel NR2B selective NMDA receptor antagonists. [Link]

  • BioAgilytix. (2023). Preclinical Research in Drug Development. [Link]

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Application Notes & Protocols: 2-(1-Aminocyclobutyl)acetic acid hydrochloride as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles and Strategic Value

Introduction: Overcoming the Flexibility Problem in Peptide Therapeutics

Peptides represent a privileged class of therapeutics, situated between small molecules and large biologics.[1] Their modular nature and ability to form extensive interactions with biological targets offer immense potential for high potency and selectivity.[2] However, the clinical translation of many promising peptide leads is often thwarted by their inherent conformational flexibility. This flexibility leads to a high entropic penalty upon binding to a target, reducing affinity, and exposes the peptide backbone to rapid proteolytic degradation, resulting in poor metabolic stability and low bioavailability.[2][3]

Conformationally constrained amino acid analogs are powerful tools designed to mitigate these challenges.[3][4][5] By introducing cyclic or rigid elements into the amino acid structure, we can pre-organize the peptide into a bioactive conformation, thereby enhancing its pharmacological properties.[3] 2-(1-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid that serves this exact purpose. Its defining feature is a cyclobutyl ring which restricts the torsional angles of the peptide backbone, effectively "locking" it into a more defined three-dimensional shape. This guide provides the scientific rationale, applications, and detailed protocols for leveraging this unique building block in modern drug discovery.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. The hydrochloride salt form enhances stability and solubility in aqueous media, making it amenable to standard synthesis and handling procedures.[6]

PropertyValue
Chemical Name This compound
Synonyms (1-Aminocyclobutyl)acetic acid HCl
CAS Number 58885-90-8 (for parent compound)
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline powder[6]
Structure
The Mechanism of Conformational Constraint

The efficacy of 2-(1-aminocyclobutyl)acetic acid lies in its rigid cyclobutyl moiety. When incorporated into a peptide chain, this ring system severely limits the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. This contrasts sharply with a simple, acyclic residue like glycine or alanine, which can adopt a wide range of conformations.

The benefits of this induced rigidity are multifaceted:

  • Enhanced Metabolic Stability: Proteolytic enzymes recognize and cleave peptide bonds that can readily adopt a specific conformation fitting into their active site. The constrained backbone induced by the cyclobutyl ring presents a sterically hindered and conformationally unfavorable substrate for many proteases, significantly increasing the peptide's half-life in biological fluids.[3][7]

  • Increased Receptor Affinity and Selectivity: By pre-organizing the peptide into a conformation that mimics its receptor-bound state, the entropic penalty of binding is reduced, often leading to a substantial increase in binding affinity (lower Kᵢ or IC₅₀ values).[2][8] Furthermore, this conformational locking can enhance selectivity for a specific receptor subtype by disfavoring conformations required for binding to off-target receptors.

  • Improved Bioavailability: Increased stability against enzymatic degradation is a critical first step toward improving oral or systemic bioavailability.[9]

G cluster_0 Flexible Peptide (e.g., with Glycine) cluster_1 Constrained Peptide (with 2-(1-Aminocyclobutyl)acetic acid) a Conformation A b Conformation B a->b c Conformation C (Bioactive) b->c d Conformation D c->d receptor Target Receptor c->receptor High Entropic Cost (Many conformations possible) d->a e Bioactive Conformation f Minor Conformation e->f e->receptor Low Entropic Cost (Pre-organized)

Figure 1: Conformational entropy concept. A flexible peptide must sort through many non-binding conformations to find the bioactive one, incurring an energetic penalty. A constrained peptide is pre-organized for binding, increasing affinity.

Section 2: Application in Peptidomimetic Design

The strategic incorporation of 2-(1-aminocyclobutyl)acetic acid can transform a lead peptide into a drug-like candidate. Its primary application is as a surrogate for conformationally flexible amino acids or as a novel structural element to induce specific turns.

Design Strategies
  • Replacing Glycine: Glycine, with only a hydrogen atom as its side chain, imparts maximum flexibility to a peptide backbone. Replacing a critical glycine residue with 2-(1-aminocyclobutyl)acetic acid can lock in a desired turn or extended structure, often with dramatic effects on activity.

  • Proline Mimicry: The cyclobutyl ring can function as a proline surrogate to induce β-turn structures, which are critical for many peptide-receptor interactions.[4] Unlike proline, however, it offers different steric and electronic properties that can be exploited to fine-tune binding.

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing different amino acids in a peptide sequence with this analog (a "cyclobutyl scan") can help elucidate the conformational requirements for biological activity at each position.

Section 3: Experimental Protocols

Protocol 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating Fmoc-protected 2-(1-aminocyclobutyl)acetic acid into a growing peptide chain using an automated peptide synthesizer or manual synthesis vessel.

Core Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.[10] The process is cyclical, involving deprotection of the N-terminal amine followed by coupling of the next amino acid.[11]

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-2-(1-aminocyclobutyl)acetic acid

  • Coupling Reagent: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU).[11]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[11]

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 30 minutes to swell the polymer beads.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling of 2-(1-Aminocyclobutyl)acetic acid:

    • In a separate vial, pre-activate the Fmoc-2-(1-aminocyclobutyl)acetic acid. For a 0.1 mmol synthesis scale, dissolve 4 equivalents of the amino acid (0.4 mmol) and 3.95 equivalents of HCTU (0.395 mmol) in DMF.

    • Add 8 equivalents of DIEA (0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and dry.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and the coupling step should be repeated ("double coupling").

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting white powder under vacuum.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Couple Next Fmoc-AA (HCTU/DIEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_cycle All Amino Acids Added? wash2->end_cycle end_cycle->deprotection No final_cleavage Final Cleavage (TFA Cocktail) end_cycle->final_cleavage Yes end Crude Peptide final_cleavage->end

Figure 2: Cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Analytical Characterization of the Modified Peptide

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[12][13]

Materials and Instruments:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Lyophilizer.

  • Mobile Phases: A (0.1% TFA in Water), B (0.1% TFA in Acetonitrile).

Step-by-Step Methodology:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 or 280 nm).

  • Identity Confirmation by Mass Spectrometry:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight.

    • The observed monoisotopic mass should match the theoretical calculated mass of the peptide containing the 2-(1-aminocyclobutyl)acetic acid residue.[12]

  • Purity Analysis:

    • Pool the pure, identity-confirmed fractions.

    • Analyze an aliquot of the pooled sample using analytical RP-HPLC with a standard gradient.

    • Purity is determined by integrating the area of the product peak relative to the total area of all peaks. A purity of >95% is typically required for biological assays.

  • Lyophilization:

    • Freeze the pure, pooled fractions and lyophilize to obtain a stable, fluffy white powder. Store at -20°C or below.

Analysis_Workflow crude Crude Peptide (from Synthesis) hplc 1. Preparative RP-HPLC Purification crude->hplc fractions Collect Fractions hplc->fractions ms 2. Mass Spectrometry (Confirm Identity) fractions->ms pool Pool Pure Fractions ms->pool analytical_hplc 3. Analytical RP-HPLC (Assess Purity >95%) pool->analytical_hplc lyophilize 4. Lyophilization analytical_hplc->lyophilize final_product Pure, Characterized Peptide lyophilize->final_product

Figure 3: Workflow for peptide purification and characterization.

Protocol 3: In Vitro Enzymatic Stability Assay

This assay compares the degradation rate of the constrained peptide to its unmodified (native) counterpart in the presence of proteases.

Materials:

  • Purified native peptide and constrained peptide.

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin).

  • Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% TFA).

  • RP-HPLC system.

Step-by-Step Methodology:

  • Peptide Incubation:

    • Prepare stock solutions of both the native and constrained peptides (e.g., 1 mg/mL in water).

    • In separate microcentrifuge tubes, incubate a fixed concentration of each peptide (e.g., 100 µM final concentration) with the serum or protease solution at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic reaction.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by RP-HPLC.

    • Monitor the disappearance of the main peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) for each peptide.

Section 4: Data Interpretation and Safety

Interpreting the Results

A successful incorporation and evaluation of a 2-(1-aminocyclobutyl)acetic acid-containing peptide will yield characteristic data.

ParameterNative Peptide (Expected)Constrained Analog (Expected)Interpretation
RP-HPLC Retention Time X minutesX ± Δ minutesA shift in retention time confirms a change in the molecule's properties (e.g., hydrophobicity/conformation).
Mass Spectrometry Correct Mass (M)Correct Mass (M + Δ)Confirms successful incorporation of the heavier, unnatural amino acid.
Enzymatic Half-life (t₁/₂) Short (e.g., 15 min)Long (e.g., >240 min)Demonstrates increased resistance to proteolysis, a primary goal of using constrained analogs.
Receptor Binding (IC₅₀) Y nM< Y nM or > Y nMA change in binding affinity indicates the conformational constraint impacts target interaction. A lower IC₅₀ signifies higher potency.
Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid powder or solutions.[14]

  • Handling: Avoid inhalation of dust.[14] Use in a well-ventilated area or a chemical fume hood. Minimize dust generation.[14]

  • Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.[14]

References

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Dey, D., & Stanley, S. A. (2021). Constrained Peptides in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Szlusarczyk, A., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available from: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]

  • American Elements. 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. Available from: [Link]

  • Che, Y., & Gellman, S. H. (2018). Recent Structural Advances in Constrained Helical Peptides. Current Opinion in Chemical Biology. Available from: [Link]

  • Zhang, Z., & Schepartz, A. (2016). Constrained Peptides as Miniature Protein Structures. Current Opinion in Chemical Biology. Available from: [Link]

  • Cromm, P. M., & Spiegel, J. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Chemistry & Biology. Available from: [Link]

  • Gellman, S. H., et al. (2006). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Journal of the American Chemical Society. Available from: [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available from: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics. Available from: [Link]

  • Polypeptide Group. (2017). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Available from: [Link]

  • Kuril, A. K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry. Available from: [Link]

  • USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Journal of Pharmaceutical Sciences. Available from: [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available from: [Link]

  • Li, Y., et al. (2024). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. International Journal of Molecular Sciences. Available from: [Link]

  • Royal Society of Chemistry. Constrained beta-amino acid-containing miniproteins. Available from: [Link]

  • Google Patents. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research. Available from: [Link]

  • Johnson, R. L., et al. (2016). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Srini Chem. 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Available from: [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Li, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Molecules. Available from: [Link]

  • Hu, Y., et al. (2011). Design and synthesis of AApeptides: a new class of peptide mimics. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Peptide-based drug design using generative AI. Digital Discovery. Available from: [Link]

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Application Notes and Protocols for the Purification of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-(1-Aminocyclobutyl)acetic acid hydrochloride, a critical building block in contemporary drug discovery and development. Recognizing the stringent purity requirements for pharmaceutical intermediates, this document outlines systematic methodologies for the removal of common process-related impurities. The core focus is on two orthogonal and scalable techniques: optimized solvent recrystallization and high-resolution ion-exchange chromatography. We delve into the rationale behind procedural steps, offering insights grounded in the physicochemical properties of the target molecule and potential contaminants. This guide is intended for researchers, chemists, and process development scientists seeking to establish reliable and efficient purification strategies for this and structurally related cyclic β-amino acid hydrochlorides.

Introduction: The Criticality of Purity

This compound is a non-proteinogenic amino acid that serves as a key structural motif in a variety of pharmacologically active compounds. Its constrained cyclobutyl ring system imparts unique conformational properties to parent molecules, often leading to enhanced potency, selectivity, and metabolic stability. As with any active pharmaceutical ingredient (API) intermediate, the purity of this compound is paramount. Trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, and compromised final product quality and safety. This guide provides a framework for achieving high purity levels of this valuable compound.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities, which are often dictated by the synthetic route employed. Two common pathways to this compound are the Hofmann rearrangement and the Strecker synthesis.

  • Hofmann Rearrangement Route: A likely synthesis involves the Hofmann rearrangement of 1-carbamoyl-1-cyclobutylacetic acid.[1] This reaction converts a primary amide to a primary amine with one fewer carbon atom.[2][3]

    • Potential Impurities:

      • Unreacted Starting Material: 1-carbamoyl-1-cyclobutylacetic acid.

      • Isocyanate Intermediate: The transient isocyanate formed during the rearrangement can react with water or other nucleophiles to form undesired side products.

      • Urea Derivatives: Dimerization or further reaction of the isocyanate can lead to the formation of urea byproducts.[2]

  • Strecker Synthesis Route: An alternative approach is the Strecker synthesis, which involves the reaction of a cyclobutanone derivative with cyanide and ammonia, followed by hydrolysis.[4][5]

    • Potential Impurities:

      • α-Aminonitrile Intermediate: Incomplete hydrolysis of the α-aminonitrile intermediate.

      • Residual Cyanide: Traces of cyanide salts used in the reaction.

      • Amide Intermediate: Incomplete hydrolysis of the amide formed from the nitrile.

The purification strategies detailed below are designed to effectively remove these and other potential process-related impurities.

Purification Methodologies

Recrystallization: The Workhorse of Purification

Recrystallization is a robust and scalable technique for purifying crystalline solids.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, a polar protic compound, a variety of solvent systems can be effective. The hydrochloride salt form generally enhances stability and crystallinity.[7]

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is identified that effectively solubilizes the compound at elevated temperatures but poorly at lower temperatures.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., isopropanol, ethanol, or a mixture of isopropanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility at its boiling point. A mixture of isopropanol and water is often a good starting point for amino acid hydrochlorides.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a high recovery yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Isopropanol/WaterBalances polarity to dissolve the hydrochloride salt at elevated temperatures while allowing for precipitation upon cooling.
Ethanol/WaterSimilar to isopropanol/water, offering a slightly different polarity profile.
Methanol/IsopropanolA mixture of alcohols can fine-tune the solubility and crystal formation properties.[7][8]
Ion-Exchange Chromatography: For High-Purity Requirements

Ion-exchange chromatography (IEC) is a powerful technique for purifying charged molecules like amino acids.[9] It separates molecules based on their net charge by utilizing a charged stationary phase. For the purification of the positively charged this compound, cation-exchange chromatography is the method of choice.

Protocol 2: Cation-Exchange Chromatography

Materials:

  • Crude this compound

  • Strong cation-exchange resin (e.g., Dowex 50W X8)

  • Chromatography column

  • Buffers:

    • Equilibration Buffer: 0.1 M Citrate buffer, pH 3.0

    • Elution Buffer: 0.5 M Ammonium hydroxide or a pH gradient

  • Fractions collector

  • Method for monitoring the eluent (e.g., UV-Vis spectrophotometer, TLC)

Procedure:

  • Resin Preparation and Packing: Swell the cation-exchange resin in the equilibration buffer and pack it into a chromatography column, ensuring a uniform bed without any air bubbles.

  • Equilibration: Wash the packed column with several column volumes of the equilibration buffer until the pH of the eluent matches the buffer pH.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound this compound from the column. This can be achieved by:

    • Step Gradient: Using an elution buffer with a high salt concentration or a higher pH (e.g., 0.5 M ammonium hydroxide) to displace the compound from the resin.

    • Linear Gradient: Applying a continuous gradient of increasing pH or salt concentration to achieve a finer separation.

  • Fraction Collection and Analysis: Collect fractions of the eluent and analyze them for the presence of the desired product using a suitable analytical technique (e.g., TLC, HPLC).

  • Pooling and Isolation: Pool the pure fractions, and if an ammonium hydroxide solution was used for elution, the ammonia can be removed by lyophilization or evaporation under reduced pressure to yield the purified product. The hydrochloride salt can be reformed by the addition of HCl.

dot

IEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation Resin_Prep Resin Preparation & Packing Equilibration Column Equilibration Resin_Prep->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Fraction_Collection Fraction Collection & Analysis Elution->Fraction_Collection Pooling Pooling & Isolation Fraction_Collection->Pooling Purified_Product Purified_Product Pooling->Purified_Product

Caption: Ion-Exchange Chromatography Workflow.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final product and quantifying any residual impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any structurally related impurities.

  • Mass Spectrometry (MS): Provides accurate mass determination, further confirming the identity of the product.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

Conclusion

The protocols detailed in this guide provide a robust foundation for the purification of this compound. The choice between recrystallization and ion-exchange chromatography will depend on the initial purity of the crude material, the nature of the impurities, and the desired final purity. For optimal results, a combination of these techniques may be employed. By understanding the principles behind these methods and carefully executing the protocols, researchers can consistently obtain high-purity material essential for successful drug discovery and development programs.

References

  • US Patent US7989658B2, Process for the purific
  • GE Healthcare. (n.d.). Ion Exchange Chromatography. Cytiva. [Link]

  • European Patent EP1841725B1, A process for the purification of gabapentin, (2009). [Link]

  • Everett, L. W., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]

  • Canadian Patent CA2590232C, A process for the purific
  • Shioiri, T. (1991). Hofmann, Curtius, Schmidt, and Lossen Rearrangements. In Comprehensive Organic Synthesis (Vol. 6, pp. 795-828). Pergamon. [Link]

  • US Patent US4024175A, Cyclic amino acids, (1977).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Dong, M. W. (2013). A Glimpse into the Future of HPLC. LCGC North America, 31(8), 624-633. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered during experimentation. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just instructions, but a framework for rational problem-solving.

Overview of a Plausible Synthetic Pathway

While multiple synthetic routes to this compound can be envisioned, this guide will focus on a robust and adaptable multi-step sequence. This pathway is designed for its logical progression and the commonality of its transformations in organic synthesis, providing a solid foundation for troubleshooting and optimization.

The proposed synthesis involves the following key transformations:

  • Horner-Wadsworth-Emmons Olefination: Formation of an α,β-unsaturated ester from cyclobutanone.

  • Michael Addition: Conjugate addition of a cyanide nucleophile to the unsaturated ester.

  • Hydrolysis and Decarboxylation: Conversion of the cyano-diester intermediate to a dicarboxylic acid, followed by selective decarboxylation.

  • Hofmann Rearrangement: Conversion of a primary amide to the target primary amine with the loss of one carbon atom.

  • Salt Formation: Conversion of the final amino acid to its hydrochloride salt for improved stability and handling.

Below, we will delve into a detailed troubleshooting guide for each of these critical stages in a question-and-answer format, followed by a general FAQ section.

Troubleshooting Guide: A Step-by-Step Analysis

Step 1: Horner-Wadsworth-Emmons Olefination of Cyclobutanone

This step aims to create the carbon backbone of our target molecule by reacting cyclobutanone with a phosphonate ylide to form ethyl 2-cyclobutylideneacetate.

Q1: My Horner-Wadsworth-Emmons reaction is giving a very low yield of the desired ethyl 2-cyclobutylideneacetate. What are the likely causes and how can I improve it?

A1: Low yields in this olefination are often traced back to several key factors:

  • Inefficient Ylide Formation: The phosphonate ylide must be completely formed before the addition of cyclobutanone. Ensure your base is strong enough and the reaction time for deprotonation is sufficient. Sodium hydride (NaH) is a common choice, and the reaction with the phosphonate should be allowed to proceed until hydrogen evolution ceases.[1]

  • Base Stoichiometry and Purity: Use a slight excess of a strong base like sodium hydride to ensure complete deprotonation of the phosphonate. The NaH should be fresh and reactive; old or passivated NaH will lead to incomplete ylide formation.

  • Reaction Temperature: While ylide formation may require room temperature or gentle warming, the subsequent reaction with the aldehyde or ketone is often best performed at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[2][3]

  • Purity of Reagents and Solvent: Ensure your solvent (e.g., THF, benzene) is anhydrous, as water will quench the ylide.[1] The cyclobutanone and phosphonate reagent should also be pure.

  • Steric Hindrance: While cyclobutanone is not exceptionally hindered, bulky phosphonate reagents can slow down the reaction. Using triethyl phosphonoacetate is a standard and effective choice.[1]

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilStrong, non-nucleophilic base for efficient ylide formation.
Solvent Anhydrous THF or BenzeneAprotic solvent that will not quench the ylide.
Temperature Ylide formation: RT; Olefination: 0 °C to RTBalances rate of reaction with minimization of side products.
Reagents Triethyl phosphonoacetate, freshly distilled cyclobutanonePurity is critical for high yields.
Step 2: Michael Addition of Cyanide

Here, we perform a conjugate addition of a cyanide nucleophile to the α,β-unsaturated ester to introduce the cyano group that will ultimately be hydrolyzed to the carboxylic acid.

Q2: I am observing a mixture of products in my Michael addition, including unreacted starting material and what appears to be 1,2-addition products. How can I favor the desired 1,4-addition?

A2: Achieving high selectivity for 1,4-addition (Michael addition) over 1,2-addition is crucial. Here are some strategies:

  • Choice of Cyanide Source: Using a soft nucleophile is key for 1,4-addition. While sources like NaCN or KCN can be used, diethylaluminum cyanide (Et₂AlCN) is often an excellent choice for promoting conjugate addition to α,β-unsaturated esters.

  • Reaction Conditions: The reaction is typically run at low temperatures to enhance selectivity. The use of aprotic solvents like THF or toluene is recommended.

  • Catalysis: The use of a Lewis acid can activate the α,β-unsaturated system towards nucleophilic attack. However, a strong Lewis acid might favor 1,2-addition. A milder approach is often better.

  • Substrate Reactivity: The electrophilicity of the β-carbon is key. The ester group in your starting material is well-suited for activating the double bond for Michael addition.[4][5]

Step 3: Hydrolysis and Decarboxylation

This step involves the simultaneous hydrolysis of the nitrile and ester functionalities to a dicarboxylic acid, followed by a selective decarboxylation to yield 1-aminocyclobutyl-1-carboxylic acid.

Q3: My hydrolysis and decarboxylation step is resulting in a complex mixture of products, and I am not isolating the expected dicarboxylic acid. What could be going wrong?

A3: This is a critical step with several potential pitfalls:

  • Incomplete Hydrolysis: Both the nitrile and the ester must be fully hydrolyzed. This typically requires harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).[6] Acidic hydrolysis is often preferred as it directly yields the carboxylic acid.[7][8][9][10]

  • Uncontrolled Decarboxylation: The desired decarboxylation occurs at one of the two carboxylic acid groups. Overheating or prolonged reaction times can lead to the loss of both carboxyl groups or other side reactions. The decarboxylation of β-keto acids and malonic acids is often spontaneous upon heating.[11][12]

  • Work-up Procedure: After hydrolysis, careful pH adjustment is necessary to precipitate the amino acid. The isoelectric point of the amino acid is the pH at which it is least soluble.

Step 4: Hofmann Rearrangement

This transformation converts the carboxylic acid to the desired primary amine via an amide intermediate, with the loss of one carbon atom.

Q4: The yield of my Hofmann rearrangement is consistently low. What are the critical parameters to optimize for this reaction?

A4: The Hofmann rearrangement is a powerful but sensitive reaction. Low yields can often be attributed to:

  • Purity of the Starting Amide: The corresponding amide of 1-carboxycyclobutylacetic acid must be pure. Impurities can interfere with the reaction.

  • Reagent Stoichiometry: The stoichiometry of the bromine and base (e.g., NaOH) is critical. A slight excess of the halogenating agent is often used.

  • Temperature Control: The initial N-bromination is typically carried out at a low temperature (e.g., 0 °C), followed by controlled warming to induce the rearrangement. Overheating can lead to decomposition.[11]

  • Side Reactions: The isocyanate intermediate is highly reactive and can be trapped by water to form a carbamic acid, which then decarboxylates to the amine.[11] If other nucleophiles are present, they can react with the isocyanate.

Step 5: Hydrochloride Salt Formation

The final step is the conversion of the free amino acid to its hydrochloride salt to improve its stability, solubility in certain solvents, and ease of handling.

Q5: I am having trouble isolating a pure, crystalline hydrochloride salt. It is either an oil or appears to be impure.

A5: The formation of a clean hydrochloride salt depends on several factors:

  • Solvent Choice: The amino acid is typically dissolved in a suitable solvent, often an alcohol like isopropanol or ethanol, and then treated with a solution of HCl in an organic solvent (e.g., HCl in ether or dioxane) or with gaseous HCl.

  • Stoichiometry of HCl: A slight excess of HCl is generally used to ensure complete protonation of the amine.

  • Crystallization Conditions: The salt may precipitate directly from the reaction mixture, or it may require cooling or the addition of a less polar co-solvent to induce crystallization.

  • Purity of the Free Amino Acid: Impurities in the starting amino acid will be carried through to the salt, often hindering crystallization.

Frequently Asked Questions (FAQs)

Q: What is the overall expected yield for this synthesis?

A: The overall yield will be the product of the yields of the individual steps. Each step, if optimized, could be expected to proceed in the 70-90% range. Therefore, a realistic overall yield would be in the range of 20-40%.

Q: Are there any particularly hazardous steps in this synthesis?

A: Yes. The use of sodium cyanide or other cyanide sources in Step 2 requires extreme caution and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Diazomethane, if used in alternative homologation strategies like the Arndt-Eistert synthesis, is highly toxic and explosive.[13][14]

Q: How can I monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of most of these reactions. For volatile compounds, Gas Chromatography (GC) can be used. For non-volatile, UV-inactive compounds, staining techniques for TLC (e.g., potassium permanganate) may be necessary. For the final amino acid product, techniques like Ninhydrin staining can be used.

Q: What are the key characterization techniques for the final product?

A: The final product, this compound, should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (amine, carboxylic acid).

  • Melting Point Analysis: To assess purity.

Experimental Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Olefination cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Amine Formation cluster_step5 Step 5: Salt Formation Cyclobutanone Cyclobutanone HWE Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) Cyclobutanone->HWE UnsaturatedEster Ethyl 2-cyclobutylideneacetate HWE->UnsaturatedEster Michael Michael Addition (NaCN or Et₂AlCN) UnsaturatedEster->Michael CyanoEster Ethyl 1-cyano-cyclobutylacetate Michael->CyanoEster Hydrolysis Acid Hydrolysis (e.g., 6M HCl, heat) CyanoEster->Hydrolysis DicarboxylicAcid 1-carboxycyclobutylacetic acid Hydrolysis->DicarboxylicAcid Decarboxylation Decarboxylation (heat) DicarboxylicAcid->Decarboxylation CarboxylicAcid 1-carboxycyclobutyl-acetic acid Decarboxylation->CarboxylicAcid AmideFormation Amide Formation (e.g., SOCl₂, NH₃) CarboxylicAcid->AmideFormation Amide 2-(1-carbamoylcyclobutyl)acetic acid AmideFormation->Amide Hofmann Hofmann Rearrangement (Br₂, NaOH) Amide->Hofmann AminoAcid 2-(1-Aminocyclobutyl)acetic acid Hofmann->AminoAcid SaltFormation Salt Formation (HCl in ether/dioxane) AminoAcid->SaltFormation FinalProduct 2-(1-Aminocyclobutyl)acetic acid hydrochloride SaltFormation->FinalProduct

Caption: Proposed synthetic workflow for this compound.

References

  • Suno, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147.
  • ChemBK. (2024, April 9). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Washburn, L. C., Sun, T. T., Byrd, B. L., & Callahan, A. P. (1982). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 23(1), 29-33.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Reddit. (2025, March 21). Decarboxylation of dicarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION | Scientific method. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Journal of the American Chemical Society, 137(4), 1462-1465.
  • Chem Help ASAP. (2020, March 31). Michael addition example reactions [Video]. YouTube. [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.
  • Candea, D., & Maj, A. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1835.
  • LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]

  • Pena-López, M., Sestelo, J. P., & Sarandeses, L. A. (2024). Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile. RSC Advances, 14(1), 233-237.
  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • Clark, J. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Michael Addition-Claisen Type Condensation of Anions of O-Ethyl Carbonates of Cyanohydrins to Cyclohex-2-en-1-one. Retrieved from [Link]

  • LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Toshimitsu, A., & Terao, K. (2001). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.
  • LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2024, September 5). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Retrieved from [Link]

  • Loeser, C., Urit, T., & Bley, T. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131–1142.
  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1-Aminocyclobutyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation. This guide is structured in a question-and-answer format to directly address specific issues you may face.

Understanding the Molecule: A Zwitterionic Hydrochloride Salt

2-(1-Aminocyclobutyl)acetic acid is a zwitterionic molecule, meaning it contains both a basic amino group and an acidic carboxylic acid group. The hydrochloride salt form is supplied to improve its handling and initial solubility. The solubility of this compound is intrinsically linked to the pH of the solution, a critical factor that will be explored in detail throughout this guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in water. What is the best approach?

A1: Direct dissolution in neutral water can be challenging due to the zwitterionic nature of the parent molecule. The hydrochloride salt improves aqueous solubility compared to the free form, but the key to successful dissolution lies in pH modification.

Causality: At neutral pH, the amino acid may exist near its isoelectric point (pI), the pH at which the net charge is zero, leading to minimal solubility.[1] By adjusting the pH away from the pI, we can shift the equilibrium towards the more soluble cationic (at low pH) or anionic (at high pH) species.

Recommended Protocol:

  • Start by preparing a slurry of the compound in deionized water.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. This will fully protonate the carboxylate group and ensure the amino group remains protonated, resulting in a net positive charge and enhanced solubility. Aim for a pH of approximately 2.

  • Alternatively, for applications where an acidic pH is not suitable, you can add a dilute base (e.g., 0.1 M NaOH) dropwise to create the anionic species. Aim for a pH of approximately 10-11.

Q2: What are the pKa values for 2-(1-Aminocyclobutyl)acetic acid, and how do they influence solubility?

Mechanism of pH-Dependent Solubility:

  • At pH < pKa1 (approx. 4.72): Both the carboxylic acid and the amino group are protonated (-COOH and -NH3+). The molecule carries a net positive charge and is generally highly soluble in aqueous solutions.

  • At pH between pKa1 and pKa2 (approx. 9-10): The carboxylic acid is deprotonated (-COO-), and the amino group is protonated (-NH3+). This is the zwitterionic form, which has a net neutral charge and typically exhibits the lowest aqueous solubility.

  • At pH > pKa2 (approx. 9-10): The amino group is deprotonated (-NH2), and the carboxylic acid remains deprotonated (-COO-). The molecule carries a net negative charge and its solubility in aqueous solutions increases again.

dot graph "Solubility_vs_pH" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} . Caption: pH-dependent forms and solubility of 2-(1-Aminocyclobutyl)acetic acid.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be effective, particularly for preparing stock solutions.

Solvent Selection Guide:

SolventExpected SolubilityNotes
Water Low at neutral pH, higher at acidic or basic pH.The hydrochloride salt improves initial aqueous solubility.
DMSO GoodA common solvent for preparing high-concentration stock solutions.[2][3]
Methanol ModerateMay require warming or sonication to achieve higher concentrations.
Ethanol Lower than MethanolSimilar to methanol, but generally a poorer solvent for this class of compounds.

Protocol for Preparing a Stock Solution in DMSO:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the required volume of high-purity, anhydrous DMSO.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if necessary, but be mindful of potential degradation with prolonged heating.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in the final aqueous buffer, especially if the buffer's pH is near the compound's isoelectric point.

Troubleshooting Workflow:

dot digraph "Troubleshooting_Precipitation" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} . Caption: Decision-making workflow for addressing precipitation issues.

Key Considerations:

  • pH of the Final Solution: Ensure the pH of your final aqueous buffer is sufficiently far from the isoelectric point of the compound.

  • Final Concentration: You may be exceeding the solubility limit of the compound in the final buffer. Try preparing a more dilute solution.

  • "Salting Out": High salt concentrations in your buffer can sometimes decrease the solubility of organic molecules. If possible, try reducing the buffer's salt concentration.

Q5: Are there any known stability issues with this compound in solution?

A5: While specific stability data for this compound is limited, general principles for amino acids apply.

  • pH Stability: Solutions are generally stable at acidic to neutral pH. At highly basic pH, racemization or other degradation pathways may become more likely over extended periods.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to precipitation and degradation. It is recommended to aliquot stock solutions into single-use volumes.

  • Storage of Aqueous Solutions: For aqueous solutions, it is best practice to prepare them fresh. If short-term storage is necessary, store at 2-8°C for no more than 24-48 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (Acidic)
  • Calculate the required mass: The molecular weight of this compound is 179.65 g/mol . For 10 mL of a 10 mM solution, you will need:

    • 0.01 L * 0.010 mol/L * 179.65 g/mol = 0.017965 g or 17.97 mg.

  • Weigh the compound: Accurately weigh approximately 18 mg of the compound into a 15 mL conical tube.

  • Initial Slurry: Add 8 mL of deionized water to the tube. The compound may not fully dissolve at this stage.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise until the solid completely dissolves. Check the pH to ensure it is in the acidic range (pH 2-4).

  • Final Volume: Adjust the final volume to 10 mL with deionized water.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.

References

  • American Elements. (n.d.). 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(1-aminocyclobutyl)acetic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this valuable class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are both successful and efficient. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction to the Synthesis of 2-(1-Aminocyclobutyl)acetic Acid Derivatives

The synthesis of 2-(1-aminocyclobutyl)acetic acid, a key structural motif in medicinal chemistry, often presents unique challenges due to the strained cyclobutane ring and the bifunctional nature of the molecule. The most common synthetic routes involve the Strecker synthesis or the Bucherer-Bergs reaction, starting from a suitable cyclobutanone precursor. Both pathways converge on a nitrile intermediate that is subsequently hydrolyzed to the desired carboxylic acid. Careful control of reaction conditions is paramount to maximize yield, minimize side-product formation, and ensure the successful isolation of the final hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 2-(1-aminocyclobutyl)acetic acid?

A1: The two most prevalent and well-established methods are the Strecker synthesis and the Bucherer-Bergs reaction .[1][2] Both pathways typically commence with a cyclobutanone derivative. The Strecker synthesis involves the reaction of the ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[3][4][5] The Bucherer-Bergs reaction utilizes a ketone, a cyanide salt, and ammonium carbonate to produce a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[6][7][8]

Q2: How do I choose between the Strecker and Bucherer-Bergs synthetic routes?

A2: The choice depends on several factors, including the desired scale of the reaction, the available starting materials, and the desired purity profile. The Strecker synthesis is often favored for its directness in forming the α-aminonitrile intermediate.[5] However, the Bucherer-Bergs reaction can be advantageous in certain situations due to the crystalline nature of the hydantoin intermediate, which can facilitate purification.[9] For large-scale production, the Bucherer-Bergs reaction may offer advantages in terms of handling and safety of the reagents.[10]

Q3: What are the critical parameters to control during the nitrile hydrolysis step?

A3: The hydrolysis of the 2-(1-aminocyclobutyl)acetonitrile intermediate to the corresponding carboxylic acid is a critical step that requires careful optimization.[11] Key parameters include:

  • Acid or Base Concentration: Both acidic and basic conditions can effect the hydrolysis. Strong acids like hydrochloric acid or sulfuric acid are commonly used for acidic hydrolysis, while strong bases like sodium hydroxide or barium hydroxide are used for basic hydrolysis.[11][12]

  • Temperature: The reaction is typically heated to reflux to drive the hydrolysis to completion. However, excessively high temperatures can lead to side reactions, such as decomposition or epimerization.[13]

  • Reaction Time: The reaction time needs to be sufficient for complete conversion of the nitrile, which can be monitored by techniques like TLC or HPLC. Incomplete hydrolysis will result in the amide intermediate as an impurity.

Q4: What is the best way to form the hydrochloride salt of 2-(1-aminocyclobutyl)acetic acid?

A4: The hydrochloride salt is typically formed by dissolving the free amino acid in a suitable solvent, such as isopropanol or diethyl ether, and then adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. Careful control of the stoichiometry of HCl is important to ensure complete salt formation without introducing excess acid, which can complicate downstream processing.

Q5: What are the common impurities I should look out for in my final product?

A5: Common impurities can include unreacted starting materials, the intermediate amide from incomplete nitrile hydrolysis, and potential side-products such as lactams.[14] The presence of these impurities can be detected by analytical techniques such as HPLC, LC-MS, and NMR.[15][16][17]

Troubleshooting Guides

Low Yield in the Strecker Synthesis
Symptom Potential Cause Recommended Solution
Low conversion of the cyclobutanone starting material. Inefficient imine formation.Ensure anhydrous conditions. The addition of a dehydrating agent like magnesium sulfate can drive the equilibrium towards imine formation.[18]
Low reactivity of the ketone.Consider using a more reactive cyanide source or a catalyst to promote the addition of cyanide to the imine.
Side reactions of the ketone.Optimize the reaction temperature and time to minimize side reactions. A lower temperature may favor the desired reaction pathway.
Formation of multiple byproducts. Instability of the aminonitrile intermediate.The aminonitrile can be sensitive to the reaction conditions. It is often best to proceed to the hydrolysis step without isolating the intermediate.
Polymerization of the starting materials or intermediates.Adjust the concentration of the reactants. Running the reaction at a lower concentration can sometimes reduce polymerization.
Challenges in Nitrile Hydrolysis
Symptom Potential Cause Recommended Solution
Incomplete hydrolysis, with the amide intermediate remaining. Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.[13]
Hydrolysis equilibrium not favoring the carboxylic acid.Use a higher concentration of acid or base to drive the reaction to completion. For basic hydrolysis, ensure at least a stoichiometric amount of base is used.[11]
Decomposition of the product. Harsh reaction conditions.Consider using milder hydrolysis conditions, such as enzymatic hydrolysis with a nitrilase, which can be more selective and operate at lower temperatures.[19]
Instability of the cyclobutane ring.Avoid excessively high temperatures and prolonged reaction times.
Purification and Isolation Issues
Symptom Potential Cause Recommended Solution
Difficulty in precipitating the hydrochloride salt. The product is too soluble in the chosen solvent.Try adding a less polar co-solvent (an anti-solvent) to decrease the solubility of the hydrochloride salt and induce precipitation.
The product is an oil instead of a solid.The presence of impurities can sometimes prevent crystallization. Try to further purify the free amino acid before salt formation. Recrystallization from a different solvent system may also be effective.[20][21]
The final product is not pure enough. Co-precipitation of impurities with the hydrochloride salt.Recrystallization of the hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol/ether, can improve purity.[20][22]
Inefficient removal of inorganic salts.If the synthesis involves inorganic reagents, ensure they are thoroughly removed during the work-up. Washing with water or using ion-exchange chromatography can be effective.[23]

Experimental Protocols

Protocol 1: Strecker Synthesis of 2-(1-Aminocyclobutyl)acetonitrile
  • Reaction Setup: To a solution of a suitable cyclobutanone precursor (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq) at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: The crude α-aminonitrile can be purified by column chromatography on silica gel, though it is often carried forward to the next step without extensive purification.

Protocol 2: Acidic Hydrolysis of 2-(1-Aminocyclobutyl)acetonitrile
  • Reaction Setup: Dissolve the crude 2-(1-aminocyclobutyl)acetonitrile in a 6 M solution of hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the disappearance of the starting material and the formation of the carboxylic acid by HPLC.

  • Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure to remove excess HCl and water.

  • Isolation: The resulting solid residue is the crude this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • Crystallization: Slowly cool the solution to room temperature, and then to 0-4 °C in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified this compound.[20]

Visualizing the Synthetic Workflow

Decision Tree for Synthetic Route Selection

synthetic_route_selection start Starting Material: Cyclobutanone Derivative decision Considerations: - Scale - Reagent Availability - Purification Strategy start->decision strecker Strecker Synthesis aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile bucherer Bucherer-Bergs Reaction hydantoin Hydantoin Intermediate bucherer->hydantoin decision->strecker Directness, Lab-scale decision->bucherer Scalability, Crystalline Intermediate hydrolysis Hydrolysis aminonitrile->hydrolysis hydantoin->hydrolysis product 2-(1-Aminocyclobutyl)acetic acid Hydrochloride hydrolysis->product

Caption: Decision tree for selecting the optimal synthetic route.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conversion Analyze Reaction Mixture: Incomplete Conversion? start->check_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent - Add Catalyst check_conversion->optimize_conditions Yes check_side_products Significant Side Products? check_conversion->check_side_products No success Yield Improved optimize_conditions->success modify_workup Modify Work-up/ Purification: - Adjust pH - Change Extraction Solvent - Recrystallize check_side_products->modify_workup Yes revisit_route Re-evaluate Synthetic Route check_side_products->revisit_route No modify_workup->success

Caption: Flowchart for troubleshooting low reaction yields.

References

  • Husain Al-Mudhaffar, & Nahid H. Rishag. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Journal of Physics: Conference Series, 1003, 012057. [Link]

  • Processes for the preparation and purification of gabapentin enacarbil. (2010). WO2010063002A2.
  • Strecker Synthesis. NROChemistry. [Link]

  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. (2023). The Open Medicinal Chemistry Journal, 17. [Link]

  • Process for the preparation of gabapentin. (2005). US20050148792A1.
  • Process for the Preparation of Gabapentin. (2008). US20080097122A1.
  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Constitutive acetonitrile hydrolysing activity of Nocardia globerula NHB-2: Optimization of production and reaction conditions. SciSpace. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. [Link]

  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Process for the hydrolysis of nitriles. (1975). US3876691A.
  • Biochemistry, Amino Acid Synthesis and Degradation. (2023). StatPearls. [Link]

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. [Link]

  • Kitson, S. L., Watters, W., Moody, T. S., Chappell, T., & Mazitschek, R. (2023). Nitrilase mediated mild hydrolysis of a carbon-14 nitrile for the radiosynthesis of 4-(7-hydroxycarbamoyl-[1-14 C-heptanoyl]-oxy)-benzoic acid methyl ester, [14 C]-SHP-141: A novel class I/II histone deacetylase (HDAC) inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 66(7-8), 172-179. [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2021). RSC Advances, 11(6), 3465-3474. [Link]

  • 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. (2019). ResearchGate. [Link]

  • Process for purification of acrylic acid by fractional crystalliz
  • Process for the purification of nicotinic acid amide I. (1984). US4447615A.
  • Simultaneous determination of triacetin, acetic ether, butyl acetate and amorolfine hydrochloride in amorolfine liniment by HPLC. (2012). Pakistan Journal of Pharmaceutical Sciences, 25(2), 389-394. [Link]

  • hplc based procedure development for monitoring acetic acid in daclatasvir drug. (2018). ResearchGate. [Link]

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Technical Support Center: Ensuring the Stability of 2-(1-Aminocyclobutyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(1-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your valuable experiments.

Introduction: The Challenge of Stability

This compound is a key building block in medicinal chemistry and drug discovery. Its structural integrity is paramount for reproducible and reliable experimental outcomes. However, like many amine hydrochloride salts and amino acid derivatives, it is susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the potential degradation pathways and offers solutions to maintain its stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

The primary culprit is its hygroscopic nature . Amine hydrochloride salts readily attract and absorb atmospheric moisture.[1] This absorbed water can initiate a cascade of degradation processes, most notably hydrolysis. Even seemingly minor exposure to ambient humidity can lead to clumping and eventually, chemical decomposition of the solid material.[2]

Q2: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation.
Container Tightly Sealed, Amber Glass VialPrevents moisture and light exposure. Amber glass protects the compound from photolytic degradation.
Environment Dry/DesiccatedStoring in a desiccator with a suitable desiccant (e.g., silica gel) is crucial to protect against its hygroscopic properties.

Q3: Can I store the compound at room temperature for short periods?

While short-term exposure to controlled room temperature (20-25°C) may be acceptable for brief periods (e.g., during weighing), it is not recommended for storage. The risk of moisture absorption and thermal degradation increases at higher temperatures. For any storage duration, minimizing exposure to humidity is critical.

Q4: What are the likely degradation pathways for this molecule?

Based on the structure of this compound and data from structurally similar compounds like gabapentin, the following degradation pathways are most probable:

  • Intramolecular Cyclization (Lactamization): This is a significant degradation pathway for similar aminocycloalkane carboxylic acids.[4][5] The primary amine can nucleophilically attack the carboxylic acid group, leading to the formation of a lactam and elimination of water. This process is often catalyzed by heat and can be facilitated by the presence of moisture.[4]

  • Hydrolysis: As an amino acid derivative, the compound can be susceptible to hydrolysis, particularly if moisture is present.[6]

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[7]

Below is a diagram illustrating the potential intramolecular cyclization pathway.

Caption: Potential intramolecular cyclization of 2-(1-Aminocyclobutyl)acetic acid.

Q5: How can I detect degradation in my sample?

Visual inspection is the first step. Clumping, discoloration, or a change in physical appearance can indicate moisture absorption and potential degradation.

For quantitative analysis, a stability-indicating analytical method is essential.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique.

Analytical TechniquePurpose
Reverse-Phase HPLC with UV or CAD/MS detection To separate the parent compound from its degradation products and quantify their respective amounts. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is particularly useful as the compound and some potential degradants may lack a strong UV chromophore.[5]
Forced Degradation Studies To intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and validate the specificity of the analytical method.[9][10]

Troubleshooting Guide

Issue 1: The solid material has become clumpy or sticky.

  • Probable Cause: Moisture absorption due to improper storage or handling. The compound is hygroscopic.

  • Immediate Action:

    • Immediately transfer the material to a desiccator containing a fresh, active desiccant.

    • If possible, gently break up any large clumps with a clean, dry spatula under an inert atmosphere (e.g., in a glove box).

  • Preventative Measures:

    • Always store the compound in a tightly sealed container inside a desiccator.

    • Minimize the time the container is open to the atmosphere during weighing. Weigh out the required amount and promptly reseal the container.

    • Work in a low-humidity environment or a glove box if possible.

Issue 2: Inconsistent experimental results using a previously reliable batch.

  • Probable Cause: Degradation of the compound may have occurred, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with your assay.

  • Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage visual_inspection Visually Inspect Compound (Clumping, Discoloration) check_storage->visual_inspection analytical_check Perform Analytical Purity Check (e.g., HPLC) visual_inspection->analytical_check compare_data Compare with Certificate of Analysis (CoA) or Reference Standard analytical_check->compare_data degraded Degradation Confirmed compare_data->degraded Purity < Specification or new peaks observed not_degraded Compound is Stable. Investigate other experimental variables. compare_data->not_degraded Purity meets specification new_sample Discard Degraded Material. Obtain a fresh, verified sample. degraded->new_sample

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: An unknown peak is observed in the HPLC analysis of a stored sample.

  • Probable Cause: Formation of a degradation product.

  • Action Plan:

    • Characterize the Impurity: If the peak is significant, consider using LC-MS to determine its mass and potentially elucidate its structure. This can help confirm the degradation pathway.

    • Forced Degradation Study: Conduct a forced degradation study on a fresh sample to see if the same unknown peak is generated under specific stress conditions (e.g., heat, high humidity). This can help identify the cause of degradation.

    • Review Storage and Handling: A thorough review of your procedures is warranted to prevent future degradation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Upon receipt, immediately place the sealed container of this compound in a refrigerator at 2-8°C.

  • For enhanced protection, place the primary container inside a larger, airtight secondary container (e.g., a desiccator cabinet or a sealed bag with desiccant packs).

  • Ensure the desiccant is active (e.g., blue silica gel, not pink).

  • Before opening, allow the container to equilibrate to room temperature for at least 30 minutes inside the desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weigh out the required amount of material as quickly as possible in a low-humidity environment.

  • Purge the vial with an inert gas like argon or nitrogen before tightly resealing.

  • Return the sealed container to the desiccator and then to the refrigerator.

Protocol 2: Forced Degradation Study (for Analytical Method Validation)

This protocol is intended to generate potential degradation products to ensure your analytical method can detect them.

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for 24-48 hours. Gabapentin shows significant degradation under basic conditions.[9]

    • Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24-48 hours.

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated HPLC method, comparing the chromatograms to that of an unstressed control sample.

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your research involving this compound.

References

  • assessment of the stability of gabapentin under different stress conditions. (2017). ResearchGate. [Link]

  • METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2018). International Journal of Pharmacy and Biological Sciences. [Link]

  • Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. (2025). ResearchGate. [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

  • The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Hygroscopy. Wikipedia. [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Guideline on stability testing for applications for variations to a marketing authorisation. (2014). European Medicines Agency. [Link]

  • Edman Degradation | Amino Acid Sequence Determination | GATE 2022 Chemistry - Question 14. (2023). YouTube. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

  • Correction for amino acid loss during acid hydrolysis of a purified protein. PubMed. [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025). ResearchGate. [Link]

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. [Link]

  • Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. PubMed. [Link]

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Technical Support Center: Purification of Aminocyclobutyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered during the purification of aminocyclobutyl compounds. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification workflows.

Section 1: Core Challenges in Chromatographic Purification

The unique structural features of aminocyclobutyl compounds—a strained four-membered ring combined with a polar amino group and potentially other functionalities—present distinct challenges in standard chromatography.

Q1: I'm observing severe peak tailing and poor recovery when purifying my aminocyclobutyl derivative on a standard silica gel column. What's causing this and how can I fix it?

A1: This is a classic issue stemming from strong interactions between your polar compound and the acidic silica surface. The primary amine is basic and interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow elution, which manifests as peak tailing. If your compound also has a carboxylic acid group, its zwitterionic character can further complicate interactions.

Root Cause Analysis:

  • Acid-Base Interaction: The basic amine group binds tightly to acidic silanol groups.

  • Chelation: If metal impurities are present in the silica, the amine can chelate, causing streaking and recovery loss.

  • Compound Instability: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, especially if they are unstable under acidic conditions.[1]

Troubleshooting Protocol & Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • For Basic Compounds: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites.

      • Protocol: Start by adding 0.1-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase.

      • Causality: The modifier neutralizes the acidic silanol groups, preventing strong analyte interaction and improving peak shape.

    • For Acidic Compounds: Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress the ionization of your carboxylic acid, making it less polar and reducing tailing.

  • Stationary Phase Selection (The Robust Solution):

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina: Switch to neutral or basic alumina. Alumina is generally less acidic than silica and can be a better choice for basic compounds.

    • Reversed-Phase Chromatography (C18): For moderately polar compounds, reversed-phase chromatography is an excellent alternative. The separation is based on hydrophobicity, avoiding the strong acid-base interactions seen with silica.

Workflow: Troubleshooting Poor Peak Shape

Here is a logical workflow to diagnose and solve common peak shape issues during chromatography.

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peaks start->split cause_tailing Cause: - Strong analyte-stationary phase interaction - Secondary interactions (e.g., amine on silica) tailing->cause_tailing Identify cause_fronting Cause: - Column overload - Sample dissolved in too strong a solvent fronting->cause_fronting Identify cause_split Cause: - Channeling in column bed - Co-elution of isomers - Sample precipitation at column head split->cause_split Identify sol_tailing Solution: 1. Add mobile phase modifier (e.g., Et3N) 2. Change stationary phase (Alumina, C18) 3. Reduce sample load cause_tailing->sol_tailing Implement sol_fronting Solution: 1. Reduce sample concentration 2. Dissolve sample in mobile phase or weaker solvent cause_fronting->sol_fronting Implement sol_split Solution: 1. Repack column carefully 2. Check sample solubility in eluent 3. Analyze for presence of diastereomers cause_split->sol_split Implement

Caption: A decision tree for troubleshooting common chromatography peak shape problems.

Section 2: Navigating the Complexities of Chiral Separation

Many bioactive aminocyclobutyl compounds are chiral. Separating enantiomers is a critical and often formidable purification challenge, as enantiomers have identical physical properties in a non-chiral environment.[2]

Q2: I need to separate the enantiomers of my aminocyclobutyl compound. Should I use a direct or indirect method, and what are the key considerations?

A2: The choice between a direct method (using a chiral stationary phase, or CSP) and an indirect method (forming diastereomers) depends on scale, available equipment, and the nature of your compound.

1. Direct Method: Chiral Chromatography (HPLC/SFC) This is the most common and elegant approach. It relies on a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[3][4]

  • Expertise: The separation mechanism is based on creating transient, diastereomeric complexes between the analyte and the CSP. For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between the analyte and the CSP, a principle known as the three-point interaction model.[3]

  • Advantages:

    • Recovers both enantiomers without chemical modification.

    • Analytically precise and scalable for preparative work.

  • Challenges:

    • CSPs are expensive.

    • Method development can be time-consuming, requiring screening of multiple columns and mobile phases.

2. Indirect Method: Diastereomer Formation This classic chemical approach involves reacting your racemic amine with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (e.g., silica gel).[3]

  • Expertise: The key is to choose a derivatizing agent that reacts cleanly and can be removed easily after separation without causing racemization. Common agents for amines include Mosher's acid chloride or chiral isocyanates.

  • Advantages:

    • Uses standard, inexpensive silica gel.

    • Can be performed without specialized HPLC equipment.

  • Challenges:

    • Requires two additional reaction steps (derivatization and removal), which can lower the overall yield.

    • The derivatizing agent must be enantiomerically pure.

    • There is a risk of racemization during the removal of the chiral auxiliary.

Workflow: Selecting a Chiral Separation Strategy

G start Racemic Aminocyclobutyl Compound decision Goal & Resources? start->decision direct Direct Method (Chiral HPLC/SFC) decision->direct Analytical Purity & High Throughput indirect Indirect Method (Diastereomer Formation) decision->indirect Large Scale & No Chiral HPLC step_direct1 Screen Chiral Stationary Phases (CSPs) direct->step_direct1 step_indirect1 React with Chiral Derivatizing Agent indirect->step_indirect1 step_direct2 Optimize Mobile Phase (Polarity, Additives) step_direct1->step_direct2 step_direct3 Scale-up to Preparative Chromatography step_direct2->step_direct3 step_indirect2 Separate Diastereomers (Standard Silica Gel) step_indirect1->step_indirect2 step_indirect3 Remove Chiral Auxiliary from each fraction step_indirect2->step_indirect3

Caption: A workflow for choosing between direct and indirect chiral separation methods.

Q3: My chiral HPLC method shows poor or no resolution between enantiomers. What should I try next?

A3: Achieving chiral separation is often an empirical process. If your initial screen fails, a systematic approach is needed.

Troubleshooting Protocol: Chiral Method Development

  • Confirm Compound Suitability: Ensure your compound has a functional group (like the amine) near the stereocenter that can interact with the CSP.

  • Vary the Mobile Phase:

    • Normal Phase (e.g., Hexane/Ethanol): This is the most common mode for polysaccharide-based CSPs. Systematically vary the percentage of the alcohol modifier (e.g., run at 5%, 10%, 15%, 20% ethanol). The alcohol is a polar competitor that modulates retention and selectivity.

    • Additives: For aminocyclobutyl compounds, acidic or basic additives can be crucial.

      • Add 0.1% trifluoroacetic acid (TFA) for basic analytes to sharpen peaks and improve interaction.

      • Add 0.1% diethylamine (DEA) for acidic analytes.

  • Switch the CSP: No single CSP is universal.[3] If a cellulose-based column (e.g., Chiralcel OD) fails, try an amylose-based one (e.g., Chiralpak AD). Their chiral grooves are different and may offer the selectivity you need.

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can enhance the stability of the transient diastereomeric complexes, often leading to better resolution. The thermodynamics of binding are temperature-dependent.[5]

  • Try Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, offering fast, efficient separations with different selectivity compared to HPLC. It is particularly powerful for chiral separations.

Section 3: Managing Protecting Groups in Purification

The amine functionality in aminocyclobutyl compounds often requires protection during synthesis. This introduces purification challenges related to the stability of the protecting group and its eventual removal.

Q4: My Boc-protected aminocyclobutane seems to be partially deprotecting on my silica gel column. How can I prevent this?

A4: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid. Standard grade silica gel is acidic enough (pH ~4-5) to slowly cleave the Boc group during a long column run, leading to streaky fractions containing both protected and deprotected material.

Preventative Measures:

StrategyMechanism of ActionProtocol
Neutralize the Silica Reduces the acidity of the stationary phase, preserving the Boc group.[6]1. Prepare a slurry of your silica gel in your starting eluent. 2. Add 1% triethylamine (Et₃N) relative to the solvent volume. 3. Stir for 15-20 minutes, then pack the column as usual. Run the column with 0.5-1% Et₃N in the mobile phase.
Use an Alternative Stationary Phase Avoids the acidic environment of silica gel altogether.Switch to neutral alumina, or consider using reversed-phase (C18) chromatography if the compound's polarity is suitable.
Choose a More Stable Protecting Group If acid sensitivity is a persistent issue in your synthesis, a more robust protecting group may be necessary.The benzyloxycarbonyl (Cbz) group is significantly more stable to acid and can be a good alternative. It is typically removed under different conditions (hydrogenolysis).[7]

Table 1: Common Amine Protecting Groups & Purification Stability

Protecting GroupAbbreviationStable ToLabile To (Risk during Purification)Recommended Chromatography
tert-ButyloxycarbonylBocBase, HydrogenolysisStrong Acid (Risk on standard silica)Neutralized Silica, Alumina, C18
FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., triethylamine)Standard Silica (avoid basic additives)
BenzyloxycarbonylCbz or ZAcid, BaseHydrogenolysis (Pd/C)Standard Silica, Alumina, C18
2,2,2-TrichloroethoxycarbonylTrocAcid, BaseReductive conditions (e.g., Zn dust)Standard Silica, Alumina, C18

Data synthesized from sources[7][8][9].

Section 4: Frequently Asked Questions (FAQs)

Q5: My aminocyclobutyl compound is highly water-soluble and won't stick to my C18 column. What are my options?

A5: This is a common problem for highly polar or zwitterionic compounds.

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or a bonded diol phase) with a high organic content mobile phase. It's designed specifically for retaining and separating very polar compounds.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For an aminocyclobutyl carboxylic acid, you could use cation exchange at low pH (to protonate the amine) or anion exchange at high pH (to deprotonate the carboxylic acid).[10]

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., TFA for amines, or a quaternary ammonium salt for acids) to the reversed-phase mobile phase. The reagent forms a neutral, hydrophobic complex with your analyte, allowing it to be retained on a C18 column.

Q6: I've purified my final, deprotected aminocyclobutyl compound, but I'm struggling to remove residual salts from the previous steps. What is the best method?

A6: Residual salts can be a significant challenge, especially for compounds that cannot be easily crystallized.

  • Size Exclusion Chromatography (SEC): This is an excellent method for desalting. It separates molecules based on size. Your compound will elute in one peak, while the smaller salt ions are retained longer and elute later.

  • Dialysis or Tangential Flow Filtration (TFF): For larger quantities, TFF is a highly efficient method for buffer exchange and desalting.

  • Reversed-Phase Cartridge: If your compound has some hydrophobicity, you can adsorb it onto a C18 solid-phase extraction (SPE) cartridge, wash away the aqueous salts with pure water, and then elute your compound with an organic solvent like methanol or acetonitrile.

References
  • Amino Acid-Protecting Groups. (2019). Vertex AI Search.
  • Amino Acid-Protecting Groups.SciSpace.
  • Protective Groups.Organic Chemistry Portal.
  • Protecting Groups.University of Glasgow.
  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot.
  • Chiral Drug Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • New GC investigation of chiral amine separ
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
  • Troubleshooting Flash Column Chromatography.University of Rochester Department of Chemistry.
  • Challenges and solutions for the downstream purific

Sources

addressing off-target effects of 2-(1-Aminocyclobutyl)acetic acid hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

It has come to my attention that the chemical name "2-(1-Aminocyclobutyl)acetic acid hydrochloride" is ambiguous and may refer to several different compounds. To ensure the accuracy and relevance of the technical guidance provided, please specify the exact compound you are working with. The most helpful identifier would be the CAS (Chemical Abstracts Service) number .

Providing the CAS number will allow me to generate a precise and reliable technical support guide addressing the specific off-target effects and experimental considerations for your compound of interest.

Once you provide the CAS number, I will proceed to develop a comprehensive technical support center including:

  • FAQs and Troubleshooting Guides: Addressing known off-target effects, providing protocols for validation and control experiments, and offering guidance on interpreting unexpected results.

  • In-depth Scientific Explanations: Delving into the mechanism of action of the specified compound and the pathways it is known to modulate.

  • Visual Aids: Including diagrams of signaling pathways and experimental workflows to clarify complex processes.

  • Authoritative References: Citing peer-reviewed literature and other reliable sources to support the provided information.

I look forward to your clarification to provide you with the most accurate and helpful technical support.

Technical Support Center: Enhancing Oral Bioavailability of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of oral bioavailability for 2-(1-Aminocyclobutyl)acetic acid hydrochloride. As a non-proprietary gabapentinoid-like structure, this molecule presents common challenges and opportunities in oral drug delivery. This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the oral bioavailability of this compound expected to be low?

Answer: The oral bioavailability of a drug is a critical pharmacokinetic parameter, representing the fraction of an administered dose that reaches systemic circulation unchanged.[1] For a molecule like this compound, several intrinsic physicochemical properties present significant hurdles to efficient absorption following oral administration.

  • High Polarity and Low Lipophilicity: The structure contains both a primary amine and a carboxylic acid group. At physiological pH in the gastrointestinal (GI) tract, these groups will be ionized, making the molecule highly polar (zwitterionic). The fundamental mechanism for the absorption of most orally administered drugs is passive diffusion across the lipid-rich membranes of intestinal epithelial cells.[2][3] Highly polar and hydrophilic molecules struggle to partition into and permeate these lipophilic barriers, leading to poor absorption.

  • Charge and the pH-Partition Hypothesis: According to the pH-partition theory, only the un-ionized form of a drug can readily diffuse across cell membranes.[4] As an amino acid analog, this compound will exist predominantly in its charged form throughout the pH range of the GI tract, severely limiting its ability to be passively absorbed.

  • Potential for Efflux Transporter Interaction: The intestine is equipped with numerous efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics (including drugs) back into the intestinal lumen, thereby reducing net absorption.[4][5] While not guaranteed, small polar molecules can sometimes be substrates for these transporters.

These factors combined create a "perfect storm" for low oral bioavailability, a common challenge for many small-molecule drugs.[6][7]

FAQ 2: What is the first step in diagnosing the cause of poor oral bioavailability for my compound?

Answer: Before attempting to improve bioavailability, you must first quantify the problem and diagnose the primary barrier. A two-pronged approach involving an in vitro permeability assessment and a preliminary in vivo pharmacokinetic (PK) study is the industry-standard starting point.

  • In Vitro Permeability Assessment (Caco-2 Assay): The Caco-2 cell permeability assay is the gold standard for predicting intestinal drug absorption in vitro.[8][9] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine, complete with tight junctions and active transporters.[8][10][] This assay will help you determine the apparent permeability coefficient (Papp) and identify if your compound is a substrate for efflux transporters.

  • In Vivo Pharmacokinetic (PK) Study: An animal model (typically rats or mice) is used to determine the absolute oral bioavailability (F%).[12] This involves administering the compound via both intravenous (IV) and oral (PO) routes and measuring the plasma concentration over time. The IV dose serves as the 100% bioavailability reference.[13] This study provides the definitive measure of bioavailability in vivo and reveals key parameters like clearance and volume of distribution.[12]

The logical workflow for diagnosing and addressing bioavailability issues is outlined in the diagram below.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Execution & Validation Start Hypothesis: Low Oral Bioavailability Caco2 In Vitro Caco-2 Permeability Assay Start->Caco2 InVivoPK In Vivo PK Study (IV vs. PO) Start->InVivoPK Analyze Analyze Data: - Calculate Papp & Efflux Ratio - Calculate Absolute Bioavailability (F%) Caco2->Analyze InVivoPK->Analyze Decision Primary Barrier Identified? Analyze->Decision Permeability Strategy: Improve Permeability (e.g., Prodrug Approach) Decision->Permeability Low Papp (Permeability Issue) Efflux Strategy: Overcome Efflux (e.g., Inhibitor Co-dosing) Decision->Efflux High Efflux Ratio (Efflux Issue) Synthesize Synthesize Prodrug or Develop New Formulation Permeability->Synthesize Efflux->Synthesize ReTest Re-evaluate in Caco-2 and In Vivo PK Studies Synthesize->ReTest Validate Validate Improvement: Compare New vs. Old Data ReTest->Validate G cluster_0 Intestinal Lumen (Aqueous) cluster_1 Intestinal Epithelium (Lipid Barrier) cluster_2 Systemic Circulation (Blood) Parent_Lumen Parent Drug (Charged, Hydrophilic) Barrier Parent_Lumen->Barrier Poor Permeation Prodrug_Lumen Prodrug (Neutral, Lipophilic) Prodrug_Lumen->Barrier Enhanced Permeation Enzymes Esterase Enzymes Barrier->Enzymes Absorbed Prodrug Parent_Blood Parent Drug (Active Form) Enzymes->Parent_Blood Cleavage

Caption: Mechanism of a lipophilic prodrug strategy.

Alternative (Less Common) Strategies:

  • Ion Pairing: Co-administration with a lipophilic counter-ion can form a neutral, more permeable complex. [14]However, this approach can be less reliable and more difficult to control than a covalent prodrug strategy.

  • Permeation Enhancers: Formulating the drug with excipients that temporarily disrupt the intestinal barrier can increase absorption. [14][15]A well-studied example is sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC). [16][17]This is a viable option but may raise long-term safety concerns regarding chronic disruption of the gut barrier.

Troubleshooting 2: My Caco-2 data shows a high efflux ratio (>2). What does this mean and how can I address it?

Answer: An efflux ratio significantly greater than 2 (calculated as Papp(B-A) / Papp(A-B)) is a strong indication that your compound is a substrate for active efflux transporters like P-gp. [8]This means that even if some of the drug passively enters the intestinal cells, it is actively pumped back into the lumen, resulting in low net absorption.

Strategies to Overcome Efflux:

  • Co-administration with an Efflux Inhibitor: The most direct strategy is to include a known P-gp inhibitor in the formulation. This competitively or non-competitively blocks the transporter, allowing your drug to "sneak past" and be absorbed. [4] * Considerations: This approach can lead to significant drug-drug interactions, as many other medications are also P-gp substrates. Regulatory agencies scrutinize this strategy carefully. It is often more suitable for discovery-phase studies to prove a mechanism than for a final clinical formulation.

  • Prodrug Design to Evade Recognition: An elegant alternative is to design a prodrug that is no longer recognized by the efflux transporter. By masking the functional groups that the transporter recognizes, the prodrug can bypass efflux, get absorbed, and then be converted to the active parent drug in circulation. Often, the same prodrug strategy used to enhance lipophilicity (Troubleshooting 1) will also serve to evade transporter recognition.

  • Saturating the Transporter: In some cases, using a higher concentration of the drug can saturate the transporter's capacity, leading to a non-linear increase in absorption. This is generally not a viable therapeutic strategy due to the high doses required and potential for toxicity.

Part 3: Experimental Protocols & Data

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing the intestinal permeability and potential for active efflux of your compound.

I. Materials & Equipment:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)

  • Cell culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)

  • Transport buffer (Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Lucifer Yellow (monolayer integrity marker)

  • Control compounds (High permeability: Propranolol; Low permeability: Atenolol; Efflux substrate: Digoxin)

  • Test compound: this compound

  • LC-MS/MS system for quantification

II. Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer. [9][]

  • Monolayer Integrity Verification:

    • Before the transport study, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A healthy monolayer should exhibit TEER values > 250 Ω·cm². [8] * Confirm integrity by performing a Lucifer Yellow flux assay. The Papp for Lucifer Yellow should be < 1 x 10⁻⁷ cm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare dosing solutions of the test compound and controls in transport buffer (e.g., at 10 µM). [] * Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours. [8] * At the end of the incubation, collect samples from both the donor and receiver chambers for LC-MS/MS analysis.

III. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (µmol/mL)

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

IV. Data Interpretation:

ParameterValueInterpretation
Papp (A→B) > 10 x 10⁻⁶ cm/sHigh Permeability (likely well-absorbed)
1 - 10 x 10⁻⁶ cm/sModerate Permeability
< 1 x 10⁻⁶ cm/sLow Permeability (likely poorly absorbed)
Efflux Ratio < 2No significant active efflux
> 2Potential substrate for active efflux
Protocol 2: Rodent Pharmacokinetic Study for Absolute Oral Bioavailability

This protocol outlines a basic study in rats to determine the absolute oral bioavailability (F%).

I. Materials & Equipment:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound formulated for IV (e.g., in saline) and PO (e.g., in water or 0.5% methylcellulose) administration

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis of plasma samples

II. Methodology:

  • Animal Dosing (n=3-5 rats per group):

    • Group 1 (Intravenous): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg). The IV route serves as the 100% bioavailable reference. [13][18] * Group 2 (Oral): Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg) to ensure plasma concentrations are above the limit of quantification.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from each animal at specific time points post-dose.

    • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

III. Data Analysis:

  • Plot the mean plasma concentration versus time for both IV and PO groups.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

  • Calculate the Area Under the Curve from time zero to infinity (AUC₀-inf) for both groups.

  • Calculate the absolute oral bioavailability (F%) using the following equation: [19] * F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

IV. Data Interpretation:

F% ValueInterpretation
> 70%High Bioavailability
30% - 70%Moderate Bioavailability
< 30%Low Bioavailability

This study will provide a definitive, quantitative measure of the oral bioavailability challenge and serve as the benchmark against which all improvement strategies (e.g., prodrugs, new formulations) will be measured. [20][21]

References

  • Grand challenges in oral drug delivery. (n.d.). PMC - NIH.
  • Prodrugs for Amines. (n.d.). PMC - NIH.
  • Dahan, A., & Amidon, G. L. (2017). Expression, regulation and function of intestinal drug transporters: an update. PubMed.
  • Intestinal drug transporters: an overview. (n.d.). PubMed.
  • Intestinal drug transporters: in vivo function and clinical importance. (n.d.). PubMed.
  • Intestinal Transporter-Associated Drug Absorption and Toxicity. (n.d.). PubMed.
  • Full article: Intestinal transporters: enhanced absorption through P-glycoprotein-related drug interactions. (2014). Taylor & Francis Online.
  • Compilation of a series of published prodrug approaches to amine drugs. (n.d.). ResearchGate.
  • Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
  • Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180.
  • Tackling Bioavailability Challenges for the Next Generation of Small Molecules. (n.d.). Catalent.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). PubMed.
  • Strategies to improve oral bioavailability. (2025). ResearchGate.
  • Prodrugs for Amines. (n.d.). OUCI.
  • Caco-2 cell permeability assay for drug absorption. (2024). Slideshare.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). NIH.
  • Caco-2 Permeability Testing | Intestinal Model. (n.d.). BOC Sciences.
  • (PDF) Prodrugs for Amines. (2025). ResearchGate.
  • Prioritizing oral bioavailability in drug development strategies. (2024).
  • In vivo PK / Pharmacokinetic studies. (n.d.). Sygnature Discovery.
  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023). MDPI.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (n.d.). SciSpace.
  • Bioavailability Study Design: Absolute Versus Relative Bioavailability. (2025). JoVE.
  • An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. (2020). NIH.
  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (n.d.). PMC - PubMed Central.
  • 2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • SNAC for Enhanced Oral Bioavailability: An Updated Review. (2022). PubMed.
  • 2-(3-Aminocyclobutyl)acetic acid hydrochloride. (n.d.). BLD Pharm.
  • Drug Bioavailability. (n.d.). StatPearls - NCBI Bookshelf - NIH.
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (n.d.). PMC - NIH.

Sources

resolving analytical interferences in 2-(1-Aminocyclobutyl)acetic acid hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of 2-(1-Aminocyclobutyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an organic compound.[1] It is a non-proteinogenic amino acid, meaning it is not one of the 22 common amino acids involved in protein synthesis.[2] Its key properties are:

PropertyValue
Chemical Formula C7H14ClNO2
Molecular Weight 179.65 g/mol [1]
CAS Number 223425-82-9[1]
Synonym(s) [1-(aminomethyl)cyclobutyl]acetic acid hydrochloride
Q2: Why is direct analysis of this compound challenging?

A2: The analysis of this compound, like most amino acids, presents inherent challenges due to its physicochemical properties. These include high polarity and low volatility, which make it difficult to analyze directly by gas chromatography (GC).[3][4] Furthermore, it lacks a strong chromophore, making it difficult to detect with high sensitivity using UV-Vis detectors in high-performance liquid chromatography (HPLC).[5][6] Therefore, a derivatization step is often required to enhance its analytical characteristics.[3][5][7]

Q3: What are the common analytical techniques for quantifying this compound?

A3: The most prevalent techniques for amino acid quantification, and therefore applicable to this compound, are:

  • High-Performance Liquid Chromatography (HPLC): This is a very popular method for amino acid analysis.[5] It often requires a derivatization step to make the amino acids detectable by UV-Vis or fluorescence detectors.[5]

  • Gas Chromatography (GC): GC can also be used, but it necessitates derivatization to make the amino acid volatile.

  • Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and selectivity, which can help in resolving complex matrices and reducing interferences.[4][8]

Q4: What is derivatization and why is it necessary?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical method. For amino acids, derivatization serves to:

  • Increase Volatility for GC: By replacing active hydrogens on the amino and carboxyl groups, the molecule becomes less polar and more volatile.[3]

  • Improve Chromatographic Behavior: Derivatization can lead to better peak shapes and resolution.

  • Enhance Detection for HPLC: By attaching a chromophoric or fluorophoric tag, the molecule can be readily detected by UV-Vis or fluorescence detectors.[5]

Common derivatization approaches include silylation (e.g., with MTBSTFA) for GC analysis and pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) for HPLC analysis.[6]

Troubleshooting Guides

Guide 1: HPLC Analysis - Poor Peak Shape and Resolution

Poor peak shape (e.g., fronting, tailing, or broad peaks) and inadequate resolution are common issues in the HPLC analysis of amino acids.

Troubleshooting Workflow

start Poor Peak Shape / Resolution check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_derivatization Assess Derivatization start->check_derivatization check_sample_matrix Investigate Sample Matrix start->check_sample_matrix solution_column Flush, Regenerate, or Replace Column check_column->solution_column solution_mobile_phase Adjust pH, Buffer Strength, or Organic Modifier check_mobile_phase->solution_mobile_phase solution_derivatization Optimize Reaction Time, Temp, or Reagent Concentration check_derivatization->solution_derivatization solution_sample_matrix Implement Sample Cleanup (e.g., SPE) check_sample_matrix->solution_sample_matrix start Low Sensitivity / Poor Reproducibility check_derivatization Verify Derivatization Efficiency start->check_derivatization check_injection Optimize Injection Parameters start->check_injection check_system_activity Inspect for System Activity start->check_system_activity check_detector Evaluate Detector Performance start->check_detector solution_derivatization Ensure Anhydrous Conditions; Optimize Reagent and Conditions check_derivatization->solution_derivatization solution_injection Adjust Injector Temperature and Split Ratio check_injection->solution_injection solution_system_activity Deactivate Liner and Column check_system_activity->solution_system_activity solution_detector Clean and Service Detector check_detector->solution_detector start Matrix Effects / Ion Suppression improve_chromatography Enhance Chromatographic Separation start->improve_chromatography optimize_sample_prep Refine Sample Preparation start->optimize_sample_prep use_internal_standard Implement an Internal Standard start->use_internal_standard adjust_ms_parameters Modify MS Parameters start->adjust_ms_parameters solution_chromatography Modify Gradient, Change Column, or Adjust Mobile Phase improve_chromatography->solution_chromatography solution_sample_prep Add Cleanup Step (SPE, LLE) optimize_sample_prep->solution_sample_prep solution_internal_standard Use a Stable Isotope-Labeled Internal Standard use_internal_standard->solution_internal_standard solution_ms_parameters Optimize Ion Source Parameters adjust_ms_parameters->solution_ms_parameters

Sources

optimization of dosage for 2-(1-Aminocyclobutyl)acetic acid hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(1-Aminocyclobutyl)acetic acid hydrochloride (CAS: 223425-82-9). This guide is designed for researchers, scientists, and drug development professionals. Given that this is a novel research compound with limited published data, this document provides a framework for systematically determining its optimal dosage and characterizing its effects in cell culture. Our approach is grounded in established pharmacological principles and designed to ensure reproducible, high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties and handling.

Q1: What is this compound?

This compound is a synthetic, non-proteinogenic amino acid analog. Its structure features a cyclobutyl ring, which makes it distinct from natural amino acids. As a hydrochloride salt, it is generally supplied as a crystalline solid with improved solubility and stability compared to its freebase form. Its molecular weight is 179.65 g/mol .[1]

Q2: What is the hypothesized mechanism of action?

Based on its chemical structure as an amino acid analog, the primary hypothesized mechanism of action is competitive inhibition of amino acid transporters on the cell surface. Many cell types express a variety of transporters to internalize essential amino acids like leucine, alanine, or glycine. This compound may mimic a natural amino acid, allowing it to bind to the transporter. However, due to its non-natural structure, it may either be poorly transported or block the transport of the natural substrate, leading to a state of amino acid deprivation within the cell. This can subsequently impact protein synthesis, cell growth, and viability.

Q3: How should I prepare a stock solution?

Proper stock solution preparation is critical for experimental success. Since specific solubility data is not widely available, an initial solubility test is recommended. The general procedure is as follows:

  • Choose a Solvent: Start with a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common first choice for novel small molecules due to its strong solubilizing power.[2] For hydrochloride salts, sterile deionized water or phosphate-buffered saline (PBS) are also logical starting points.

  • Prepare a High-Concentration Stock: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the culture should typically not exceed 0.5% to avoid solvent-induced toxicity.[3]

  • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. This can be aided by vortexing and/or sonication in a water bath.[2] Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization & Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the stock into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q4: Since there is no published data, what is a rational starting concentration for my experiments?

For a novel compound, it is essential to screen a very broad concentration range to identify the active window. A logarithmic or semi-logarithmic dilution series is the most efficient approach. A robust initial screen would span at least 6-8 orders of magnitude.

Screening Phase Recommended Concentration Range Rationale
Initial Broad Screen 1 nM to 1 mMThis wide range is likely to capture a variety of biological effects, from high-potency, specific interactions (nM range) to lower-potency or metabolic effects (µM to mM range).
Follow-up Refined Screen Based on Initial Screen ResultsOnce an active range is identified (e.g., between 1 µM and 100 µM), perform a narrower, more granular dose-response experiment within that window to accurately determine parameters like IC50 or EC50.[1]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for key experiments.

Workflow for Characterizing a Novel Compound

The overall process involves determining solubility, performing a broad dose-response screen to find the active range, and then conducting a refined dose-response experiment to quantify the effect.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Analysis Solubility Protocol 1: Determine Solubility Stock Prepare & Store Concentrated Stock Solubility->Stock informs solvent choice DoseResponse Protocol 2: Perform Broad Dose-Response Stock->DoseResponse provides test article DataAnalysis Analyze Viability Data (Identify Active Range) DoseResponse->DataAnalysis generates data RefinedDose Perform Refined Dose-Response (Calculate IC50/EC50) DataAnalysis->RefinedDose defines concentrations G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound 2-(1-Aminocyclobutyl) acetic acid Transporter Amino Acid Transporter (AAT) Compound->Transporter Binds & Blocks AminoAcid Natural Amino Acid AminoAcid->Transporter Binding Inhibited Effect Amino Acid Deprivation Transporter->Effect Leads to

Caption: Hypothesized competitive inhibition at a cell membrane transporter.

References
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57–79. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. Retrieved from [Link]

  • American Elements. (n.d.). 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride. American Elements. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Retrieved from [Link]

  • Shen, C., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of Cyclic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Cyclic Amino Acid Analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during the synthesis of these valuable constrained molecules. As Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and innovate confidently at the bench.

This resource is structured into two main sections: a detailed Troubleshooting Guide addressing specific experimental failures in a question-and-answer format, and a broader Frequently Asked Questions (FAQs) section covering key concepts and preventative strategies.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section directly addresses common issues you may encounter during the synthesis of cyclic amino acid analogs. Each entry details the symptoms, probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Cyclic Monomer During Intramolecular Cyclization

Question: My intramolecular cyclization to form the cyclic amino acid analog is resulting in a low yield. The major byproducts appear to be linear starting material and a higher molecular weight species. What's going on and how can I fix it?

Answer: This is a classic and often frustrating issue in cyclic synthesis. The primary competing reaction to your desired intramolecular cyclization is an intermolecular reaction, leading to dimerization or polymerization.[1] The key is to create conditions that favor the molecule reacting with itself over reacting with its neighbors.

Causality and Strategic Solutions:

The success of an intramolecular cyclization is a kinetic battle between the desired ring-closing and undesired intermolecular reactions. The following factors are critical:

  • Concentration: High concentrations of your linear precursor will favor intermolecular reactions simply due to proximity. The solution is to employ high-dilution conditions.[1]

  • Rate of Addition: A slow addition of the linear precursor to the reaction vessel can maintain a low effective concentration, favoring intramolecular cyclization.

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the conformation of the linear precursor and the rate of cyclization. Polar aprotic solvents like DMF can disrupt internal hydrogen bonding that might hinder cyclization.[2] The base should be strong enough to deprotonate the nucleophile but not so hindered that it slows the reaction significantly.

Experimental Protocol: Optimizing Intramolecular Cyclization Yield

  • Setup: In a larger flask than you would typically use, add the bulk of your chosen anhydrous solvent. In a separate syringe pump, dissolve your linear precursor in the same solvent.

  • High-Dilution: Aim for a final concentration of your precursor in the 1-10 mM range.

  • Slow Addition: Set the syringe pump to add the precursor solution to the reaction flask over a period of 4-12 hours.

  • Temperature: While room temperature is a good starting point, gentle heating (40-60 °C) can sometimes overcome the activation energy for cyclization without significantly promoting side reactions.

  • Monitoring: Track the reaction progress by LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Issue 2: Epimerization at the α-Carbon During Cyclization

Question: I've successfully cyclized my amino acid analog, but I'm seeing a significant amount of the wrong diastereomer. What is causing this epimerization and how can I prevent it?

Answer: Epimerization, the loss of stereochemical integrity at a chiral center, is a common and serious side reaction in amino acid chemistry.[3][4][5] It is particularly prevalent under basic conditions used for many intramolecular cyclizations, such as Dieckmann condensations or alkylations. The α-proton of the amino acid is susceptible to deprotonation, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a mixture of diastereomers.[6]

Factors Influencing Epimerization and Mitigation Strategies:

FactorCause of EpimerizationMitigation Strategy
Base Strength & Temperature Strong bases and elevated temperatures increase the rate of α-proton abstraction.Use the mildest base and lowest temperature that still allows for efficient cyclization. Consider bases like K2CO3 or Cs2CO3 over stronger alkoxides.
Solvent Polarity Polar aprotic solvents can stabilize the enolate intermediate, prolonging its lifetime and increasing the chance of epimerization.[6]Experiment with less polar solvents like THF or toluene, if solubility allows.
Protecting Groups Certain N-protecting groups, particularly electron-withdrawing ones, can increase the acidity of the α-proton.Choose N-protecting groups that do not overly acidify the α-proton. For example, a Boc group is generally preferred over a Cbz group in this context.
Reaction Time Prolonged exposure to basic conditions increases the likelihood of epimerization.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Troubleshooting Workflow for Epimerization

start Epimerization Observed base Reduce Base Strength and/or Temperature start->base High pKa base or high temp? solvent Switch to a Less Polar Solvent (e.g., THF) base->solvent Still epimerizing? time Shorten Reaction Time solvent->time Still epimerizing? protecting_group Evaluate N-Protecting Group time->protecting_group Still epimerizing? end Epimerization Minimized protecting_group->end

Caption: A decision-making workflow for troubleshooting epimerization.

Issue 3: Unexpected Side Products in Ring-Forming Reactions

Question: I'm attempting an intramolecular aza-Michael addition to form a pyrrolidine ring, but I'm getting a complex mixture of products. How can I identify and suppress these side reactions?

Answer: Intramolecular aza-Michael additions are powerful for forming nitrogen heterocycles, but they can be prone to side reactions, especially if the substrate has multiple reactive sites.[7][8][9] Common side products include the bis-adduct (where a second molecule of the Michael acceptor adds to the newly formed secondary amine), oligomers, and products from competing cyclization pathways (e.g., 6-endo vs. 5-exo).[9]

Common Side Reactions and Preventative Measures:

  • Bis-Adduct Formation:

    • Cause: The secondary amine formed after the initial Michael addition can be more nucleophilic than the starting primary amine and react with another molecule of the Michael acceptor.

    • Prevention:

      • High Dilution: As with preventing oligomerization, high dilution favors the intramolecular cyclization over a second intermolecular addition.[7]

      • Protecting Groups: If your design allows, using a protecting group on the nitrogen that is removed in a later step can prevent this side reaction.

      • Cascade Reactions: Often, the initial Michael adduct rapidly undergoes a subsequent intramolecular cyclization, consuming the reactive secondary amine before it can participate in further intermolecular reactions.[7][10] Optimizing conditions to favor this cascade can be a key strategy.

  • Incorrect Ring Size (endo- vs. exo-cyclization):

    • Cause: Baldwin's rules provide a guideline for the favorability of ring-closing reactions. While 5-exo-tet and 6-exo-tet cyclizations are generally favored, competing endo cyclizations can occur, especially with rigid substrates or under certain catalytic conditions.

    • Prevention:

      • Substrate Design: Carefully design your linear precursor to favor the desired cyclization pathway. Introducing steric bulk can disfavor certain pathways.

      • Catalyst/Reagent Choice: The choice of catalyst or base can influence the transition state of the cyclization. Experiment with different conditions to favor the desired product.

  • Ring Expansion/Contraction:

    • Cause: Under certain conditions, particularly those involving carbocation intermediates (like the Demyanov rearrangement), ring expansion or contraction can occur.[11][12][13] For example, a four-membered ring might expand to a five-membered ring, or a six-membered ring could contract to a five-membered ring.

    • Prevention:

      • Avoid Carbocation-Promoting Conditions: If ring integrity is crucial, avoid strongly acidic conditions or reagents known to generate carbocations.

      • Careful Choice of Leaving Groups: In reactions involving intramolecular nucleophilic substitution, the choice of leaving group can influence the propensity for rearrangement.

Visualizing Competing Pathways

start Linear Precursor intramolecular Desired Intramolecular Cyclization start->intramolecular High Dilution intermolecular Undesired Intermolecular Reaction start->intermolecular High Concentration product Cyclic Amino Acid Analog intramolecular->product dimer Dimer/Polymer intermolecular->dimer

Caption: The kinetic competition between intra- and intermolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic cyclic amino acid analogs?

A1: Besides oligomers and diastereomers from epimerization, common impurities include:

  • Deletion or Insertion Analogs: In multi-step syntheses, incomplete reactions or side reactions can lead to analogs where a functional group is missing or an unexpected one has been added.[1][14][15]

  • Products of Protecting Group Failure: Incomplete removal of protecting groups or side reactions caused by the protecting groups themselves are a frequent source of impurities.[16][17][18][19] For example, tert-butyl groups can be partially cleaved under mildly acidic conditions, or benzyl groups can undergo side reactions during catalytic hydrogenation.

  • Oxidation/Reduction Byproducts: Amino acids with sensitive side chains (e.g., methionine, cysteine) can be oxidized during the synthesis or workup. Conversely, reducible functional groups may be unintentionally modified during hydrogenation steps.[20]

Q2: How do I choose the right protecting group strategy for my synthesis?

A2: The key is to select an "orthogonal" set of protecting groups. This means that each protecting group can be removed under specific conditions that do not affect the others.[16][17][21] A common strategy is to use an acid-labile group (like Boc) for the α-amine, a base-labile group (like Fmoc) for another functionality, and a group removable by hydrogenation (like Cbz or Bn) for a third. Careful planning of your synthetic route and the compatibility of your protecting groups with all planned reaction conditions is essential to avoid unintended deprotection and side reactions.

Q3: I'm trying to synthesize a small, strained cyclic amino acid (e.g., an azetidine or cyclopropane derivative). What specific challenges should I anticipate?

A3: The synthesis of small, strained rings presents unique challenges due to high ring strain.[11]

  • Difficulty in Ring Formation: The high activation energy required to form a strained ring can make intramolecular cyclization difficult, often requiring more forcing conditions which can lead to side reactions.

  • Ring Opening: Strained rings are more susceptible to nucleophilic attack and ring-opening, especially under acidic or basic conditions. This can be a problem during subsequent synthetic steps or purification.

  • Rearrangements: As mentioned in the troubleshooting guide, strained systems can be prone to rearrangements to form less strained rings.

Careful selection of synthetic methodology and mild reaction conditions are paramount when working with these systems.

References

  • Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. National Institutes of Health. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Ring expansion and contraction. Wikipedia. Available at: [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • 8 kinds of impurities which appear in peptide drugs synthesis. Omizzur. Available at: [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. ACS Publications. Available at: [Link]

  • Stereoselective synthesis towards unnatural proline-based amino acids. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. National Center for Biotechnology Information. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]

  • Methionine epimerization in cyclic peptides. Royal Society of Chemistry. Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. National Center for Biotechnology Information. Available at: [Link]

  • Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. R Discovery. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. Available at: [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Taylor & Francis. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]

  • Ring Expansion/Contraction Reactions. Available at: [Link]

  • Ring expansion and contraction. Grokipedia. Available at: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Amino acid oxidation/reduction-related impurities. ResearchGate. Available at: [Link]

  • Master The Dieckmann Condensation in 12 Minutes! YouTube. Available at: [Link]

  • Dieckmann Condensation. SynArchive. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature. Available at: [Link]

  • A novel intramolecular cyclization reaction: Facile solvent-free microscale synthesis suitable for rapid production of libraries of 3-amino-1,2,4-triazines and for combinatorial chemistry. University of Helsinki. Available at: [Link]

  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. Available at: [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. NC State University Libraries. Available at: [Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Royal Society of Chemistry. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]

  • Carbonylative Ring Expansion of Cyclic Carboxylic Acids. ACS Publications. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Epimerization of Peptide. Available at: [Link]

  • Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • One-pot multicomponent synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]

  • Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four-Helix Bundles of DNA or RNA. National Center for Biotechnology Information. Available at: [Link]

  • Papain Catalyzed (co)Oligomerization of α-Amino Acids. MDPI. Available at: [Link]

  • Ring Contraction of Saturated Cyclic Amines and Rearrangement of Acyclic Amines Through Their Corresponding Hydroxylamines. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of a Novel Cyclic Amino Acid Analog: A Case Study with 2-(1-Aminocyclocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the emergence of a novel chemical entity like 2-(1-Aminocyclobutyl)acetic acid hydrochloride presents both an opportunity and a formidable challenge. Its structure, a cyclic non-proteinogenic amino acid, suggests a potential to interact with biological systems, particularly within the central nervous system where amino acid neurotransmitters are paramount. However, with no established biological activity, a systematic and hypothesis-driven approach is essential to unlock its therapeutic potential.

This guide provides an in-depth, experience-driven framework for validating the biological activity of this novel compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust investigative process. Our case study will focus on a logical, yet hypothetical, target class based on the compound's structural similarity to known neuromodulators: GABA receptors and voltage-gated calcium channels.

Part 1: Hypothesis Generation - Structural Clues and Potential Targets

The structure of this compound, featuring a constrained cyclobutyl ring and an amino acid moiety, bears a resemblance to gamma-aminobutyric acid (GABA) analogs. One well-known compound with a similar, albeit larger, cyclic structure is Gabapentin, which contains a cyclohexyl group.[1][2] Although Gabapentin does not directly bind to GABA receptors, its mechanism involves interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which in turn modulates the release of excitatory neurotransmitters.[2][3][4]

This structural similarity provides a strong rationale for our initial investigation into two primary target families:

  • GABA Receptors: As the primary inhibitory neurotransmitter system in the CNS, these receptors are a prime target for amino acid-like molecules.[5] We will investigate potential interactions with both GABA-A and GABA-B receptor subtypes.

  • Voltage-Gated Calcium Channels (VGCCs): Given the mechanism of Gabapentin, it is plausible that our compound could also modulate these channels, which are critical for neurotransmitter release and neuronal excitability.[2][4]

Our validation strategy will, therefore, be a tiered approach, starting with high-throughput in-vitro binding assays to establish any direct interaction, followed by cell-based functional assays to determine the nature of that interaction (e.g., agonist, antagonist, or modulator).

Part 2: Experimental Validation - A Step-by-Step Approach

A successful validation workflow for a novel compound requires a logical progression from broad screening to specific functional characterization. The following diagram illustrates our proposed workflow.

G cluster_0 Tier 1: Initial Screening (In Vitro) cluster_1 Tier 2: Functional Characterization (Cell-Based) cluster_2 Tier 3: Data Analysis & Interpretation A Compound Acquisition & QC B GABA-A Receptor Binding Assay A->B Test Compound: 2-(1-Aminocyclobutyl)acetic acid HCl C GABA-B Receptor Binding Assay A->C Test Compound: 2-(1-Aminocyclobutyl)acetic acid HCl D VGCC α2δ-1 Subunit Binding Assay A->D Test Compound: 2-(1-Aminocyclobutyl)acetic acid HCl E GABA-A Functional Assay (Electrophysiology or FLIPR) B->E F GABA-B Functional Assay ([35S]GTPγS Binding) C->F G VGCC Functional Assay (Calcium Influx) D->G H Determine Affinity (Ki) & Potency (EC50/IC50) E->H F->H G->H I Compare with Control Compounds H->I J Hypothesis Refinement I->J

Caption: High-level workflow for validating the biological activity of a novel compound.

Tier 1: In Vitro Binding Assays - Does the Compound Interact with the Target?

The initial step is to determine if our compound physically binds to the hypothesized targets. Radioligand binding assays are a robust and high-throughput method for this purpose.[6]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing GABA-A receptor binding.[7][8]

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer at 4°C.

    • Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in GABA-A receptors.

    • Wash the membrane pellet multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and resuspend in fresh, ice-cold binding buffer.

    • In a 96-well plate, add a known concentration of a radiolabeled GABA-A agonist, such as [3H]muscimol.

    • Add a range of concentrations of the test compound (this compound).

    • To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of unlabeled GABA (a known agonist).

    • Incubate the plate at 4°C for 45-60 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Comparator Compounds for GABA-A Receptor Assays

CompoundClassRole in Assay
GABAEndogenous AgonistPositive Control / Non-specific binding
MuscimolPotent AgonistPositive Control
BicucullineCompetitive AntagonistPositive Control

A similar protocol would be employed for GABA-B receptors , typically using [3H]CGP54626 as the radioligand.[9] For the VGCC α2δ-1 subunit , a binding assay would be conducted using a radiolabeled ligand known to bind to this site, such as [3H]gabapentin.

Tier 2: Functional Assays - How Does the Compound Affect Target Activity?

If binding is confirmed in Tier 1, the next critical step is to determine the functional consequence of this binding. Does our compound activate the receptor (agonist), block the endogenous ligand (antagonist), or modulate its activity in some other way?

Experimental Protocol: GABA-B Functional Assay ([35S]GTPγS Binding)

GABA-B receptors are G-protein coupled receptors (GPCRs).[10] Their activation leads to the exchange of GDP for GTP on the associated G-protein. The [35S]GTPγS binding assay measures this activation directly.[9]

  • Assay Setup:

    • Use cell membranes expressing the GABA-B receptor.

    • In a reaction buffer, combine the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

    • Add varying concentrations of the test compound.

    • To test for agonism, the test compound is added alone.

    • To test for antagonism, the test compound is added in the presence of a known GABA-B agonist (e.g., baclofen).

  • Incubation and Detection:

    • Incubate the mixture at 30°C to allow for G-protein activation and binding of [35S]GTPγS.

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For agonist activity, plot the [35S]GTPγS binding against the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the response to the known agonist in the presence of different concentrations of the test compound to determine the IC50.

Hypothetical Signaling Pathway for GABA-B Receptor Activation

G cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., GABA, Baclofen) GABAB GABA-B Receptor Agonist->GABAB Binds G_protein G Protein (αβγ-GDP) GABAB->G_protein Activates G_active Gα-GTP + Gβγ G_protein->G_active GDP/GTP Exchange Effector Effector Proteins (e.g., K+ channels, Adenylyl Cyclase) G_active->Effector Modulates

Caption: Simplified GABA-B receptor signaling cascade.

For VGCCs , a functional assay would typically involve measuring calcium influx in cells expressing the channel.[11] This can be done using fluorescent calcium indicators in a high-throughput format.

Part 3: Data Interpretation and Comparative Analysis

The culmination of these experiments is a quantitative comparison of our novel compound's activity against well-characterized alternatives or controls.

Hypothetical Data Summary Table

AssayParameter2-(1-Aminocyclobutyl)acetic acid HClGabapentin (Control)GABA (Control)Bicuculline (Control)
GABA-A Binding Ki (nM)>10,000>10,000155
GABA-B Binding Ki (nM)850>10,00050N/A
VGCC α2δ-1 Binding Ki (nM)25050>10,000N/A
GABA-B Functional EC50 (nM)No Agonist ActivityN/A200N/A
GABA-B Functional IC50 (nM)1,200N/AN/AN/A
VGCC Functional IC50 (nM)450150N/AN/A

Note: Data are hypothetical for illustrative purposes.

Interpretation of Hypothetical Results:

  • The compound shows no significant affinity for the GABA-A receptor, similar to Gabapentin.[3]

  • It demonstrates moderate binding affinity to both the GABA-B receptor and the VGCC α2δ-1 subunit.

  • Functionally, it acts as an antagonist at the GABA-B receptor and an inhibitor of VGCC function.

  • Compared to Gabapentin, our novel compound is less potent at the VGCC α2δ-1 subunit but possesses the additional activity of GABA-B antagonism.

This dual-activity profile distinguishes this compound from Gabapentin and suggests a unique pharmacological profile that warrants further investigation.

Conclusion and Future Directions

This guide has outlined a rigorous, hypothesis-driven approach to validating the biological activity of a novel compound, this compound. By starting with structurally informed hypotheses and employing a tiered system of in-vitro and cell-based assays, we can efficiently characterize its pharmacological profile.

The hypothetical results suggest that this compound is not a simple Gabapentin analog but may possess a more complex mechanism of action involving both VGCC inhibition and GABA-B receptor antagonism. This finding would necessitate further studies, including selectivity screening against other receptor types and progression into more complex cellular and in-vivo models to understand its potential therapeutic applications for conditions like neuropathic pain or epilepsy.[2][12] This systematic validation process is fundamental to transitioning a novel chemical entity from the bench to potential clinical relevance.

References

  • National Center for Biotechnology Information (2023). GABA Inhibitors - StatPearls. NCBI Bookshelf. Available from: [Link]

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. In Basic Neurochemistry (Seventh Edition). American Society for Neurochemistry. Available from: [Link]

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. Protocol adapted by Peterson S., available from: [Link]

  • Taylor, C. P. (1999). Mechanisms of action of gabapentin. Reviews in the Neurosciences, 10(3-4), 157-164. Available from: [Link]

  • Wikipedia contributors. (2024). Gabapentin. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Sweeney, P., & Dolphin, A. C. (2022). Assays for L-type voltage gated calcium channels. Journal of Neuroscience Methods, 381, 109701. Available from: [Link]

  • Tallman, J. F. (2013). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative study of 2-(1-Aminocyclobutyl)acetic acid hydrochloride and its structurally related analogs. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel gabapentinoids as potential therapeutics for neurological disorders.

Introduction

2-(1-Aminocyclobutyl)acetic acid is a cyclic amino acid analog that belongs to the class of gabapentinoids. These compounds are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) but, paradoxically, do not exert their primary pharmacological effects through direct interaction with GABA receptors. Instead, their principal mechanism of action involves binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx at presynaptic terminals, thereby reducing the release of excitatory neurotransmitters.

Gabapentin, the cyclohexyl analog in this series, is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. The exploration of other cyclic analogs, such as the cyclobutyl derivative, is driven by the pursuit of compounds with improved potency, selectivity, pharmacokinetic profiles, and potentially novel therapeutic applications. The rigid cyclic scaffold of these molecules restricts their conformational flexibility, which can lead to enhanced binding affinity and selectivity for their molecular target.

This guide presents a comparative analysis of this compound with its cyclopropyl, cyclopentyl, and cyclohexyl (Gabapentin) analogs, as well as its constitutional isomer, trans-(3-Aminocyclobutyl)acetic acid. The comparison will encompass their synthesis, physicochemical properties, and biological activity, with a focus on their interaction with the α2δ-1 subunit of VGCCs.

Molecular Structures of Compounds Under Study

Compound NameStructure
2-(1-Aminocyclopropyl)acetic acid2-(1-Aminocyclopropyl)acetic acid
2-(1-Aminocyclobutyl)acetic acid2-(1-Aminocyclobutyl)acetic acid
2-(1-Aminocyclopentyl)acetic acid2-(1-Aminocyclopentyl)acetic acid
2-(1-Aminocyclohexyl)acetic acid (Gabapentin)Gabapentin
trans-(3-Aminocyclobutyl)acetic acidtrans-(3-Aminocyclobutyl)acetic acid

Comparative Physicochemical Properties

The physicochemical properties of drug candidates, such as lipophilicity (logP) and ionization constant (pKa), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. For gabapentinoids, which are zwitterionic at physiological pH, these properties also influence their ability to cross the blood-brain barrier.

CompoundMolecular FormulaMolecular Weight ( g/mol )Experimental pKaExperimental logP
GabapentinC₉H₁₇NO₂171.243.68 (acid), 10.70 (amine)-1.10 to 1.25
2-(1-Aminocyclobutyl)acetic acidC₆H₁₁NO₂129.16Not availableNot available
2-(1-Aminocyclopropyl)acetic acidC₅H₉NO₂115.13Not availableNot available
2-(1-Aminocyclopentyl)acetic acidC₇H₁₃NO₂143.18Not availableNot available
trans-(3-Aminocyclobutyl)acetic acidC₆H₁₁NO₂129.16Not availableNot available

Causality Behind Experimental Choices: The selection of pKa and logP as key comparative parameters is based on their fundamental role in drug action. pKa values determine the ionization state of the molecule at different pH environments, which affects its solubility and ability to interact with biological membranes and targets. The logP value provides a measure of a compound's lipophilicity, which is a critical factor for its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.

Synthesis of this compound and Related Compounds

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product start Cyclobutanone int1 Cyclobutylidene acetonitrile start->int1 Knoevenagel Condensation int2 1-(Cyanomethyl) cyclobutanamine int1->int2 Strecker-type Reaction final_acid 2-(1-Aminocyclobutyl) acetic acid int2->final_acid Hydrolysis final_hcl 2-(1-Aminocyclobutyl)acetic acid hydrochloride final_acid->final_hcl Salt Formation (HCl)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous compounds.

Step 1: Knoevenagel Condensation to form Cyclobutylideneacetonitrile

  • In a round-bottom flask, combine cyclobutanone (1 eq.), cyanoacetic acid (1.1 eq.), and a suitable base such as piperidine or ammonium acetate in a solvent like toluene.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield cyclobutylideneacetonitrile.

Step 2: Strecker-type Reaction to form 1-(Cyanomethyl)cyclobutanamine

  • To a solution of cyclobutylideneacetonitrile (1 eq.) in a suitable solvent (e.g., methanol), add a source of cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS or LC-MS.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude aminonitrile.

Step 3: Hydrolysis to 2-(1-Aminocyclobutyl)acetic acid

  • Hydrolyze the crude 1-(cyanomethyl)cyclobutanamine from the previous step by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).

  • After hydrolysis is complete (monitored by the disappearance of the nitrile peak in IR spectroscopy), neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 4: Salt Formation to this compound

  • Dissolve the crude 2-(1-Aminocyclobutyl)acetic acid in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or isopropanol) dropwise until the precipitation is complete.

  • Collect the white precipitate by filtration, wash with the non-polar solvent, and dry under vacuum to yield this compound.

Trustworthiness of the Protocol: This protocol is based on well-established and validated chemical transformations (Knoevenagel condensation, Strecker synthesis, and nitrile hydrolysis) that are standard in organic synthesis for the preparation of amino acids. Each step can be monitored by standard analytical techniques (TLC, GC-MS, LC-MS, IR) to ensure the reaction is proceeding as expected and to verify the identity and purity of the intermediates and final product.

Comparative Biological Activity at the α2δ-1 Subunit

The primary molecular target of gabapentinoids is the α2δ-1 subunit of voltage-gated calcium channels. Therefore, a direct comparison of the binding affinities of 2-(1-Aminocyclobutyl)acetic acid and its analogs to this target is the most relevant measure of their relative potency.

While a comprehensive, side-by-side study of all the selected analogs is not currently available in the published literature, the following table summarizes known binding affinity data for Gabapentin and provides a framework for the expected outcomes of a comparative study.

CompoundTargetAssay TypeRadioligandBinding Affinity (Ki, nM)Reference
Gabapentinα2δ-1Radioligand Binding[³H]-Gabapentin~59-150
2-(1-Aminocyclobutyl)acetic acidα2δ-1Radioligand Binding[³H]-GabapentinNot available-
2-(1-Aminocyclopropyl)acetic acidα2δ-1Radioligand Binding[³H]-GabapentinNot available-
2-(1-Aminocyclopentyl)acetic acidα2δ-1Radioligand Binding[³H]-GabapentinNot available-
trans-(3-Aminocyclobutyl)acetic acidα2δ-1Radioligand Binding[³H]-GabapentinNot available-

Expertise & Experience - The Rationale for a Comparative Binding Study: The variation in the size and conformation of the cycloalkyl ring is expected to influence the binding affinity of these compounds to the α2δ-1 subunit. A smaller, more constrained ring like cyclopropane or cyclobutane may offer a different binding pose compared to the larger and more flexible cyclohexane ring of Gabapentin. The constitutional isomer, trans-(3-Aminocyclobutyl)acetic acid, will provide valuable information on the spatial requirements of the binding pocket. A direct comparative binding study is therefore essential to establish a clear structure-activity relationship (SAR) for this series of compounds.

Experimental Protocol: Competitive Radioligand Binding Assay for α2δ-1

This protocol describes a standard procedure to determine the binding affinities of the test compounds for the human α2δ-1 subunit.

Objective: To determine the inhibitory constant (Ki) of 2-(1-Aminocyclobutyl)acetic acid, and its cyclopropyl, cyclopentyl, cyclohexyl, and trans-3-aminocyclobutyl analogs for the human α2δ-1 subunit using a competitive radioligand binding assay with [³H]-Gabapentin.

Materials:

  • Membrane preparations from cells stably expressing the human α2δ-1 subunit (e.g., from CHO-K1 or HEK293 cells).

  • [³H]-Gabapentin (radioligand).

  • Unlabeled Gabapentin (for determination of non-specific binding).

  • Test compounds: 2-(1-Aminocyclobutyl)acetic acid HCl, and its analogs.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare serial dilutions of test compounds incubation Incubate membranes, [³H]-Gabapentin, and test compound/buffer/unlabeled Gabapentin prep1->incubation prep2 Prepare membrane homogenate in binding buffer prep2->incubation prep3 Prepare [³H]-Gabapentin solution prep3->incubation separation Rapid filtration through glass fiber filters incubation->separation wash Wash filters with ice-cold buffer separation->wash detection Measure radioactivity on filters using scintillation counting wash->detection analysis Calculate Ki values from IC50 values detection->analysis

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and unlabeled Gabapentin in the binding buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Test compound at various concentrations (for competition curves), buffer only (for total binding), or a high concentration of unlabeled Gabapentin (e.g., 10 µM) (for non-specific binding).

    • A fixed concentration of [³H]-Gabapentin (typically at or below its Kd value).

    • Membrane preparation containing the α2δ-1 subunit.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of total binding, non-specific binding, and a reference compound (Gabapentin) in each assay allows for the validation of the experimental results. The calculated Ki for Gabapentin should be consistent with previously reported values.

Conclusion and Future Directions

This guide has provided a comparative framework for the study of this compound and its analogs as gabapentinoids. The primary focus of such a study should be a direct comparison of their binding affinities to the α2δ-1 subunit of voltage-gated calcium channels, as this is the key determinant of their pharmacological activity.

While there is a lack of directly comparative data in the current literature, the provided experimental protocols for synthesis and biological evaluation offer a clear path forward for researchers to generate this critical information. The structure-activity relationships derived from such a study will be invaluable for the rational design of novel gabapentinoids with improved therapeutic profiles. Future research should also focus on in vivo studies to evaluate the efficacy of these compounds in animal models of epilepsy and neuropathic pain, as well as comprehensive ADME and toxicology studies to assess their drug-likeness.

References

  • PubChem. Gabapentin. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Gabapentin's Chemical Structure and Pharmacological Properties: A Deep Dive. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. gabapentin. [Link]

  • Szymański, S., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257. [Link]

  • Marych, D., et al. (2024). Synthesis and physicochemical evaluation of tetrafluorinated GABA analogue. Journal of Fluorine Chemistry, 279, 110307.
  • Request PDF. Experimental Log P, pKa and retention times of suspension components (analytes). [Link]

  • Google Patents. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • FooDB. Showing Compound Gabapentin (FDB023587). [Link]

  • Request PDF. Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. [Link]

  • Request PDF. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • Salgado-Ramos, M., et al. (2018). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 9(11), 1122-1127. [Link]

  • Li, C. Y., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 755836. [Link]

  • ResearchGate. Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. [Link]

  • Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80-91. [Link]

  • MCE. 2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. [Link]

A Comparative Guide to GABA Analogs: Profiling 2-(1-Aminocyclobutyl)acetic acid hydrochloride Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience and drug development, modulating the γ-aminobutyric acid (GABA) system represents a cornerstone of therapeutic strategy for a host of neurological and psychiatric disorders. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in conditions ranging from epilepsy and neuropathic pain to anxiety.[1] However, GABA itself has poor blood-brain barrier permeability, necessitating the development of analogs with superior pharmacokinetic properties.[1]

This guide provides an in-depth comparison of a novel cyclic analog, 2-(1-Aminocyclobutyl)acetic acid hydrochloride, with archetypal GABAergic modulators. We will dissect the distinct mechanisms of action of direct GABA receptor agonists and the widely prescribed gabapentinoids, providing the foundational context for evaluating new chemical entities. This document is structured to not only compare known entities but to provide the experimental framework required to characterize novel compounds like this compound, thereby empowering researchers to generate robust, comparative data.

Understanding the Landscape: Classes of GABAergic Modulators

The therapeutic utility of GABA analogs is defined by their specific molecular targets within the GABAergic synapse. These compounds can be broadly categorized based on their mechanism of action.

  • Direct GABA Receptor Agonists: These molecules directly bind to and activate GABA receptors.

    • Muscimol , a potent agonist of the GABA-A receptor , is a classic research tool.[2] Its binding opens the receptor's intrinsic chloride channel, leading to hyperpolarization and rapid synaptic inhibition.[2][3]

    • Baclofen is the archetypal agonist for the GABA-B receptor .[4][5] As a G-protein coupled receptor, its activation triggers downstream signaling that inhibits adenylyl cyclase, activates potassium channels, and inhibits voltage-gated calcium channels, resulting in a slower, more prolonged inhibitory effect.[6][7][8]

  • Gabapentinoids (α2δ Ligands): This class, including the blockbuster drugs Gabapentin and Pregabalin , represents a paradigm shift in GABAergic modulation. Despite their structural similarity to GABA, they do not bind to GABA receptors.[9][10] Instead, their primary mechanism involves binding with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs) .[10][11][12] This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate.[9][11]

  • Novel Cyclic Analogs: Compounds like This compound represent the next frontier. Its rigid cyclobutyl structure distinguishes it from the more flexible backbones of gabapentin and pregabalin. Such conformational constraints can significantly influence binding affinity and selectivity for molecular targets. To date, its pharmacological profile is not extensively documented in public literature, highlighting the need for direct, comparative experimental evaluation.

Comparative Pharmacological Profiles

The following table summarizes the key characteristics of the discussed GABA analogs. The profile for this compound remains to be elucidated through the experimental protocols detailed in this guide.

FeatureMuscimolBaclofenGabapentinPregabalinThis compound
Primary Target GABA-A ReceptorGABA-B Receptorα2δ-1 & α2δ-2 Subunits of VGCCsα2δ-1 & α2δ-2 Subunits of VGCCsTo be determined
Mechanism Direct Receptor Agonist (Orthosteric Site)[2]Direct Receptor Agonist[4][6]Indirect modulation; inhibits VGCC trafficking and neurotransmitter release[9][11]Indirect modulation; inhibits VGCC trafficking and neurotransmitter release[9][11]To be determined
Binding Affinity High (nM range for high-affinity sites)[13]Ki = 156 μM (weaker than phenibut at α2δ)Kd ≈ 59 nM (α2δ-1)[10]Kd ≈ 6.0 nM (α2δ-1)[12]To be determined
Primary Use Research ToolSpasticity[5]Neuropathic Pain, Epilepsy[14]Neuropathic Pain, Anxiety, Epilepsy[15][16]To be determined
Bioavailability Crosses BBB[2]Readily absorbed, but poor BBB penetration[5]Saturable absorption (~60% at 300mg, ~27% at 1600mg)[9]High (~90%), linear absorption[9]To be determined
Half-life (t1/2) 4-8 hours[2]3-4 hours5-7 hours[9]6.3 hours[9]To be determined

Visualizing the Mechanisms of Action

Understanding the distinct sites of action is critical for interpreting experimental data. The following diagram illustrates the key molecular targets within a representative GABAergic synapse.

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate (Excitatory NT) VGCC Voltage-Gated Ca²⁺ Channel GABA_vesicle GABA GABA_A GABA-A Receptor (Cl⁻ Channel) GABA_vesicle->GABA_A GABA Release GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B a2d α2δ subunit VGCC->a2d Gabapentinoids Gabapentin Pregabalin Gabapentinoids->a2d Binds & Inhibits Trafficking Muscimol Muscimol Muscimol->GABA_A Agonist Baclofen Baclofen Baclofen->GABA_B Agonist

Caption: Mechanisms of action for different classes of GABA analogs at the synapse.

Experimental Protocols for Comparative Characterization

To objectively compare this compound with established analogs, a systematic experimental approach is required. The following protocols provide a robust framework for determining binding affinity and in vivo efficacy.

Protocol: Competitive Radioligand Binding Assay for α2δ and GABA Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target. The use of [³H]gabapentin is standard for assessing affinity to the α2δ subunit.[15][16]

Workflow Diagram: Radioligand Binding Assay

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(1-Aminocyclobutyl)acetic acid hydrochloride, demands robust, reliable, and reproducible analytical methods. This guide provides an in-depth comparison of plausible analytical techniques for this compound and a detailed protocol for their cross-validation, ensuring data consistency across different analytical platforms. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3]

The Analytical Challenge: this compound

This compound is a small, polar amino acid derivative. Its chemical structure presents a unique set of analytical challenges:

  • High Polarity: This makes it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly, necessitating derivatization for sensitive UV or fluorescence detection.[4]

  • Low Volatility: Its salt form and polar nature make it unsuitable for direct analysis by gas chromatography (GC) without derivatization to increase its volatility.

Given these characteristics, multiple analytical strategies can be envisioned. This guide will compare three potential methods: HPLC with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE).

Candidate Analytical Techniques: A Comparative Overview

The selection of an analytical method is a critical decision driven by factors such as sensitivity, specificity, sample throughput, and the available instrumentation. Below is a comparison of three suitable, albeit hypothetical, methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a cornerstone of pharmaceutical analysis.[4] For a non-chromophoric analyte like our target compound, pre-column derivatization is a common strategy to enhance detection.[4][5]

Principle: The primary amine of 2-(1-Aminocyclobutyl)acetic acid is reacted with a labeling agent to form a derivative that is highly responsive to a UV or fluorescence detector. This derivative is then separated on a reversed-phase HPLC column.

Causality of Experimental Choices:

  • Derivatizing Agent: o-Phthalaldehyde (OPA) is an excellent choice as it reacts rapidly with primary amines to produce highly fluorescent isoindole derivatives, offering excellent sensitivity.[4][6] An alternative, 9-fluorenylmethyl chloroformate (FMOC), could also be used, which forms a UV-active derivative.[6][7]

  • Column: A C18 column is typically used for the separation of these relatively non-polar derivatives.

  • Detector: A fluorescence detector (FLD) is preferred for OPA derivatives due to its high sensitivity and selectivity. A diode array detector (DAD) would be suitable for FMOC derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high chromatographic resolution and specificity, making it a powerful tool for the quantification of small molecules.[8]

Principle: To make the analyte volatile for GC analysis, a derivatization step is necessary. Silylation is a common technique where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group.[9] The resulting derivative is then separated by GC and detected by a mass spectrometer.

Causality of Experimental Choices:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective silylating reagents that react with both the amine and carboxylic acid groups to increase volatility.[9]

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.

  • Detector: A mass spectrometer provides high specificity and allows for confirmation of the analyte's identity based on its mass spectrum.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique particularly well-suited for charged species like amino acids.[10][11]

Principle: In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. The migration time is dependent on the charge-to-size ratio of the analyte. For small molecules like 2-(1-Aminocyclobutyl)acetic acid, direct UV detection at low wavelengths (around 200 nm) is possible, albeit with lower sensitivity. Coupling CE with mass spectrometry (CE-MS) can provide both high sensitivity and specificity without the need for derivatization.[11][12][13]

Causality of Experimental Choices:

  • Separation Mode: Capillary Zone Electrophoresis (CZE) is the simplest mode for separating charged analytes.

  • Background Electrolyte: A low pH buffer (e.g., phosphate buffer at pH 2.5) ensures the analyte is positively charged and migrates towards the cathode.

  • Detector: A UV detector can be used for initial screening, while a mass spectrometer is ideal for sensitive and specific quantification.[13]

Technical Comparison of Analytical Methods

Performance CharacteristicHPLC with Pre-column DerivatizationGC-MS with DerivatizationCapillary Electrophoresis (CE-MS)
Specificity High (dependent on chromatography)Very High (chromatography + mass spectrum)Very High (migration time + mass spectrum)
Sensitivity Very High (with fluorescence detection)HighHigh to Very High
Linearity & Range Excellent over a wide rangeGood, but can be limited by detector saturationGood
Precision Excellent (RSD <2%)Excellent (RSD <2%)Good (RSD <5%)
Accuracy ExcellentExcellentGood
Robustness Good, but derivatization can be a source of variabilityGood, but sensitive to moisture during derivatizationModerate, sensitive to buffer composition and capillary surface
Sample Throughput Moderate (derivatization adds time)Moderate (derivatization and longer run times)High (fast analysis times)
Cost & Complexity ModerateHigh (instrument cost and maintenance)High (for CE-MS)

Cross-Validation of Analytical Methods: Ensuring Data Comparability

When two or more analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that the methods provide equivalent results.[14][15][16] This is a regulatory expectation and a cornerstone of good scientific practice.[14][17]

The Rationale for Cross-Validation

Cross-validation is performed to ensure the integrity of data when:

  • Data from different analytical methods are being compared or combined.

  • A method is transferred between laboratories.[16]

  • Data from different studies using different methods are included in a regulatory submission.

The goal is to demonstrate that any observed differences in results are within predefined acceptance criteria and are not due to a bias in one of the analytical methods.[15]

A Step-by-Step Cross-Validation Protocol: HPLC vs. GC-MS

This protocol outlines the cross-validation of the hypothesized HPLC-FLD and GC-MS methods for the quantification of this compound in a drug substance.

1. Define Acceptance Criteria: Before initiating the study, clear acceptance criteria must be established. A common approach is to require that the mean concentration obtained by the "new" method be within ±15% of the mean concentration obtained by the "reference" method for at least two-thirds of the samples.

2. Sample Selection: Analyze a minimum of three batches of the drug substance in triplicate using both the HPLC-FLD and GC-MS methods. The batches should cover the expected range of concentrations.

3. Data Analysis:

  • Calculate the mean concentration and standard deviation for each batch as determined by each method.

  • For each batch, calculate the percent difference between the mean results of the two methods: % Difference = [(Result_Method A - Result_Method B) / (Mean of both results)] x 100

  • Compare the percent differences to the predefined acceptance criteria.

4. Documentation: A comprehensive validation report should be prepared, detailing the protocol, results, statistical analysis, and a concluding statement on the comparability of the two methods.

Visualizing the Analytical Workflow and Cross-Validation

Analytical_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_crossval Cross-Validation hplc_sample Sample Preparation hplc_deriv Pre-column Derivatization (OPA) hplc_sample->hplc_deriv hplc_sep HPLC Separation (C18) hplc_deriv->hplc_sep hplc_det Fluorescence Detection hplc_sep->hplc_det compare Compare Results hplc_det->compare gcms_sample Sample Preparation gcms_deriv Derivatization (Silylation) gcms_sample->gcms_deriv gcms_sep GC Separation gcms_deriv->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det gcms_det->compare report Validation Report compare->report

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-(1-Aminocyclobutyl)acetic acid hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel molecular scaffolds that can modulate neuronal excitability remains a cornerstone of therapeutic innovation. 2-(1-Aminocyclobutyl)acetic acid hydrochloride emerges as a compelling, yet largely uncharacterized, structural analog of the well-established gabapentinoid class of drugs, which includes gabapentin and pregabalin. Its core structure, featuring a cyclobutyl ring instead of the cyclohexyl or isobutyl moieties of its predecessors, presents a unique conformational constraint that may offer altered potency, selectivity, or pharmacokinetic properties.

This guide provides a comprehensive framework for the preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel CNS-active compounds. We will objectively compare the necessary experimental workflows against those for established gabapentinoids, providing the scientific rationale for each step. Our focus is not merely on protocol execution but on establishing a robust in vitro-in vivo correlation (IVIVC), a critical step in de-risking CNS drug candidates and predicting clinical success.[1][2]

Part 1: Foundational In Vitro Characterization: Defining the Molecular Profile

The initial phase of characterization aims to define the fundamental pharmacological properties of this compound. This involves confirming its primary mechanism of action, assessing its functional cellular effects, and predicting its ability to reach its target in the CNS.

Primary Target Engagement: Binding Affinity to the α2-δ Subunit

Expertise & Experience: The therapeutic effects of gabapentinoids are primarily mediated by their high-affinity binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is crucial as it presynaptically reduces the release of excitatory neurotransmitters.[3] Therefore, the first and most critical in vitro experiment is to determine if and how strongly this compound binds to this target.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize porcine or rat cerebral cortex tissue, known to have high densities of α2-δ subunits, in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the cell membranes and wash to remove endogenous ligands.

  • Radioligand Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a high-affinity radioligand, such as [³H]-gabapentin or [³H]-pregabalin.

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound (this compound) and a positive control (unlabeled gabapentin or pregabalin) to compete with the radioligand for binding sites.

  • Separation and Scintillation Counting: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the inhibitor constant (Ki), a measure of the compound's binding affinity.

Trustworthiness: This protocol is self-validating through the inclusion of a positive control with a known Ki value. The results for the control should fall within the historically accepted range, confirming the assay's integrity.

Off-Target Profiling: Screening Against Amino Acid Transporters

Expertise & Experience: Given its amino acid-like structure, it is plausible that this compound could interact with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in some cancers and at the blood-brain barrier.[4][5][6] Assessing this interaction is crucial to understand the compound's selectivity and potential for off-target effects or unique transport mechanisms.

Experimental Protocol: Cellular Uptake Assay

  • Cell Culture: Use a cell line that overexpresses the transporter of interest (e.g., HT-29 cells for LAT1).[5]

  • Substrate Incubation: Incubate the cells with a radiolabeled or fluorescent substrate of the transporter (e.g., [¹⁴C]-L-Leucine for LAT1).[5]

  • Inhibition Assessment: Co-incubate the cells with the substrate and increasing concentrations of this compound or a known inhibitor (e.g., JPH203 for LAT1).[4][6]

  • Quantification: After a defined uptake period, lyse the cells and measure the intracellular accumulation of the labeled substrate.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the substrate uptake (IC50). A high IC50 value would suggest weak interaction and good selectivity.

Predicting CNS Access: In Vitro Blood-Brain Barrier (BBB) Models

Expertise & Experience: A CNS drug is only effective if it can cross the blood-brain barrier to reach its target. In vitro BBB models provide an early, ethics-conscious assessment of a compound's potential for brain penetration.[7][8] These models can predict the unbound drug concentration in the brain, which is more relevant for pharmacological effect than total concentration.[7]

Experimental Protocol: Transwell Permeability Assay

  • Model Setup: Culture human brain microvascular endothelial cells on a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.

  • Compound Application: Add this compound to the apical chamber.

  • Sampling: At various time points, take samples from the basolateral chamber to quantify the amount of compound that has crossed the endothelial monolayer.

  • Quantification: Use a sensitive analytical method, such as LC-MS/MS, to measure the concentration of the compound in the collected samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage across the BBB model. A higher Papp value suggests better potential for CNS penetration.

Comparative Data Summary (Hypothetical)

Parameter2-(1-Aminocyclobutyl)acetic acid HClGabapentinPregabalin
α2-δ Subunit Binding (Ki, nM) To be determined~140 nM~30 nM
LAT1 Inhibition (IC50, µM) To be determined>100 µM>100 µM
In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) To be determined1-51-5

Part 2: In Vivo Validation: From Animal Models to Efficacy

In vivo studies are indispensable for confirming the therapeutic potential and safety profile suggested by in vitro data. The choice of animal models should directly reflect the intended therapeutic indications, such as neuropathic pain or epilepsy.

Pharmacokinetics: Understanding Drug Disposition

Expertise & Experience: Before assessing efficacy, it is critical to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). The key objective is to determine if the compound reaches the brain at concentrations sufficient to engage the α2-δ target.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of this compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection: At predetermined time points, collect blood and brain tissue samples.

  • Bioanalysis: Process the samples and quantify the concentration of the parent drug using LC-MS/MS.

  • Parameter Calculation: From the concentration-time data, calculate key pharmacokinetic parameters including bioavailability, half-life (t½), maximum concentration (Cmax), and the brain-to-plasma concentration ratio.

In Vivo Efficacy: Neuropathic Pain Model

Expertise & Experience: Gabapentinoids are a first-line treatment for neuropathic pain. The Chronic Constriction Injury (CCI) model in rats is a widely accepted and robust model that mimics key aspects of this condition.[3]

Experimental Protocol: Chronic Constriction Injury (CCI) Model

  • Surgery: Under anesthesia, loosely ligate the sciatic nerve of the rat to induce nerve injury and subsequent neuropathic pain behaviors.

  • Behavioral Testing: After a post-operative recovery and pain development period (typically 7-14 days), assess the animal's pain threshold using a von Frey filament test (for mechanical allodynia) to establish a baseline.

  • Drug Administration: Administer various doses of this compound, a vehicle control, and a positive control (gabapentin or pregabalin).

  • Post-Dose Assessment: At peak effect times determined from pharmacokinetic studies, re-assess mechanical allodynia.

  • Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect. Calculate the dose that produces 50% of the maximum effect (ED50).

In Vivo Efficacy: Anticonvulsant Activity Model

Expertise & Experience: The Maximal Electroshock Seizure (MES) test is a standard preclinical screen for compounds with potential efficacy against generalized tonic-clonic seizures.[3]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Drug Administration: Administer various doses of the test compound, vehicle, and a positive control to groups of mice.

  • Seizure Induction: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.[3]

  • Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from the hindlimb tonic extension.

Mandatory Visualization: Experimental Workflow

G cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: In Vivo Validation cluster_2 Part 3: Data Correlation a Binding Assay (α2-δ Subunit) b Transporter Screen (e.g., LAT1) g In Vitro-In Vivo Correlation (IVIVC) a->g Binding Affinity (Ki) c BBB Permeability (Transwell Assay) d Pharmacokinetics (Rodent) c->d Predicted CNS Penetration e Efficacy Model (Neuropathic Pain - CCI) d->g Unbound Brain Conc. f Efficacy Model (Seizure - MES) e->g Efficacy (ED50) f->g Efficacy (ED50)

Caption: High-level workflow for the preclinical evaluation of 2-(1-Aminocyclobutyl)acetic acid HCl.

Part 3: The Crucial Link: Establishing In Vitro-In Vivo Correlation (IVIVC)

Expertise & Experience: The ultimate goal of preclinical characterization is to use in vitro data to predict in vivo performance. For CNS drugs, this correlation is notoriously challenging but essential for making informed decisions.[1][2] The "free drug hypothesis" is a central concept here, stating that the unbound concentration of a drug at the target site (in this case, the brain) is what drives the pharmacological effect.[7]

Trustworthiness: A robust IVIVC is a self-validating system. If the relationship between in vitro potency and in vivo efficacy is consistent and predictable for a class of compounds, it builds confidence in the screening cascade and its ability to identify promising new candidates.

Logical Framework for IVIVC

  • Determine In Vitro Potency (EC50/IC50): This should be from a functional assay that most closely represents the drug's mechanism of action (e.g., inhibition of neurotransmitter release in cultured neurons), rather than just binding affinity.

  • Measure Unbound Brain Concentration (Cu,brain): This is determined from in vivo pharmacokinetic studies, often involving techniques like microdialysis or calculated from the total brain concentration and the fraction unbound in brain tissue.[7]

  • Correlate Potency and Exposure: The core of IVIVC is to determine the relationship between the in vitro potency (EC50/IC50) and the unbound brain concentration required to achieve a certain level of efficacy in vivo (e.g., the Cu,brain at the ED50 dose). For a well-behaved compound series, there should be a direct, often linear, correlation between these values.

Mandatory Visualization: IVIVC Logic Diagram

G invitro In Vitro Data Binding Affinity (Ki) Functional Potency (IC50) BBB Permeability (Papp) ivivc IVIVC Model (Correlation of IC50 and Cu,brain at ED50) invitro->ivivc Potency pk Pharmacokinetics Bioavailability Unbound Brain Conc. (Cu,brain) pk->ivivc Exposure invivo In Vivo Efficacy Neuropathic Pain (ED50) Seizure Model (ED50) ivivc->invivo Predicts

Caption: Logical relationship for establishing an In Vitro-In Vivo Correlation (IVIVC).

Comparative Data for IVIVC (Hypothetical)

CompoundIn Vitro Functional IC50 (nM)In Vivo ED50 (mg/kg, CCI Model)Unbound Brain Conc. at ED50 (nM)Potency/Exposure Ratio (IC50 / Cu,brain)
Gabapentin 1500301600~0.94
Pregabalin 35010400~0.88
2-(1-Aminocyclobutyl)acetic acid HCl To be determinedTo be determinedTo be determinedTargeting ~1.0

A successful IVIVC would show a Potency/Exposure Ratio close to 1.0 for all compounds in the series, indicating that the in vitro functional assay is a strong predictor of the in vivo concentration required for efficacy.

Conclusion

While this compound is a novel entity, its structural similarity to gabapentinoids provides a clear and scientifically validated path for its preclinical evaluation. The framework presented in this guide emphasizes a logical progression from fundamental in vitro characterization to robust in vivo validation. By focusing on the critical link between in vitro potency and unbound brain exposure, researchers can build a powerful IVIVC model. This approach not only enables an objective comparison with existing alternatives like gabapentin and pregabalin but also significantly enhances the ability to make data-driven decisions, ultimately accelerating the potential development of a new generation of CNS therapeutics.

References

  • Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. ResearchGate. Available from: [Link]

  • In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. ResearchGate. Available from: [Link]

  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. PMC. Available from: [Link]

  • Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. ScienceDirect. Available from: [Link]

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. University of Manchester Research Explorer. Available from: [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI. Available from: [Link]

  • PK/PD analysis of trazodone and gabapentin in neuropathic pain rodent models. Wiley Online Library. Available from: [Link]

  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PMC. Available from: [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. Available from: [Link]

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A Strategic Guide to Benchmarking Novel Gabapentinoid Analogs: Evaluating 2-(1-Aminocyclobutyl)acetic acid hydrochloride Against Standard Neuropathic Pain and Epilepsy Treatments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous evaluation and benchmarking against established standards of care. This guide provides a comprehensive framework for the preclinical assessment of 2-(1-Aminocyclobutyl)acetic acid hydrochloride, a novel cyclic amino acid derivative, against the widely prescribed gabapentinoids, gabapentin and pregabalin. Due to the limited publicly available data on this compound, this document outlines a strategic and hypothetical series of experiments designed to thoroughly characterize its potential as a therapeutic agent for neuropathic pain and epilepsy.

Introduction: The Therapeutic Landscape and the Promise of a Novel Analog

Neuropathic pain and epilepsy represent significant therapeutic challenges, with a substantial patient population experiencing inadequate relief from current treatments. The gabapentinoids, gabapentin and pregabalin, are first-line therapies for many of these conditions.[1][2][3] Their mechanism of action, which involves binding to the α2δ-1 subunit of voltage-gated calcium channels, has proven effective in modulating neuronal hyperexcitability.[4][5][6][7][8] However, limitations such as dose-limiting side effects and variable efficacy underscore the need for novel therapeutic agents with improved pharmacological profiles.

This compound, with its constrained cyclobutyl moiety, presents an intriguing structural variation to the flexible backbones of gabapentin and pregabalin. This guide proposes a systematic approach to determine if this structural modification translates into advantageous therapeutic properties, such as enhanced binding affinity, improved selectivity, or a more favorable pharmacokinetic profile.

Unraveling the Mechanism of Action: A Hypothetical Approach

Given the structural similarity to existing gabapentinoids, a primary hypothesis is that this compound exerts its effects through interaction with the α2δ-1 subunit of voltage-gated calcium channels. The following experimental workflow is designed to test this hypothesis and characterize the binding kinetics of the compound.

Proposed Signaling Pathway

The binding of a gabapentinoid to the α2δ-1 subunit is thought to reduce the trafficking of calcium channels to the presynaptic membrane, leading to a decrease in calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[5][6][7]

Gabapentinoid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_ion Ca2+ VGCC->Ca_ion Influx alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates (Inhibits Trafficking) NT_Vesicle Neurotransmitter Vesicle (Glutamate) Fusion Vesicle Fusion & Neurotransmitter Release NT_Vesicle->Fusion Ca_ion->NT_Vesicle Triggers Compound 2-(1-Aminocyclobutyl) acetic acid HCl Compound->alpha2delta Binds to Glutamate_Released Glutamate Fusion->Glutamate_Released Release Receptor Glutamate Receptor Glutamate_Released->Receptor Binds Signal Postsynaptic Signal Receptor->Signal Depolarization Action Potential Depolarization->VGCC Activates

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: Radioligand Binding Assay

This experiment will determine the binding affinity (Ki) of this compound for the α2δ-1 subunit.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from pig or rat cerebral cortex, tissues known to have a high density of α2δ-1 subunits.

  • Radioligand: Use [3H]-gabapentin or [3H]-pregabalin as the radioligand.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound), gabapentin (positive control), and a negative control.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Assessment: Benchmarking in Disease Models

The following preclinical models are standard for evaluating the efficacy of compounds for neuropathic pain and epilepsy.

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow Animal_Model Induce Disease Model (e.g., CCI for Neuropathic Pain) Baseline Establish Baseline (e.g., Von Frey Test) Animal_Model->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Dosing Administer Compounds (Vehicle, Test Compound, Gabapentin, Pregabalin) Grouping->Dosing Assessment Time-Course Assessment of Efficacy (e.g., Paw Withdrawal Threshold) Dosing->Assessment Analysis Data Analysis and Comparison of ED50 Values Assessment->Analysis

Caption: General workflow for in vivo efficacy studies.

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Methodology:

  • Surgery: Under anesthesia, the common sciatic nerve of rats is loosely ligated with chromic gut sutures.

  • Baseline Measurement: Two weeks post-surgery, assess mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold.

  • Treatment: Administer this compound, gabapentin, or pregabalin via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Measure the paw withdrawal threshold at multiple time points post-dosing.

  • Data Analysis: Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect) for each compound.

Epilepsy Model: Maximal Electroshock (MES) Test

Methodology:

  • Compound Administration: Administer the test compound, positive controls (phenytoin, carbamazepine, gabapentin, pregabalin), or vehicle to mice.

  • Electroshock: At the time of peak anticipated effect, deliver a brief electrical stimulus via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50 for protection against MES-induced seizures for each compound.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical summary of the data that would be generated from the experiments described above.

Table 1: In Vitro Binding Affinity for α2δ-1 Subunit

CompoundKi (nM) for [3H]-Gabapentin Displacement
This compoundTo be determined
Gabapentin~100
Pregabalin~30

Table 2: In Vivo Efficacy in the Rat CCI Model of Neuropathic Pain

CompoundED50 (mg/kg, i.p.) for Reversal of Mechanical Allodynia
This compoundTo be determined
Gabapentin30-100
Pregabalin10-30

Table 3: In Vivo Efficacy in the Mouse MES Model of Epilepsy

CompoundED50 (mg/kg, i.p.) for Seizure Protection
This compoundTo be determined
Gabapentin20-50
Pregabalin5-20

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous preclinical strategy for benchmarking this compound against the standard-of-care treatments, gabapentin and pregabalin. The proposed experiments will elucidate its mechanism of action and quantify its efficacy in established models of neuropathic pain and epilepsy. The resulting data will be critical in determining whether this novel compound warrants further investigation as a potential therapeutic agent. Favorable results would justify progression to more advanced preclinical studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in other relevant disease models.

References

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669.
  • Taylor, C. P., et al. (2007). A summary of mechanistic hypotheses of gabapentin and pregabalin. Epilepsy Research, 73(2), 136-144.
  • National Institute for Health and Care Excellence (NICE). (2019). Neuropathic pain in adults: pharmacological management in non-specialist settings. Clinical guideline [CG173].
  • Finnerup, N. B., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173.
  • French, J. A., et al. (2004). Efficacy and tolerability of the new antiepileptic drugs I: treatment of new onset epilepsy: report of the Therapeutics and Technology Assessment Subcommittee and Quality Standards Subcommittee of the American Academy of Neurology and the American Epilepsy Society. Neurology, 62(8), 1252-1260.
  • Micó, J. A., et al. (2006). A new mechanism of action for antidepressants: descending monoaminergic control of pain. Trends in Pharmacological Sciences, 27(11), 616-622.
  • Attal, N., et al. (2010). EFNS guidelines on the pharmacological treatment of neuropathic pain: 2010 revision. European Journal of Neurology, 17(9), 1113-e88.
  • Glauser, T. A., et al. (2013). Updated ILAE evidence review of antiepileptic drug efficacy and effectiveness as initial monotherapy for epileptic seizures and syndromes. Epilepsia, 54(3), 551-563.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45(s6), 13-18.

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head-to-head comparison of different synthesis routes for 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Constrained Amino Acid Analog

2-(1-Aminocyclobutyl)acetic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The rigid cyclobutyl scaffold imparts conformational constraint upon molecules into which it is incorporated, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. The hydrochloride salt form is typically preferred for its improved solubility and handling properties. Given its importance, the efficient and scalable synthesis of this building block is a critical consideration for any research program utilizing it. This guide will dissect and compare prominent synthetic strategies, providing a clear rationale for selecting the most appropriate route for a given application.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic disconnections for 2-(1-aminocyclobutyl)acetic acid hydrochloride will be explored, each with distinct advantages and challenges:

  • Route A: The Strecker Synthesis Approach. This classical method builds the α-amino acid functionality directly onto a cyclobutanone precursor.

  • Route B: The Hofmann Rearrangement Approach. This route constructs the molecule by converting a dicarboxylic acid derivative into the desired amino acid.

The following sections will provide a detailed examination of each route, including mechanistic insights, step-by-step protocols, and a comparative summary of key performance indicators.

Route A: The Strecker Synthesis from Cyclobutanone

The Strecker synthesis is a cornerstone of amino acid preparation, celebrated for its convergence and atom economy.[1][2][3][4] In the context of our target molecule, this route commences with the readily available starting material, cyclobutanone.

Reaction Pathway and Mechanism

The synthesis proceeds through a three-component reaction between cyclobutanone, a cyanide source (such as potassium cyanide), and an ammonia source (like ammonium chloride), followed by hydrolysis of the resulting α-aminonitrile.

  • Step 1: Imine Formation. Cyclobutanone reacts with ammonia to form a cyclobutylideneimine intermediate. This is a reversible reaction, and the equilibrium is typically driven forward by the subsequent, irreversible cyanide addition.

  • Step 2: Cyanide Addition. The nucleophilic cyanide ion attacks the electrophilic carbon of the imine, forming 1-amino-1-cyanocyclobutane.

  • Step 3: Nitrile Hydrolysis. The α-aminonitrile is then subjected to vigorous hydrolysis, typically under acidic conditions, to convert the nitrile group into a carboxylic acid. This step often requires harsh conditions, such as heating in concentrated hydrochloric acid, which can be a drawback.[2]

  • Step 4: Esterification and Final Product Formation. To arrive at the target acetic acid derivative, a subsequent chain extension is necessary. This can be achieved through various methods, such as reaction with a protected two-carbon synthon followed by deprotection. A more direct, albeit challenging, approach would involve a modified Strecker protocol using a cyanating agent that also introduces the acetic acid moiety. However, for the purpose of this guide, we will consider a more traditional and robust multi-step sequence.

A more practical adaptation for our target molecule involves the synthesis of a cyclobutanone derivative already bearing the acetic acid precursor. A plausible pathway is outlined below.

Strecker Synthesis Route A Cyclobutanone B Cyclobutylideneacetonitrile A->B Knoevenagel Condensation (e.g., with Cyanoacetic acid) C 1-Amino-1-cyanocyclobutane B->C Reduction of C=C bond (e.g., H2, Pd/C) D 2-(1-Aminocyclobutyl)acetonitrile C->D Strecker Reaction (NH4Cl, KCN) E 2-(1-Aminocyclobutyl)acetic acid D->E Acid Hydrolysis (conc. HCl, heat) F This compound E->F HCl addition

Caption: Strecker Synthesis Pathway for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of (1-Cyanocyclobutyl)acetonitrile

  • To a stirred solution of cyclobutanone (1.0 eq) and cyanoacetic acid (1.1 eq) in toluene, add a catalytic amount of piperidine.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting cyclobutylideneacetonitrile is then reduced, for instance, using catalytic hydrogenation (H₂, Pd/C) to yield (1-cyanocyclobutyl)acetonitrile.

Step 2: Strecker Reaction to form 2-(1-Amino-1-cyanocyclobutyl)acetonitrile

  • To a solution of (1-cyanocyclobutyl)acetonitrile (1.0 eq) in a suitable solvent such as ethanol, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Hydrolysis to this compound

  • Suspend the aminonitrile from the previous step in concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by the cessation of ammonia evolution and TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Performance Analysis
MetricStrecker Synthesis Route
Overall Yield Moderate
Purity Good to Excellent (after recrystallization)
Scalability Moderate (handling of cyanide)
Safety Concerns High (use of potassium cyanide)
Starting Material Cost Low (cyclobutanone is readily available)
Number of Steps Moderate

Expertise & Experience Insights: The primary challenge of the Strecker route lies in the handling of highly toxic cyanide salts, which necessitates stringent safety protocols and specialized equipment, potentially limiting its scalability in some laboratory settings. The final hydrolysis step often requires harsh conditions, which can lead to side reactions and purification challenges. However, the convergence of this route makes it an attractive option for accessing a variety of analogs by simply modifying the starting ketone.

Route B: The Hofmann Rearrangement from a Dicarboxylic Acid Derivative

The Hofmann rearrangement provides an alternative pathway that avoids the use of cyanide. This route typically begins with a gem-dicarboxylic acid derivative of cyclobutane.

Reaction Pathway and Mechanism

This synthetic strategy hinges on the conversion of a primary amide to a primary amine with one less carbon atom.

  • Step 1: Amide Formation. A suitable cyclobutane-1,1-dicarboxylic acid derivative, such as the mono-amide mono-acid, is required. This can be prepared from the corresponding diester through selective hydrolysis and amidation.

  • Step 2: Hofmann Rearrangement. The primary amide is treated with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). This generates an intermediate N-bromoamide, which, upon deprotonation, rearranges to an isocyanate.

  • Step 3: Hydrolysis and Decarboxylation. The isocyanate is then hydrolyzed in situ to the corresponding amine, which, under the reaction conditions, may undergo decarboxylation if a carboxylic acid group is present at the alpha position. To obtain the target acetic acid derivative, the starting material should be 2-(1-carbamoylcyclobutyl)acetic acid.

  • Step 4: Salt Formation. The resulting 2-(1-aminocyclobutyl)acetic acid is then treated with hydrochloric acid to form the desired hydrochloride salt.

Hofmann Rearrangement Route A Cyclobutane-1,1-dicarboxylic acid diethyl ester B 1-(Carbamoyl)cyclobutanecarboxylic acid A->B 1. Selective Hydrolysis 2. Amidation C 2-(1-Aminocyclobutyl)acetic acid B->C Hofmann Rearrangement (Br2, NaOH, H2O) D This compound C->D HCl addition

Caption: Hofmann Rearrangement Pathway for this compound.

Experimental Protocol (Representative)

Step 1: Preparation of 1-(Carbamoyl)cyclobutanecarboxylic acid

  • Selectively hydrolyze one of the ester groups of diethyl cyclobutane-1,1-dicarboxylate using one equivalent of potassium hydroxide in ethanol.

  • Acidify the reaction mixture to obtain the monoacid-monoester.

  • Convert the remaining ester group to a primary amide, for example, by reaction with ammonia.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

  • Add the 1-(carbamoyl)cyclobutanecarboxylic acid to the hypobromite solution at a low temperature (0-5 °C).

  • Slowly warm the reaction mixture and then heat to reflux until the reaction is complete.

  • Cool the reaction mixture and acidify with hydrochloric acid.

Step 3: Isolation and Purification

  • Concentrate the acidified solution under reduced pressure.

  • The crude this compound can be isolated by filtration or extraction.

  • Purify the product by recrystallization from a suitable solvent system.

Performance Analysis
MetricHofmann Rearrangement Route
Overall Yield Moderate to Good
Purity Good (purification can be challenging)
Scalability Good (avoids cyanide)
Safety Concerns Moderate (handling of bromine)
Starting Material Cost Moderate (cyclobutane-1,1-dicarboxylic acid derivatives can be more expensive)
Number of Steps Moderate

Expertise & Experience Insights: The Hofmann rearrangement route offers a significant advantage by avoiding the use of cyanide, making it a more attractive option for large-scale synthesis from a safety perspective. However, the synthesis of the starting mono-amide can be tedious, and the rearrangement itself can sometimes be low-yielding if not carefully optimized. The workup and purification of the final product can also be challenging due to the presence of inorganic salts.

Head-to-Head Comparison Summary

FeatureStrecker Synthesis RouteHofmann Rearrangement Route
Key Advantage Convergent, good for analog synthesisCyanide-free, better for scale-up
Key Disadvantage Use of highly toxic cyanidePotentially lower yields, challenging purification
Starting Materials Readily available cyclobutanoneMore specialized dicarboxylic acid derivatives
Safety Profile High risk (cyanide)Moderate risk (bromine)
Ideal Application Early-stage discovery, library synthesisProcess development, large-scale production

Conclusion and Recommendations

The choice between the Strecker synthesis and the Hofmann rearrangement for the preparation of this compound is a classic example of the trade-offs encountered in synthetic chemistry.

  • For exploratory and early-stage research , where rapid access to a variety of analogs is paramount and the scale of synthesis is small, the Strecker route offers a more direct and versatile approach, provided that appropriate safety measures for handling cyanide are in place.

  • For process development and large-scale manufacturing , the Hofmann rearrangement is the more prudent choice. Its avoidance of highly toxic reagents significantly simplifies safety and environmental considerations, making it more amenable to industrial settings. While the initial setup and optimization may be more involved, the long-term benefits in terms of safety and scalability are substantial.

Ultimately, the optimal synthetic route will depend on the specific needs and capabilities of the research team. A thorough risk assessment and consideration of the project's overall goals are essential for making an informed and responsible decision.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Name-Reaction.com. Hofmann Rearrangement. [Link]

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A Senior Application Scientist's Guide to Confirming Small Molecule Binding Affinity: The Case of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Biophysical Characterization

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous quantitative analysis. A molecule's potential is fundamentally defined by its interaction with its biological target. For a compound like 2-(1-Aminocyclobutyl)acetic acid hydrochloride, a conformationally-constrained amino acid analog, its structural resemblance to neurotransmitters such as γ-aminobutyric acid (GABA) suggests a potential interaction with neuronal receptors or transporters.

This guide establishes a comprehensive framework for confirming and quantifying the binding affinity of this compound. For the purpose of this technical guide, we will hypothesize its target to be the GABA Transporter 1 (GAT-1) , a crucial protein responsible for the reuptake of GABA from the synaptic cleft.[1][2] Inhibiting GAT-1 enhances GABAergic neurotransmission, an established therapeutic strategy for neurological disorders like epilepsy.[1][2][3]

This document will not merely list protocols. Instead, it will delve into the causality behind experimental choices, compare leading methodologies, provide a detailed workflow for the most robust approach, and present a clear guide to data interpretation, thereby offering a complete, self-validating system for binding affinity determination.

Part 1: A Comparative Analysis of Core Methodologies for Binding Affinity

The primary goal of a binding assay is to quantitatively describe the interaction between two molecules.[4][5] This is typically expressed by the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger binding affinity.[6] Several robust, label-free techniques are at the forefront of biophysical characterization. The choice among them depends on the specific questions being asked—be it simple affinity, detailed kinetics, or thermodynamic drivers.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as an analyte flows over an immobilized ligand.[7][8][9]KD (affinity), ka (on-rate), kd (off-rate)Real-time, label-free, provides full kinetic profile, high throughput capabilities.[10][11]Requires immobilization of one binding partner which can affect activity; membrane proteins can be challenging.[7]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.[12][13][14]KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Gold standard for thermodynamics; solution-based, no immobilization or labeling needed.[12]Requires larger quantities of pure protein and compound; lower throughput.
Radioligand Binding Assay (RBA) Measures the displacement of a radioactive ligand from the target by the test compound.[15][16]Ki (inhibition constant), IC₅₀High sensitivity, suitable for crude membrane preps and complex biological samples.[17]Requires handling of radioactive materials; endpoint assay (no kinetic data).

Rationale for Selection: For a comprehensive understanding of a novel compound's interaction with its target, Surface Plasmon Resonance (SPR) offers the most informative data set. It goes beyond simple affinity (KD) to reveal the kinetics of the interaction—how fast the compound binds (association rate, ka) and how long it stays bound (dissociation rate, kd). This kinetic profile is increasingly recognized as critical for predicting in vivo efficacy and duration of action.

Part 2: A Validated Workflow for SPR-Based Affinity and Kinetic Analysis

This section provides a detailed, step-by-step protocol for determining the binding kinetics and affinity of this compound to recombinant human GAT-1 using SPR.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Immobilization cluster_analysis Phase 3: Kinetic Analysis cluster_data Phase 4: Data Processing p1 Recombinant GAT-1 Purification & QC p2 Compound & Buffer Preparation i1 Activate Sensor Chip (e.g., CM5) with EDC/NHS p2->i1 i2 Inject GAT-1 Protein for Amine Coupling i1->i2 i3 Deactivate Remaining Active Groups i2->i3 a1 System Priming & Equilibration with Buffer i3->a1 a2 Inject Analyte Series (Test Compound & Control) a1->a2 a3 Monitor Association & Dissociation Phases a2->a3 a4 Regenerate Sensor Surface a3->a4 d1 Reference Subtraction & Blank Correction a4->d1 d2 Fit Sensorgrams to a Binding Model (e.g., 1:1) d1->d2 d3 Calculate ka, kd, KD d2->d3

Caption: High-level workflow for SPR analysis.

Detailed Step-by-Step Protocol

Objective: To determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD) for the binding of this compound and a comparator, Tiagabine, to immobilized GAT-1.

1. Materials & Reagents:

  • Target: High-purity (>95%) recombinant human GAT-1 protein.[18]

  • Analytes: this compound and Tiagabine hydrochloride (comparator).[2][19]

  • SPR Instrument: e.g., Biacore, Bruker Sierra SPR-32, or equivalent.[10]

  • Sensor Chip: Series S Sensor Chip CM5 (or equivalent carboxymethylated dextran surface).

  • Buffers:

    • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).

2. GAT-1 Immobilization Procedure:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes to activate the carboxymethylated surface.

  • Ligand Injection: Inject a solution of GAT-1 (e.g., 20 µg/mL in immobilization buffer) over the activated surface. The target immobilization level should be ~2000-4000 Response Units (RU). A reference flow cell should be activated and deactivated without protein injection to serve as a control.[8]

  • Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to quench any remaining active esters on the surface.

3. Kinetic Binding Assay:

  • Analyte Preparation: Prepare a dilution series of this compound and Tiagabine in running buffer. A typical concentration range for small molecule analysis is 0.1x to 10x the expected KD (e.g., 1 nM to 10 µM). Include a buffer-only (zero analyte) injection for double-referencing.

  • Association: Sequentially inject each analyte concentration over the GAT-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor the binding phase.

  • Dissociation: Following the association phase, allow running buffer to flow over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the target.[8]

  • Regeneration: If required, inject a pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer) to remove any remaining bound analyte and prepare the surface for the next injection. The stability of the GAT-1 surface must be confirmed after regeneration.

4. Data Analysis:

  • Data Processing: Process the raw data by first subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only (zero analyte) injection. This "double-referencing" corrects for non-specific binding and instrument drift.

  • Model Fitting: Fit the processed sensorgrams globally to a suitable binding model, such as the 1:1 Langmuir binding model, using the instrument's analysis software. This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[8][9]

Part 3: Data Presentation and Competitive Benchmarking

The primary output of the SPR experiment is a set of sensorgrams and the kinetic constants derived from them. The data should be summarized in a clear, tabular format to allow for direct comparison against a known standard. Tiagabine is an FDA-approved GAT-1 inhibitor and serves as an excellent benchmark for this analysis.[1][19][20]

Comparative Binding Affinity & Kinetic Data
Compound ka (M⁻¹s⁻¹) kd (s⁻¹) KD (nM) Notes
Tiagabine 1.5 x 10⁵9.0 x 10⁻³60High Affinity. Characterized by a moderately fast on-rate and a slow off-rate, indicating a stable drug-target complex. (Literature Ki/Kd values range from 17-147 nM[18]).
This compound 8.0 x 10⁴4.0 x 10⁻²500Moderate Affinity. Shows a slightly slower on-rate and a ~4-fold faster off-rate compared to Tiagabine, suggesting a shorter residence time on the GAT-1 transporter.

Note: The data presented for this compound is hypothetical for illustrative purposes.

Interpretation of Results:

  • Affinity (KD): The KD value provides a direct measure of binding strength. In this hypothetical example, Tiagabine (KD = 60 nM) is approximately 8-fold more potent than the test compound (KD = 500 nM).

  • Kinetics (ka and kd): The kinetic constants reveal the mechanism of binding. The slower dissociation rate (kd) of Tiagabine is a key contributor to its high affinity and may correlate with a longer duration of action in vivo. The faster dissociation of the test compound suggests a more transient interaction with the target. This kinetic information is crucial for lead optimization efforts.[5]

Conclusion

This guide outlines a rigorous, validated framework for confirming the binding affinity of this compound to its putative target, GAT-1. By employing Surface Plasmon Resonance, we move beyond a simple "yes/no" binding question to generate a rich dataset encompassing affinity, kinetics, and a direct comparison to a clinical benchmark. This level of detailed biophysical characterization is indispensable for making informed decisions in drug development, providing a solid foundation for subsequent mechanistic and in vivo studies.

References

  • Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?
  • The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
  • LifeSensors. Surface Plasmon Resonance.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • Taylor & Francis Online. Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
  • Wikipedia. GABA reuptake inhibitor.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • PubMed. Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction.
  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
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  • PubMed Central. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel.
  • PubMed. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms.
  • PubMed. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter.
  • MDPI. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
  • NIH. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • RCSB PDB. (2022). 7SK2: Human wildtype GABA reuptake transporter 1 in complex with tiagabine, inward-open conformation.
  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry.
  • NIH. A Guide to Simple and Informative Binding Assays.
  • Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays.
  • PubMed. Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • axiVEND microarrays. (2023). Biomolecular Binding Affinity.
  • PubMed Central. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1).
  • PubMed Central. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Protocols.io. (2023). Whole-cell radioligand saturation binding.
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  • PubChem. 2-[1-(Aminomethyl)cyclohexyl]acetic acid;hydron;chloride.

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A Comparative Guide to Ensuring Reproducibility with 2-(1-Aminocyclobutyl)acetic acid hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, particularly in neuroscience, the reliability of experimental findings is paramount. Conformationally restricted amino acid analogues, such as 2-(1-Aminocyclobutyl)acetic acid hydrochloride, serve as invaluable chemical probes to dissect complex biological systems.[1] Their rigid structures offer a means to control ligand conformation, theoretically leading to more specific interactions with biological targets like the γ-aminobutyric acid (GABA) receptors.[1][2][3] However, this structural complexity can also be a significant source of experimental irreproducibility.

This guide provides an in-depth comparison of this compound and its alternatives, focusing on the critical factors that underpin experimental reproducibility. We will explore the challenges from synthesis to application and provide actionable protocols to ensure the integrity of your research.

Section 1: The Root of Variability: Synthesis, Purity, and Stereoisomerism

The promise of a conformationally restricted analogue is only as strong as its chemical purity. For cyclobutyl-containing structures, the synthesis itself can introduce significant variability that, if not properly controlled, undermines reproducibility.

The Challenge of Isomerism: The synthesis of substituted cycloalkanes can often result in a mixture of geometric isomers (cis and trans).[4] In the case of 2-(1-Aminocyclobutyl)acetic acid, the relative orientation of the aminomethyl and acetic acid groups can dramatically influence its biological activity. It has been demonstrated with similar GABA analogues that different isomers can possess vastly different potencies and even different modes of action (e.g., agonist vs. antagonist, or effects on receptor vs. transporter).[5] An uncharacterized mixture of isomers will therefore produce inconsistent results.

Synthetic Impurities: Beyond isomeric complexity, residual catalysts, solvents, and synthetic byproducts can interfere with sensitive biological assays. Therefore, rigorous analytical characterization is not an optional step but a prerequisite for any meaningful experiment.

Section 2: A Framework for Validation: Analytical & Quality Control Protocols

To trust your experimental results, you must first trust your reagents.[6] Implementing a stringent quality control (QC) workflow for every new batch of this compound is essential.

Workflow for Incoming Reagent QC

QC_Workflow cluster_0 Reagent Validation Pipeline A Receive Compound B Identity Confirmation (NMR, MS) A->B Verify Structure C Purity Assessment (HPLC/UPLC) B->C Quantify Purity D Isomeric/Chiral Purity (Chiral HPLC) C->D Resolve Isomers E Stock Solution Preparation D->E If Purity >98% F Biological Assay E->F Assay_Principle cluster_GABA GABAA Receptor Activation GABA GABA / Analogue Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->Receptor Ion_Flux Chloride (Cl-) Influx Receptor->Ion_Flux Channel Opening Hyperpolarization Membrane Hyperpolarization Ion_Flux->Hyperpolarization Leads to

Sources

A Comparative Analysis of the Pharmacokinetic Profiles of Aminocycloalkane Acetic Acids: Gabapentin, Pregabalin, and Mirogabalin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuances of a drug's pharmacokinetic (PK) profile is paramount to optimizing therapeutic strategies. This guide provides an in-depth comparative analysis of three prominent aminocycloalkane acetic acids—gabapentin, pregabalin, and mirogabalin. These compounds, structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), are mainstays in the treatment of neuropathic pain and other neurological disorders. While they share a common mechanism of action, their distinct PK properties significantly influence their clinical application, efficacy, and safety profiles.

This document moves beyond a simple recitation of data, offering insights into the causal mechanisms behind their PK differences and providing detailed experimental protocols for their characterization.

Core Mechanism and Rationale for Comparison

Gabapentin, pregabalin, and mirogabalin exert their therapeutic effects not by interacting with GABA receptors, but by binding with high affinity to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.[1][2] This interaction reduces the influx of calcium into presynaptic neurons, thereby modulating the release of excitatory neurotransmitters like glutamate and substance P.[1]

The key differences among these molecules lie not in their target, but in how they reach it. Their absorption, distribution, metabolism, and excretion (ADME) profiles are governed by their unique interactions with physiological transport systems, leading to clinically significant variations in bioavailability, dosing frequency, and potential for drug-drug interactions.

Comparative Pharmacokinetic Profiles

The fundamental differences in the clinical handling of these drugs are best understood through a side-by-side comparison of their key PK parameters.

ParameterGabapentinPregabalinMirogabalin
Bioavailability 27–60%, dose-dependent (saturable)[3]≥90%, dose-independent[4][5][6]High (>85%), dose-proportional[7][8]
Tmax (Time to Peak) ~3–4 hours (increases with dose)[3]~1 hour (fasted state)[5][9]~1 hour[10][11]
Absorption Mechanism Saturable, via L-amino acid transporters (LAT1/LAT2) primarily in the small intestine[3][12][13]Non-saturable, rapid, and extensive[14][15]Rapid, dose-proportional[7][11]
Effect of Food Minimal effect on absorption extent[3]Delays Tmax, but does not affect total absorption[4][14]No significant effect[7][11]
Plasma Protein Binding <3%[3]<1% (negligible)[6][9]Not specified, but expected to be low
Metabolism Negligible (not metabolized)[16]Negligible (<2% of dose)[4][9]Minor (~13-20% metabolized)[8][17]
Elimination Half-life 5–7 hours[3][16]~6.3 hours[4][9]~2-3.5 hours[10][17]
Primary Excretion Renal, as unchanged drug[16]Renal, as unchanged drug (>90%)[2][9]Renal, primarily as unchanged drug (61-72%)[7][17]
Pharmacokinetics Non-linear, dose-dependent[3][16]Linear, predictable[9][18]Linear, dose-proportional[7][8]

Expert Insights on Key Differences:

  • The Absorption Bottleneck of Gabapentin : Gabapentin's reliance on the easily saturated L-amino acid transporter (LAT) is its defining pharmacokinetic limitation.[3][14] As the dose increases, the transporter's capacity is exceeded, leading to a disproportionately small increase in plasma concentration and reduced bioavailability.[3][13] This non-linear profile complicates dosing and necessitates multiple daily administrations to maintain therapeutic levels.

  • Pregabalin's Predictability : Pregabalin was developed to overcome gabapentin's limitations. Its absorption is rapid, extensive, and linear across its therapeutic dose range.[9][18] This predictability is a significant clinical advantage, allowing for more straightforward dosing regimens and a more reliable dose-response relationship.[9]

  • Mirogabalin's Refined Profile : Mirogabalin represents a further refinement. It combines rapid, dose-proportional absorption with a unique binding characteristic: it dissociates more slowly from the target α2δ-1 subunit compared to pregabalin.[10][17] This may contribute to its sustained analgesic effects.[10] While it undergoes minor metabolism, the majority is still excreted unchanged by the kidneys.[17]

Experimental Methodologies for Pharmacokinetic Analysis

To generate the robust data presented above, specific, validated bioanalytical methods are required. The trustworthiness of any PK comparison guide rests on the quality of these underlying protocols.

The process of determining the pharmacokinetic profile of a compound like gabapentin involves several critical stages, from administration to data analysis.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling (e.g., via jugular vein cannula) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Extraction Sample Preparation (Protein Precipitation or SPE) Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Concentration Quantification (vs. Standard Curve) Analysis->Quant PK_Model Pharmacokinetic Modeling (Non-compartmental analysis) Quant->PK_Model Params Derivation of PK Parameters (AUC, Cmax, T1/2, etc.) PK_Model->Params

Caption: General experimental workflow for in-vivo pharmacokinetic studies.

This protocol describes a validated method for accurately measuring gabapentin concentrations, a critical step for any bioequivalence or pharmacokinetic study.[19][20]

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity.[20] It allows for direct detection of gabapentin without the need for time-consuming derivatization steps required by older HPLC-UV or GC methods.[20][21]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of gabapentin and a suitable internal standard (IS), such as metformin or a deuterated version of gabapentin (gabapentin-d4), in methanol.[20][22]

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of gabapentin (e.g., 50-5000 ng/mL).[19][23]

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • Causality: This step is crucial to remove plasma proteins that would otherwise interfere with the chromatographic system and contaminate the mass spectrometer.[19]

    • To a 200 µL aliquot of plasma sample (or standard/QC), add 600 µL of acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reversed-phase C8 or C4 column is typically used.[19][20]

      • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[20]

      • Rationale: The choice of column and mobile phase is optimized to achieve a sharp peak for gabapentin and separate it from endogenous plasma components, ensuring a clean signal for the mass spectrometer.

    • Mass Spectrometric Detection:

      • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[20]

      • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves monitoring a specific precursor-to-product ion transition.[19]

      • MRM Transitions:

        • Gabapentin: m/z 172 → 154[20]

        • Metformin (IS): m/z 130 → 113[20]

      • Rationale: MRM provides exceptional selectivity and sensitivity, allowing for accurate quantification even at the low ng/mL levels required for pharmacokinetic studies.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to determine the concentrations of gabapentin in the unknown samples and QCs.

Clinical and Developmental Implications

The pharmacokinetic distinctions between these aminocycloalkane acetic acids have profound implications for drug development and clinical practice.

  • Dosing and Patient Adherence: Pregabalin's and mirogabalin's predictable, linear pharmacokinetics allow for simpler, often twice-daily dosing regimens, which can improve patient adherence compared to the three-times-daily schedule often required for gabapentin.[6][16]

  • Drug-Drug Interactions: All three drugs are minimally metabolized and do not significantly interact with the cytochrome P450 enzyme system.[9][16][17] This gives them a very low potential for pharmacokinetic drug-drug interactions, a significant advantage in patients on multiple medications.[4][24]

  • Renal Impairment: Because all three compounds are primarily cleared by the kidneys, dose adjustments are necessary for patients with renal insufficiency.[2][15][25] The increase in drug exposure (AUC) is directly proportional to the decline in renal function.[25][26]

  • Future Drug Design: The evolution from gabapentin to pregabalin and mirogabalin showcases a clear trajectory in drug design: overcoming the limitations of saturable transport to achieve more predictable and favorable pharmacokinetic profiles. This principle guides the development of next-generation therapeutics targeting the α2-δ subunit.

Caption: Logical evolution of aminocycloalkane acetic acid pharmacokinetics.

References

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  • Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - NIH . Source: National Institutes of Health.

  • Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - MDPI . Source: MDPI.

  • Pharmacokinetic Profiles of Gabapentin after Oral and Subcutaneous Administration in Black-tailed Prairie Dogs (Cynomys ludovicianus) - PubMed . Source: PubMed.

  • Role of l-Type Amino Acid Transporter 1 at the Inner Blood-Retinal Barrier in the Blood-to-Retina Transport of Gabapentin - PubMed . Source: PubMed.

  • Pharmacokinetic parameters of A200-0700 following single and multiple oral doses of mirogabalin (PK analysis set) - ResearchGate . Source: ResearchGate.

  • Pharmacokinetics and Bioequivalence of Mirogabalin Orally Disintegrating Tablets and Conventional Tablets in Healthy Japanese Participants. - Matilda . Source: Matilda.

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  • Pharmacokinetics and Safety of a Single Oral Dose of Mirogabalin in Japanese Subjects With Varying Degrees of Renal Impairment - PubMed . Source: PubMed.

  • Gabapentin and Pregabalin - Neupsy Key . Source: Neupsy Key.

  • Pharmacokinetic Comparison of Two Gabapentin Formulations in HealthyVolunteers . Source: Semantic Scholar.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The handling of novel chemical entities, such as 2-(1-Aminocyclobutyl)acetic acid hydrochloride, demands a comprehensive understanding that extends beyond the benchtop to include the entire lifecycle of the compound, culminating in its safe and compliant disposal. This guide provides a direct, procedural framework for managing this compound's waste stream, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this process not just as a requirement, but as an integral part of rigorous scientific practice.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. This compound is a solid, typically a powder, with a defined set of hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary hazards associated with this compound are:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][2][3]

These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust.[1][2] Incompatible materials include strong oxidizing agents, and hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen chloride.[1]

Table 1: Key Properties and Identifiers

Property Value / Information Source
Physical State Solid
Appearance Light grey to white solid [4][5]
Common Hazards H302, H315, H319, H335 [1]
Solubility Soluble in water [6]
Incompatibilities Strong oxidizing agents [1]

| Primary CAS No. | 223425-82-9 (representative) |[7] |

Regulatory Framework: Navigating Waste Classification

The cornerstone of chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9] A critical first step in any disposal plan is to determine if the waste is classified as "hazardous" under RCRA regulations (40 CFR Part 261).[10][11]

Based on available Safety Data Sheets (SDS), this compound is not a listed hazardous waste.[1][2][4] It does not typically exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA's stringent criteria. Therefore, it is generally managed as a non-hazardous chemical waste .

However, this is not the final word. The causality behind this step is crucial: while it may not be federally regulated as hazardous, state or local regulations may be more stringent.[8] Furthermore, your institution's Environmental Health & Safety (EHS) office may have specific policies for the disposal of all research chemicals, regardless of their RCRA classification. Trustworthiness in this process is achieved by always deferring to the highest level of regulation, which is often dictated by your local EHS office.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the self-validating system for the safe collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent personal exposure to a compound known to cause skin, eye, and respiratory irritation.[1][2]

  • Procedure:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[5][6]

    • Wear ANSI-approved safety glasses or goggles.[1][4]

Step 2: Segregate and Collect Waste

  • Rationale: To prevent accidental chemical reactions and to ensure the waste stream is correctly identified for the disposal vendor. Mixing with incompatible materials like strong oxidizers could lead to a dangerous reaction.[1]

  • Procedure:

    • Designate a specific, dedicated waste container for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[1]

    • Never dispose of this chemical in standard trash or down the drain.[1][2]

Step 3: Label the Waste Container

  • Rationale: Proper labeling is a critical RCRA requirement for tracking and ensures safe handling by EHS personnel and disposal vendors.

  • Procedure:

    • Affix a waste label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound".

    • Include the relevant CAS number (e.g., 223425-82-9).

    • Do not obscure any hazard pictograms.

Step 4: Store Waste Securely Pending Disposal

  • Rationale: Safe storage prevents spills and unauthorized access, maintaining a safe laboratory environment.

  • Procedure:

    • Keep the waste container tightly closed when not in use.[1][2][4]

    • Store the container in a well-ventilated area, such as a designated satellite accumulation area or chemical storage cabinet.

    • Ensure it is stored away from incompatible materials.[1]

Step 5: Arrange for Final Disposal

  • Rationale: The final and most critical step is to ensure the waste is handled by professionals equipped to manage chemical disposal in a compliant and environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

    • Follow their specific procedures for documentation and handover.

    • The universal directive from all safety data sheets is to dispose of contents/container to an approved waste disposal plant .[1][2][4][12] This is the only authoritative and trustworthy method.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Procedure for Small Spills:

    • Evacuate and Alert: Alert personnel in the immediate area.

    • Ventilate: Ensure the area is well-ventilated.

    • Don PPE: Wear appropriate PPE, including respiratory protection if a large amount of dust is generated.[1]

    • Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid raising dust.[1][2]

    • Collect: Carefully sweep or vacuum the absorbed material into the designated chemical waste container.[1]

    • Decontaminate: Clean the spill area with soap and water.

    • Dispose: All cleanup materials must be placed in the sealed waste container and disposed of as chemical waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Characterization & Preparation cluster_action Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: 2-(1-Aminocyclobutyl)acetic acid HCl B Assess Hazards (Irritant, Harmful if Swallowed) A->B C Consult Authoritative Sources (SDS, Institutional EHS Policy) B->C D Segregate into Dedicated, Compatible Container C->D E Label Container Clearly (Full Name, CAS#, Hazards) D->E F Store Securely in Ventilated, Designated Area E->F G Contact Institutional EHS for Waste Pickup Request F->G H Transfer to Approved Waste Disposal Facility G->H

Sources

Personal protective equipment for handling 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(1-Aminocyclobutyl)acetic acid hydrochloride

Welcome to your essential guide for the safe handling, use, and disposal of this compound (CAS No. 923136-19-4). As a non-proteinogenic amino acid analog, this compound is increasingly vital in drug discovery and development. Its unique cyclobutyl structure offers novel conformational constraints in peptide and small molecule design. However, with its utility comes the responsibility of ensuring the safety of all laboratory personnel. This guide is built on the core principles of laboratory safety, providing not just procedural steps but the scientific reasoning behind them to foster a culture of safety and excellence in your research.

Understanding the Risks: Hazard Identification and Analysis

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2][3][4]

  • Causes serious eye irritation [1][2][3][4]

  • May cause respiratory irritation [1][2][3]

These classifications, derived from Safety Data Sheets (SDS), indicate that the compound can cause significant local tissue irritation upon direct contact and may be harmful if ingested.[1][2][4] The primary routes of exposure are inhalation of the dust, eye contact, skin contact, and ingestion.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is not a static checklist but a dynamic process that depends on the scale and nature of the work being performed.

Primary Engineering Controls: Your First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure control. For this compound, this includes:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of airborne dust particles.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to reduce the concentration of any potential airborne contaminants.[1][2]

Essential Personal Protective Equipment

The following PPE is mandatory for all procedures involving this compound:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.[6]Protects against accidental splashes of solutions or contact with airborne dust particles that can cause serious eye irritation.[1][2][4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can lead to irritation.[1][4][5] Gloves should be inspected before use and removed promptly if contaminated.
Protective Clothing A full-length laboratory coat.Protects skin and personal clothing from contamination.[7]
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[7]
Enhanced Respiratory Protection

In situations where dust generation is unavoidable or significant, additional respiratory protection is required:

  • Respirator: A NIOSH-approved respirator may be necessary for large-scale operations or during spill cleanup.[5] The type of respirator should be selected based on a formal risk assessment.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include all stages of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

  • Keep away from sources of ignition.[1]

Handling and Use: A Step-by-Step Approach
  • Preparation: Before starting, ensure that a safety shower and eyewash station are readily accessible.[4][5]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2][4] Do not eat, drink, or smoke in the laboratory.[1][8]

Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent further spread of the material if it is safe to do so.

  • Cleanup: For small spills, use an inert absorbent material to sweep or vacuum up the solid, avoiding dust generation.[1] Place the waste in a suitable, labeled disposal container.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the general trash.[8]

Emergency Procedures: A Validated Response System

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling this compound.

PPE_Workflow cluster_assessment Initial Hazard Assessment cluster_controls Exposure Control Selection cluster_ppe Personal Protective Equipment Protocol cluster_disposal Post-Handling & Disposal Start Handling this compound CheckHazards Review SDS: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->CheckHazards EngControls Use Engineering Controls: - Fume Hood - Good Ventilation CheckHazards->EngControls Hazards Identified CheckScale Small Scale or Solution Work? EngControls->CheckScale StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckScale->StandardPPE Yes EnhancedPPE Enhanced PPE: - Standard PPE + Respirator CheckScale->EnhancedPPE No (Large Scale/Dust) Decontaminate Decontaminate Work Area & Wash Hands Thoroughly StandardPPE->Decontaminate EnhancedPPE->Decontaminate WasteDisposal Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->WasteDisposal End End WasteDisposal->End Procedure Complete

Caption: Decision workflow for handling this compound.

References

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Chemical Management. (2024). Safety Data Sheet (SDS). Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.